Englitazone
Descripción
Structure
2D Structure
Propiedades
Número CAS |
109229-58-5 |
|---|---|
Fórmula molecular |
C20H19NO3S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19NO3S/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23)/t16-,18?/m1/s1 |
Clave InChI |
MVDXXGIBARMXSA-PYUWXLGESA-N |
SMILES isomérico |
C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |
Otros números CAS |
109229-58-5 |
Sinónimos |
5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione CP 68722 CP 72466 CP 72467 CP-68722 CP-72466 CP-72467 englitazone |
Origen del producto |
United States |
Foundational & Exploratory
Englitazone's Mechanism of Action on PPARγ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, exerts its therapeutic effects primarily through its action as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. This document provides an in-depth technical overview of the molecular mechanism of this compound's interaction with PPARγ, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to PPARγ and Thiazolidinediones
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that form a subfamily of the nuclear receptor superfamily. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and is a master regulator of adipocyte differentiation and lipid storage. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Thiazolidinediones (TZDs), including this compound, are synthetic ligands for PPARγ. By binding to and activating PPARγ, they influence the expression of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.
Molecular Mechanism of this compound Action
The primary mechanism of this compound's action involves the following key steps:
-
Ligand Binding: this compound enters the cell and binds directly to the ligand-binding domain (LBD) of the PPARγ receptor located in the nucleus. This binding is specific and of high affinity.
-
Conformational Change: The binding of this compound induces a conformational change in the PPARγ protein. This change is critical for the subsequent steps in the activation pathway.
-
Heterodimerization: The ligand-bound PPARγ forms a heterodimeric complex with the Retinoid X Receptor (RXR).
-
Co-regulator Recruitment: The conformational change induced by this compound binding facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins (such as members of the p160/SRC family and CBP/p300).
-
PPRE Binding and Gene Transcription: The complete PPARγ-RXR-co-activator complex binds to PPREs on the DNA. This binding initiates the transcription of target genes involved in insulin signaling, glucose uptake, and lipid metabolism.
Signaling Pathway Diagram
Quantitative Analysis of this compound-PPARγ Interaction
The interaction of this compound with PPARγ has been quantified through various in vitro assays. The following tables summarize the key parameters, providing a comparative perspective with other well-known TZDs where available.
Table 1: Binding Affinity of Thiazolidinediones for PPARγ
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | Competitive Binding | 400 | N/A | [1] |
| Rosiglitazone | Competitive Binding | 43 | ~40 (Kd) | [1] |
| Pioglitazone (B448) | Competitive Binding | 470 | N/A | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Kd: Equilibrium dissociation constant. N/A: Not Available.
Table 2: In Vitro Transactivation of PPARγ by Thiazolidinediones
| Compound | Assay Type | EC50 (nM) | Cell Line | Reference |
| This compound | Reporter Gene Assay | 700 | N/A | [1] |
| Rosiglitazone | Reporter Gene Assay | 30 | N/A | [1] |
| Pioglitazone | Reporter Gene Assay | 500 | N/A | [1] |
EC50: Half-maximal effective concentration.
Table 3: Effects of Thiazolidinediones on PPARγ Target Gene Expression
While specific quantitative data for this compound's effect on target gene expression is limited, the effects are expected to be in line with other TZDs. The table below shows representative data for other TZDs.
| Gene Target | Compound | Fold Change in mRNA Expression | Cell/Tissue Type | Reference |
| Adiponectin | Rosiglitazone | Increased | Adipose Tissue | [2] |
| Lipoprotein Lipase (LPL) | Pioglitazone | Increased (P < 0.01) | Subcutaneous Fat | [2] |
| PEPCK-C | Pioglitazone | Increased (P < 0.01) | Subcutaneous Fat | [2] |
| GLUT4 | Rosiglitazone | Increased | Adipocytes | [3] |
Key Experimental Protocols
The quantitative data presented above are typically generated using two main types of assays: competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (this compound) for a receptor (PPARγ) by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the Ki of this compound for PPARγ.
Principle: A constant concentration of a high-affinity radioligand (e.g., [³H]-Rosiglitazone) is incubated with a source of PPARγ (e.g., purified recombinant PPARγ LBD or nuclear extracts). Increasing concentrations of the unlabeled competitor ligand (this compound) are added. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that displaces 50% of the bound radioligand is the IC50.
Workflow Diagram:
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a signaling pathway that results in the expression of a reporter gene (luciferase).
Objective: To determine the EC50 of this compound for PPARγ transactivation.
Principle: Host cells (e.g., HEK293 or Cos-7) are transiently co-transfected with two plasmids: an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene downstream of a PPRE. When the cells are treated with this compound, it activates PPARγ, which then binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of PPARγ activation.
Workflow Diagram:
Conclusion
This compound functions as a direct agonist of the nuclear receptor PPARγ. Its mechanism of action is centered on binding to the receptor's ligand-binding domain, which initiates a cascade of events including heterodimerization with RXR, recruitment of co-activators, and binding to PPREs, ultimately leading to the transcriptional regulation of genes crucial for glucose and lipid metabolism. The quantitative binding and activation data, though less potent compared to newer TZDs like Rosiglitazone, confirm its role as a PPARγ agonist. The experimental protocols outlined provide a framework for the continued investigation and characterization of PPARγ modulators. This detailed understanding of this compound's mechanism of action is fundamental for the rational design and development of next-generation therapies targeting the PPARγ signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Englitazone: A Technical Guide to a Thiazolidinedione Insulin Sensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Englitazone is a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, which functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Through its interaction with PPARγ, this compound modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into the pharmacological profile of this compound.
Introduction
Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that address the fundamental issue of insulin resistance in type 2 diabetes. This compound emerged as a significant compound within this class, demonstrating notable efficacy in preclinical models. The primary molecular target of TZDs, including this compound, is the nuclear receptor PPARγ, which is highly expressed in adipose tissue and plays a critical role in adipogenesis, lipid metabolism, and the regulation of insulin sensitivity.[1] By activating PPARγ, this compound initiates a cascade of genomic events that ultimately enhance the body's response to insulin.
Mechanism of Action: The PPARγ Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that play crucial roles in insulin signaling and metabolic homeostasis.
Key downstream target genes of PPARγ activation that contribute to insulin sensitization include:
-
Glucose Transporter Type 4 (GLUT4): Upregulation of GLUT4 in adipose tissue and skeletal muscle enhances glucose uptake from the bloodstream.[2]
-
Adiponectin: Increased expression of this adipokine improves insulin sensitivity in the liver and muscle.[3]
-
c-Cbl-associated protein (CAP): This protein is involved in the insulin signaling cascade, and its increased expression contributes to improved glucose metabolism.[2]
-
Genes involved in lipid metabolism: PPARγ activation influences the expression of genes that regulate fatty acid uptake, synthesis, and storage, leading to a redistribution of lipids and a reduction in circulating free fatty acids, which can contribute to insulin resistance.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data on the binding affinity and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Description |
| PPARγ Agonist Activity | Strong Agonist | - | This compound is characterized as a potent activator of the PPARγ receptor.[1] |
| Glucose Transport Stimulation | 1.53 nmol/min/mg protein (at 48h) | 3T3-L1 adipocytes | Stimulation of 2-deoxy-D-glucose transport at a concentration of 30 µM.[4] |
Table 2: In Vivo Efficacy of this compound in ob/ob Mice
Data from an 11-day study with this compound administered at 50 mg/kg/day.[4]
| Parameter | Vehicle-Treated Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | Percent Change |
| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 | -36.9% |
| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 | -78.3% |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | -49.6% |
| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 | -46.3% |
| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | -48.2% |
| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | -38.3% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
PPARγ Competitive Binding Assay (Radioligand Displacement)
This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the PPARγ receptor.
Materials:
-
Purified recombinant human PPARγ ligand-binding domain (LBD)
-
Radioligand (e.g., [³H]-Rosiglitazone)
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 10% glycerol)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail and vials
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the purified PPARγ-LBD, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes, a common in vitro model for studying insulin sensitivity.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured in multi-well plates
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin (positive control)
-
2-deoxy-D-[³H]glucose or other labeled glucose analog
-
Stop solution (e.g., ice-cold KRH buffer containing a glucose transport inhibitor like phloretin)
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation counter
-
Protein assay reagents (e.g., BCA kit)
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes in DMEM for 2-4 hours to establish a basal state.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound, a vehicle control, or a positive control (insulin) for a specified time.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period (e.g., 5-10 minutes).
-
Stopping the Reaction: Terminate glucose uptake by aspirating the glucose-containing buffer and rapidly washing the cells with ice-cold stop solution.
-
Cell Lysis: Lyse the cells with the cell lysis buffer.
-
Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity to determine the amount of glucose taken up by the cells.
-
Protein Normalization: Use the remaining cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Express the glucose uptake as counts per minute (CPM) per milligram of protein and compare the effects of different concentrations of this compound to the control groups.
Conclusion
This compound is a potent thiazolidinedione insulin sensitizer (B1316253) that acts as a strong agonist of PPARγ. Its mechanism of action involves the transcriptional regulation of a suite of genes integral to glucose and lipid metabolism, leading to significant improvements in insulin sensitivity. The quantitative data from preclinical studies demonstrate its efficacy in lowering blood glucose and improving the lipid profile. The detailed experimental protocols provided herein offer a foundation for further research into this compound and other PPARγ modulators. This technical guide serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics for type 2 diabetes and related metabolic disorders.
References
- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Englitazone and the Thiazolidinedione Class
For Researchers, Scientists, and Drug Development Professionals
Introduction
Englitazone (also known as CP-68722) is a member of the thiazolidinedione (TZD) class of oral antihyperglycemic agents.[1][2] Developed by Pfizer, this compound demonstrated potential in preclinical studies for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) by improving insulin (B600854) sensitivity.[1] Like other glitazones, its mechanism of action is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[3] While the clinical development of this compound was not pursued to the same extent as other TZDs like Rosiglitazone and Pioglitazone, an understanding of its pharmacokinetics and bioavailability is essential for researchers in the field of metabolic diseases and drug development.
This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound, supplemented with comparative data from the well-characterized TZDs, Rosiglitazone and Pioglitazone, to offer a broader understanding of this important drug class.
Pharmacokinetics of Thiazolidinediones
Comparative Pharmacokinetic Parameters of Rosiglitazone and Pioglitazone in Humans
The following tables summarize key pharmacokinetic parameters for Rosiglitazone and Pioglitazone following oral administration in healthy human volunteers. This data is essential for comparative analysis and for predicting the likely pharmacokinetic behavior of this compound.
| Parameter | Rosiglitazone | Pioglitazone | Reference |
| Dose | 4 mg | 30 mg | [4] |
| Cmax (ng/mL) | 260.2 ± 75.7 to 401.9 ± 102.3 | 1117 ± 315 | [4] |
| Tmax (hr) | ~1.0 | 2.5 ± 0.735 | [4] |
| AUC (ng·hr/mL) | 1429 ± 566 to 2158 ± 498 | 9014 ± 3385 | [4] |
| Half-life (t½) (hr) | 3.83 ± 0.78 to 4.70 ± 1.19 | ~9 | [4][5] |
| Absolute Bioavailability (%) | ~99% | ~83% | [5][6] |
Table 1: Single-Dose Pharmacokinetic Parameters of Rosiglitazone and Pioglitazone in Healthy Adults.
Metabolism and Excretion
The metabolism of thiazolidinediones is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.
This compound Metabolism
Studies in rats have provided valuable insights into the metabolic fate of this compound (CP-68722). Following intravenous administration, four primary metabolites were identified in the bile, all of which were excreted as glucuronide conjugates. In vitro studies using rat liver microsomes confirmed the formation of these metabolites and identified several additional ones. The primary metabolic pathways for this compound in rats involve hydroxylation and oxidation to a chromanone derivative.
Comparative Metabolism of Thiazolidinediones
Rosiglitazone and Pioglitazone are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.
-
Rosiglitazone: The major routes of metabolism are N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid. The primary enzymes involved are CYP2C8 and, to a lesser extent, CYP2C9.
-
Pioglitazone: Metabolism is also mediated by hepatic CYP enzymes, with CYP2C8 and CYP3A4 being the main isoenzymes responsible for its biotransformation.[7]
The extensive hepatic metabolism of TZDs highlights the potential for drug-drug interactions with inhibitors or inducers of these CYP enzymes.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate characterization of the pharmacokinetic and metabolic properties of drug candidates. The following sections outline typical methodologies employed in the study of thiazolidinediones.
Bioavailability and Pharmacokinetic Studies
A standard protocol for a single-dose bioavailability study in healthy volunteers typically involves the following steps:
-
Study Design: A randomized, two-period, two-sequence crossover design is often employed.
-
Subjects: A cohort of healthy, non-smoking male and female volunteers who have provided informed consent.
-
Drug Administration: A single oral dose of the investigational drug (e.g., this compound) is administered after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
In Vivo Metabolism Studies (Animal Models)
To identify the metabolic fate of a new chemical entity like this compound, in vivo studies in animal models such as rats are conducted:
-
Drug Administration: The compound (often radiolabeled) is administered to rats, typically via both intravenous and oral routes.
-
Sample Collection: Bile, urine, and feces are collected over a specified period (e.g., 72 hours) using metabolism cages.
-
Metabolite Profiling: Samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites.
-
Excretion Balance: The total radioactivity in urine, feces, and bile is measured to determine the routes and extent of excretion.
In Vitro Metabolism Studies
In vitro systems are crucial for elucidating the specific enzymes involved in metabolism and for assessing the potential for drug-drug interactions:
-
Incubation: The drug is incubated with human liver microsomes (or hepatocytes) in the presence of necessary cofactors (e.g., NADPH).
-
Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify the metabolites formed.
-
Reaction Phenotyping: To identify the specific CYP450 enzymes responsible for metabolism, the drug is incubated with a panel of recombinant human CYP enzymes or with specific chemical inhibitors of different CYP isoforms.
Mandatory Visualizations
PPARγ Signaling Pathway
This compound, like other thiazolidinediones, exerts its therapeutic effects by activating the PPARγ signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: PPARγ Signaling Pathway Activation by this compound.
Experimental Workflow for a Bioavailability Study
The following diagram outlines the typical workflow for a clinical bioavailability study, from subject recruitment to data analysis.
Caption: General Workflow of a Clinical Bioavailability Study.
Conclusion
This compound represents an important, albeit less developed, member of the thiazolidinedione class of antidiabetic agents. While specific human pharmacokinetic data for this compound remains limited, a comprehensive understanding of its likely properties can be extrapolated from the extensive data available for Rosiglitazone and Pioglitazone. The information and experimental frameworks provided in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies for metabolic diseases. Further investigation into the clinical pharmacology of this compound, should it be revisited, would be necessary to fully characterize its pharmacokinetic and pharmacodynamic profile in humans.
References
- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. From a Chemical Workshop to a "Cosmic Pharmacy": Pfizer's Rise and Fall Over 170 Years [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetics and exposure–safety relationship of ciprofol for sedation in mechanically ventilated patients in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfizer - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Englitazone: A Deep Dive into its Effects on Glucose Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and metabolic effects of Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. By elucidating its impact on glucose uptake and metabolism, this document aims to serve as a valuable resource for researchers and professionals involved in the development of novel anti-diabetic therapies.
Core Mechanism of Action: A PPARγ Agonist
This compound exerts its primary effects by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and insulin (B600854) sensitivity.[1][2][3] The binding of this compound to PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] This genomic action is central to the insulin-sensitizing and glucose-lowering effects of this compound.
Impact on Glucose Uptake and Metabolism
This compound has demonstrated significant effects on glucose metabolism in both in vitro and in vivo models. Its administration leads to a dose-dependent reduction in plasma glucose and insulin levels.[5] A key aspect of its mechanism is the enhancement of glucose uptake in insulin-sensitive tissues, primarily adipose tissue and skeletal muscle.[2][6]
Quantitative Effects of this compound on Metabolic Parameters
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Glucose Transport
| Cell Line | This compound Concentration | Duration of Treatment | Fold Increase in 2-Deoxy-D-Glucose Transport | Reference |
| 3T3-L1 Adipocytes | 30 µM | 24 hours | 1.76 | [5] |
| 3T3-L1 Adipocytes | 30 µM | 48 hours | 4.14 | [5] |
Table 2: In Vivo Effects of this compound in ob/ob Mice (11-day treatment)
| Parameter | Vehicle Control | This compound (50 mg/kg) | % Change | Reference |
| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 | -36.9% | [5][7] |
| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 | -78.3% | [5][7] |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | -49.6% | [5][7] |
| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | -48.2% | [5][7] |
| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | -38.3% | [5] |
Table 3: In Vivo Effects of this compound in Dexamethasone-Treated Rats
| Parameter | Dexamethasone Only | Dexamethasone + this compound (50 mg/kg/d) | % Increase in Insulin-Stimulated 2-Deoxyglucose Uptake | Reference |
| Isolated Soleus Muscles | 35% of control | 57% | 62.9% | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound Action
References
- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of thiazolidinediones on glucocorticoid-induced insulin resistance and GLUT4 glucose transporter expression in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 19 Publications | 469 Citations | Top Authors | Related Topics [scispace.com]
Englitazone: A Technical Deep Dive into its Discovery and Developmental Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Englitazone (CP-68722) emerged from the glitazone class of thiazolidinedione (TZD) drugs as a potent insulin-sensitizing agent with significant promise for the treatment of type 2 diabetes mellitus (T2DM). Developed by Pfizer in the late 1980s and early 1990s, its journey from synthesis to the cessation of clinical development provides valuable insights into the therapeutic potential and challenges of targeting the peroxisome proliferator-activated receptor gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical findings, and the eventual discontinuation of this compound's development. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its biological activity and the scientific process behind its evaluation.
Discovery and Synthesis
This compound was identified as a promising hypoglycemic agent by researchers at Pfizer. While the specific "eureka" moment of its discovery is not extensively documented in publicly available literature, its development was part of a broader effort to synthesize and screen novel TZD compounds for anti-diabetic properties.
The synthesis of this compound, like other glitazones, is centered around the formation of the 2,4-thiazolidinedione (B21345) core. A general synthetic approach involves the Knoevenagel condensation of an appropriate aldehyde with 2,4-thiazolidinedione. This is followed by the reduction of the resulting benzylidene intermediate.
Mechanism of Action: A PPARγ Agonist
This compound exerts its insulin-sensitizing effects primarily by acting as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.
The PPARγ Signaling Pathway
Activation of PPARγ by this compound leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of this signaling cascade include:
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which are more insulin-sensitive.
-
Lipid Metabolism: Alters the expression of genes involved in lipid uptake and storage.
-
Glucose Homeostasis: Increases the expression of genes that enhance insulin signaling and glucose uptake, such as GLUT4.
Preclinical Development
This compound underwent extensive preclinical evaluation to assess its efficacy and safety in various in vitro and in vivo models.
In Vitro Studies
Key in vitro experiments were conducted using 3T3-L1 adipocytes to investigate the direct cellular effects of this compound.
This assay measures the rate of glucose uptake into adipocytes, a critical indicator of insulin sensitivity.
Experimental Protocol:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).
-
Serum Starvation: Differentiated adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in a low-glucose medium to establish a baseline state.
-
This compound Treatment: Cells are then incubated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 to 48 hours).
-
Glucose Uptake Measurement: The medium is replaced with a buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and insulin (to stimulate uptake). After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose transport.
A study demonstrated that this compound at a concentration of 30 µM stimulated 2-deoxy-D-glucose transport in 3T3-L1 adipocytes.[1]
| Treatment Duration | 2-Deoxy-D-glucose Transport (nmol/min/mg protein) |
| 24 hours | 0.65 ± 0.06 |
| 48 hours | 1.53 |
Table 1: Effect of this compound (30 µM) on 2-Deoxy-D-glucose Transport in 3T3-L1 Adipocytes.[1]
In Vivo Studies
Animal models of obesity and insulin resistance, such as the genetically obese ob/ob mouse, were instrumental in evaluating the in vivo efficacy of this compound.
This study investigated the dose-dependent effects of this compound on various metabolic parameters.
Experimental Protocol:
-
Animal Model: Male ob/ob mice, which are genetically deficient in leptin and exhibit a phenotype of obesity, hyperglycemia, and hyperinsulinemia, are used.
-
Drug Administration: this compound (CP 68722) is administered orally once daily at doses ranging from 5 to 50 mg/kg for a specified period (e.g., 11 days). A control group receives the vehicle.
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period to measure plasma levels of glucose, insulin, nonesterified fatty acids (NEFA), glycerol, triglycerides, and cholesterol.
-
Data Analysis: The changes in metabolic parameters between the treatment and control groups are statistically analyzed.
The results showed that this compound dose-dependently lowered plasma glucose and insulin levels without causing hypoglycemia.[1]
| Parameter | Vehicle Control (Initial) | This compound (50 mg/kg for 11 days) (Final) |
| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 |
| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 |
| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 |
| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 |
| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 |
Table 2: Effects of this compound on Plasma Metabolites in ob/ob Mice.[1]
Clinical Development and Discontinuation
Information regarding the clinical development of this compound is limited in the public domain. Like many other early-generation glitazones, its development was ultimately discontinued. While a specific, official reason for the discontinuation of this compound's clinical trials has not been widely publicized, it is widely understood that the entire class of thiazolidinediones faced scrutiny due to concerns about adverse effects.
The discontinuation of troglitazone, the first marketed glitazone, due to severe hepatotoxicity, cast a long shadow over the development of other compounds in this class. It is plausible that this compound's development was halted due to the emergence of similar safety signals during clinical trials or as a strategic decision by Pfizer in light of the increasing risks associated with the TZD class.
Conclusion
This compound represented a significant step in the exploration of PPARγ agonists for the treatment of type 2 diabetes. Preclinical studies robustly demonstrated its efficacy in improving insulin sensitivity and correcting metabolic dysregulation in animal models. However, its developmental journey was cut short, likely due to the safety concerns that plagued the broader thiazolidinedione class. The story of this compound underscores the critical importance of balancing efficacy with a thorough understanding of a drug's safety profile, particularly for long-term therapeutic interventions. The data and methodologies from its development continue to provide valuable insights for researchers and drug development professionals working on novel therapies for metabolic diseases.
References
Englitazone's Role in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, plays a pivotal role in adipocyte differentiation. As a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound initiates a transcriptional cascade that is fundamental to the process of adipogenesis. This document provides an in-depth technical overview of the molecular mechanisms, experimental protocols, and quantitative effects of this compound and its class on the differentiation of preadipocytes into mature, lipid-storing adipocytes. It is intended to serve as a comprehensive resource for researchers in metabolic diseases, obesity, and drug development.
Introduction: The Mechanism of Action
Adipocyte differentiation, or adipogenesis, is the process by which undifferentiated fibroblast-like preadipocytes transform into mature, insulin-responsive adipocytes capable of storing and releasing energy in the form of triglycerides. This process is orchestrated by a complex network of transcription factors, with PPARγ acting as the "master regulator".[1]
Thiazolidinediones, including this compound, function as high-affinity ligands for PPARγ.[2] Upon binding, the ligand-receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a suite of genes essential for the adipocyte phenotype, including those involved in lipid metabolism, glucose uptake, and insulin (B600854) signaling.[4][5]
The activation of PPARγ by this compound not only promotes the differentiation of preadipocytes but also influences the function of mature adipocytes, contributing to improved systemic insulin sensitivity.[3]
Signaling Pathway
The central signaling pathway modulated by this compound in adipogenesis is the PPARγ pathway. The activation of this pathway leads to the expression of key downstream targets that define the mature adipocyte.
Quantitative Data on Thiazolidinedione Effects
While extensive quantitative data specifically for this compound's role in adipocyte differentiation in vitro is limited in publicly available literature, significant data exists for other potent TZDs like rosiglitazone, pioglitazone (B448), and ciglitazone (B1669021), which act via the same primary mechanism. The following tables summarize key quantitative findings that are representative of the effects of this drug class.
Table 1: Effect of this compound on Glucose Transport in 3T3-L1 Adipocytes
This table presents specific data on this compound's ability to enhance glucose uptake, a key function of mature adipocytes.
| Treatment Condition | Duration | 2-Deoxy-D-Glucose Transport (nmol·min⁻¹·mg⁻¹ protein) | Fold Increase (approx.) |
| Control (Basal) | - | 0.37 ± 0.03 | - |
| This compound (30 µM) | 24 h | 0.65 ± 0.06 | 1.8x |
| This compound (30 µM) | 48 h | 1.53 (no SD reported) | 4.1x |
| Data sourced from studies on 3T3-L1 adipocytes.[1] |
Table 2: Representative Effects of Thiazolidinediones on Adipogenic Gene Expression
This table summarizes typical changes in the expression of key adipogenic marker genes following treatment with PPARγ agonists like ciglitazone. The data is presented as a qualitative summary of up-regulation.
| Gene | Function | Effect of TZD Treatment |
| PPARγ | Master regulator of adipogenesis | Significantly Increased |
| C/EBPα | Transcription factor, works with PPARγ | Significantly Increased |
| C/EBPβ | Early adipogenic transcription factor | Significantly Increased |
| FABP4 (aP2) | Fatty acid binding protein | Significantly Increased |
| LPL | Lipoprotein Lipase, for lipid uptake | Significantly Increased |
| GLUT4 | Insulin-responsive glucose transporter | Increased |
| Adiponectin | Adipokine, improves insulin sensitivity | Increased |
| Summary of effects observed in studies with various TZDs, including ciglitazone.[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the role of this compound and other TZDs in adipocyte differentiation.
General Workflow for Studying Adipocyte Differentiation
The overall process involves culturing preadipocytes, inducing differentiation with a specific cocktail, and then assessing the degree of differentiation through various assays.
Protocol: 3T3-L1 Preadipocyte Differentiation
This protocol is a standard method for inducing differentiation and can be adapted by including this compound in the induction medium.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS) and Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (1 mg/mL stock)
-
Dexamethasone (DEX) (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (50 mM stock)
-
This compound (stock solution in DMSO, e.g., 10 mM)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM + 10% BCS + 1% Pen-Strep.
-
Growth to Confluence: Culture cells until they are 100% confluent. Maintain the confluent culture for an additional 48 hours to ensure growth arrest (Day -2 to Day 0).[8]
-
Initiation of Differentiation (Day 0): Replace the medium with "Induction Medium": DMEM + 10% FBS + 1% Pen-Strep containing:
-
0.5 mM IBMX
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
This compound (effective concentration to be determined, typically 1-30 µM for TZDs)[1]
-
-
Maturation (Day 2): After 48 hours, remove the Induction Medium and replace it with "Insulin Medium": DMEM + 10% FBS + 1% Pen-Strep containing 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM + 10% FBS + 1% Pen-Strep. Change this medium every 2 days.
-
Analysis: Mature, lipid-laden adipocytes are typically observed between Day 8 and Day 12 and are ready for analysis.
Protocol: Oil Red O Staining for Lipid Accumulation
This method visualizes and quantifies the intracellular lipid droplets, a hallmark of mature adipocytes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (for fixation)
-
Oil Red O stock solution (0.35-0.5% w/v in 100% isopropanol)
-
Oil Red O working solution (e.g., 6 parts stock + 4 parts distilled water, freshly prepared and filtered)
-
100% Isopropanol (B130326) (for elution)
Procedure:
-
Wash: Gently aspirate culture medium and wash the cell monolayer once with PBS.
-
Fixation: Add 10% formalin to cover the cells and incubate for 30-60 minutes at room temperature.[4]
-
Wash: Aspirate formalin and wash cells twice with distilled water.
-
Staining: Remove water and add the filtered Oil Red O working solution. Incubate for 20-30 minutes at room temperature.[4]
-
Wash: Aspirate the staining solution and wash with distilled water 3-4 times until excess stain is removed. Lipid droplets will appear bright red.
-
Quantification (Optional):
-
After the final wash, aspirate all water and let the plate air dry completely.
-
Add 100% isopropanol to each well to elute the dye from the lipid droplets.
-
Incubate on a shaker for 10-15 minutes.[4]
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.[9]
-
Protocol: Quantitative Real-Time PCR (qPCR)
This protocol is used to measure changes in the mRNA levels of key adipogenic genes.
Procedure:
-
RNA Extraction: Harvest cells at desired time points and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix (e.g., SYBR Green), cDNA template, and primers specific for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Data Analysis: Analyze the amplification data. The relative expression of target genes is typically calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to untreated controls.
Protocol: Western Blotting
This method is used to detect changes in the protein levels of adipogenic markers.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PPARγ, anti-FABP4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
This compound, through its potent agonism of the nuclear receptor PPARγ, is a powerful inducer of adipocyte differentiation. It activates a well-defined signaling cascade that results in the expression of a genetic program responsible for developing the mature adipocyte phenotype. This process is characterized by significant lipid accumulation, increased expression of key adipogenic markers such as C/EBPα and FABP4, and enhanced capacity for insulin-stimulated glucose transport. The experimental protocols detailed herein provide a robust framework for investigating the precise effects of this compound and other PPARγ agonists on adipogenesis, offering valuable tools for research into metabolic disease and the development of novel therapeutic agents.
References
- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ciglitazone on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of conjugated linoleic acid and troglitazone on lipid accumulation and composition in lean and Zucker diabetic fatty (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trafficking of glucose transporters in 3T3-L1 cells. Inhibition of trafficking by phenylarsine oxide implicates a slow dissociation of transporters from trafficking proteins - PMC [pmc.ncbi.nlm.nih.gov]
Englitazone's Molecular Landscape Beyond PPARγ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is well-recognized for its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond this primary target, engaging with a variety of other molecular players. These off-target interactions are critical to understand, as they may contribute to both the therapeutic efficacy and the adverse effect profile of the compound. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond PPARγ, presenting quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's interaction with non-PPARγ molecular targets. This information is crucial for comparing the potency of this compound across its various interaction partners.
| Target | Parameter | Value | Cell Line/System | Reference |
| ATP-sensitive potassium (KATP) channels | IC50 | 8 µM | CRI-G1 insulin-secreting cells | [1][2] |
| Ca2+-activated non-selective cation (NSCa) channels | IC50 | 10 µM | CRI-G1 insulin-secreting cells | [1][2] |
| Voltage-activated Ca2+ channels | % Inhibition | 33% at 50 µM | CRI-G1 insulin-secreting cells | [1][2] |
Non-PPARγ Molecular Targets and Experimental Protocols
Ion Channels
This compound has been demonstrated to directly interact with and modulate the activity of several types of ion channels, which are critical for cellular excitability and signaling. These interactions appear to be independent of its action on PPARγ.
This compound inhibits KATP channels in a concentration-dependent manner.[1][2] This inhibition is voltage-independent and occurs through a mechanism that is distinct from the sulfonylurea receptors, which are the traditional targets for KATP channel blockers.[1][2]
Experimental Protocol: Patch-Clamp Electrophysiology for KATP Channel Activity
-
Recording Configuration: Whole-cell and inside-out patch-clamp techniques are utilized.[1][2]
-
Pipette Solution (for whole-cell): The specific composition of the pipette solution for whole-cell recordings in the cited study was not detailed but a general intracellular solution for recording K+ currents would typically contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2 with KOH.
-
Bath Solution (for whole-cell): The standard extracellular solution would typically contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: To elicit KATP currents, cells are held at a holding potential of -70 mV, and voltage steps or ramps are applied. For instance, voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) can be used to determine the current-voltage relationship.
-
Data Analysis: The effect of this compound is quantified by measuring the reduction in the amplitude of the KATP current at a specific voltage (e.g., -60 mV) before and after the application of the drug at various concentrations. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.
This compound also demonstrates inhibitory activity on NSCa channels.[1][2] This inhibition is concentration-dependent and voltage-independent.[1][2]
Experimental Protocol: Inside-Out Patch-Clamp for NSCa Channel Activity
-
Recording Configuration: Inside-out patch-clamp is the preferred method to directly assess the effect of this compound on the channel.[1][2]
-
Pipette Solution: The pipette solution would contain a salt solution to carry the current, for example (in mM): 140 NaCl, 5 KCl, 10 HEPES, pH 7.4.
-
Bath Solution: The bath solution (intracellular side) would contain a specific concentration of free Ca2+ to activate the NSCa channels, for example (in mM): 140 KCl, 10 HEPES, and a buffered Ca2+ solution (e.g., using EGTA) to achieve the desired free Ca2+ concentration (e.g., 1 µM), with the pH adjusted to 7.2.
-
Voltage Protocol: The membrane patch is held at a constant potential (e.g., -50 mV or +50 mV) to record single-channel or macroscopic currents.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the decrease in channel open probability or total current in the presence of different concentrations of the drug. The IC50 is calculated from the concentration-response curve.
At higher concentrations, this compound has been shown to inhibit voltage-activated Ca2+ currents.[1][2]
Experimental Protocol: Whole-Cell Patch-Clamp for Voltage-Activated Ca2+ Channel Activity
-
Pipette Solution: To isolate Ca2+ currents, the pipette solution would typically contain a Cs-based solution to block K+ channels, for example (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
Bath Solution: The extracellular solution would contain Ba2+ or Ca2+ as the charge carrier, for example (in mM): 120 NaCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol: Cells are held at a hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed state. Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are then applied to elicit Ca2+ currents.
-
Data Analysis: The percentage of inhibition is calculated by comparing the peak inward current amplitude before and after the application of this compound.
Mitochondria
Thiazolidinediones have been reported to exert effects on mitochondrial function, suggesting that mitochondria may be a PPARγ-independent target for this class of drugs. While direct studies on this compound are limited, the known effects of other TZDs on mitochondrial complex I provide a strong rationale for investigating this as a potential off-target.
Experimental Protocol: Spectrophotometric Assay for Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Activity
-
Sample Preparation: Mitochondria are isolated from a relevant tissue or cell line (e.g., liver, muscle, or cultured cells) by differential centrifugation.
-
Assay Principle: The activity of Complex I is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH, coupled to the reduction of a suitable electron acceptor like decylubiquinone. The assay is performed in the presence and absence of the specific Complex I inhibitor, rotenone (B1679576), to determine the rotenone-sensitive activity.
-
Reaction Mixture: A typical reaction mixture would contain:
-
Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.5)
-
Bovine serum albumin (BSA)
-
Isolated mitochondria (e.g., 50-100 µg of protein)
-
Antimycin A (to inhibit Complex III)
-
Potassium cyanide (KCN) (to inhibit Complex IV)
-
Decylubiquinone (as the electron acceptor)
-
-
Assay Procedure:
-
The reaction mixture is pre-incubated at a constant temperature (e.g., 30°C).
-
The reaction is initiated by the addition of NADH.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rotenone-sensitive activity is calculated by subtracting the rate of NADH oxidation in the presence of rotenone from the rate in its absence.
-
The effect of this compound would be assessed by pre-incubating the mitochondria with various concentrations of the compound before initiating the reaction.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with its non-PPARγ targets can trigger distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Signaling Pathway of this compound's Effect on Ion Channels
References
Englitazone's Impact on Lipid Metabolism and Triglycerides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Englitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of interest for its potent insulin-sensitizing effects. Beyond its primary role in glucose homeostasis, this compound exerts a significant influence on lipid metabolism, particularly on triglyceride levels. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates lipid profiles, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PPAR-γ Activation
This compound functions as a synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue. The activation of PPAR-γ is the central event initiating a cascade of transcriptional changes that collectively impact lipid metabolism. Upon binding, this compound induces a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
The primary consequence of PPAR-γ activation by this compound in the context of lipid metabolism is the promotion of adipogenesis, the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. This process enhances the capacity of adipose tissue to sequester circulating free fatty acids, effectively reducing their availability in the bloodstream and other tissues like the liver and muscle.
Quantitative Impact on Lipid Profile
Preclinical studies have demonstrated the significant lipid-lowering effects of this compound. A key study in a diabetic and hyperlipidemic animal model provides robust quantitative data on these effects.
| Parameter | Vehicle-Treated Control (ob/ob mice) | This compound-Treated (50 mg/kg for 11 days) | Percentage Change |
| Plasma Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | ~48.2% decrease |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | ~49.6% decrease |
| Plasma Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 | ~46.3% decrease |
| Plasma Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | ~38.3% decrease |
| Data from Stevenson et al. (1991) in hyperglycemic hyperinsulinemic ob/ob mice.[1] |
These findings highlight this compound's potent ability to reduce circulating triglycerides and free fatty acids, key components of the lipid profile implicated in metabolic diseases.
Signaling Pathways and Molecular Mechanisms
The triglyceride-lowering effect of this compound is a multi-faceted process involving the regulation of several key genes and pathways downstream of PPAR-γ activation.
Adipocyte Differentiation and Lipid Storage
This compound promotes the expression of genes crucial for adipogenesis and lipid uptake and storage in fat cells. This enhanced storage capacity in adipose tissue is a primary driver of reduced circulating triglycerides.
Figure 1. This compound-induced adipogenesis and lipid uptake pathway.
Regulation of Lipoprotein Lipase (B570770) (LPL) and Fatty Acid Translocase (CD36)
While direct evidence for this compound is still emerging, studies on other TZDs suggest that PPAR-γ activation upregulates the expression of lipoprotein lipase (LPL) and the fatty acid translocase CD36.[2][3][4] LPL is a critical enzyme that hydrolyzes triglycerides in circulating lipoproteins, releasing fatty acids for uptake by tissues. CD36 is a key transporter that facilitates the uptake of these fatty acids into adipocytes. By increasing the expression and activity of LPL and CD36, this compound likely enhances the clearance of triglycerides from the bloodstream and their subsequent storage in adipose tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 fatty acid regulation of lipoprotein lipase and FAT/CD36 and its impact on white adipose tissue lipid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Englitazone in Diabetic Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Englitazone, a member of the thiazolidinedione (TZD) class of anti-diabetic agents, in various diabetic animal models. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms of action.
Core Efficacy Data
This compound has demonstrated significant efficacy in improving glycemic control and lipid profiles in several preclinical models of type 2 diabetes. The following tables summarize the key quantitative findings from studies conducted in obese and diabetic animal models.
Table 1: Effects of this compound on Plasma Parameters in ob/ob Mice
The ob/ob mouse is a genetic model of obesity and hyperglycemia. The data below illustrates the dose-dependent effects of this compound on key metabolic markers.
| Parameter | Vehicle Control | This compound (50 mg/kg/day for 11 days) | Reference |
| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 | [1] |
| Plasma Insulin (B600854) (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 | [1] |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | [1] |
| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 | [1] |
| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | [1] |
| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | [1] |
Data presented as mean ± SEM.
Table 2: Effects of a Thiazolidinedione (Pioglitazone) on Glycemic Control in db/db Mice
The db/db mouse is another genetic model of severe type 2 diabetes. While specific data for this compound in this model is limited in the direct search results, data from a similar TZD, Pioglitazone, provides insight into the expected effects.
| Parameter | db/db Control | db/db + Pioglitazone (28 days) | Lean Control (db/+) | Reference |
| Blood Glucose (mg/dL) - Day 28 | ~550 | ~150 | ~150 | [2] |
| Body Mass (g) - Week 4 | 51.3 | 56.7 | 28.3 | [2] |
| Serum Adiponectin (Total) | Decreased | Increased | Normal | [2] |
Approximate values are derived from graphical representations in the cited literature.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vivo and in vitro assays used to evaluate the efficacy of this compound.
Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity.
Materials:
-
Glucose solution (e.g., 20% Dextrose in sterile saline)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., microvettes, tail-snip tools)
Procedure:
-
Fast mice overnight (typically 16-18 hours) with free access to water.[3]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.[4]
-
Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[3][4]
-
Collect blood samples at specified time points post-gavage (e.g., 15, 30, 60, and 120 minutes).[3]
-
Measure and record blood glucose levels at each time point.
-
(Optional) Plasma can be collected from the blood samples to measure insulin levels.[3][4]
Insulin-Stimulated Glucose Uptake in Isolated Adipocytes
This in vitro assay measures the direct effect of insulin on glucose transport into fat cells, a key process in maintaining glucose homeostasis.
Materials:
-
Krebs-Ringer-HEPES (KRH) buffer
-
Bovine Serum Albumin (BSA)
-
Insulin solution
-
[³H]2-deoxyglucose (radiolabeled glucose analog)
-
Scintillation fluid and counter
Procedure:
-
Isolate adipocytes from the epididymal fat pads of the test animals.
-
Wash the isolated adipocytes with KRH buffer.
-
Serum starve the cells in KRH buffer containing 0.5% BSA for at least 2 hours.
-
Incubate the cells with or without insulin (e.g., 10 nM) for a specified period (e.g., 30 minutes).
-
Initiate glucose uptake by adding [³H]2-deoxyglucose to the cell suspension.
-
After a defined incubation period (e.g., 30 minutes), wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalize the results to protein concentration.
Molecular Mechanism of Action and Signaling Pathways
This compound, like other thiazolidinediones, exerts its anti-diabetic effects primarily by acting as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue.[5][6]
PPARγ Signaling Pathway
Activation of PPARγ by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
The downstream effects of PPARγ activation include:
-
Enhanced Insulin Sensitivity: Upregulation of genes involved in insulin signaling, such as the p85α subunit of PI3-kinase, and glucose transporters like GLUT4.[6][7]
-
Adipocyte Differentiation and Lipid Metabolism: Promotion of pre-adipocyte differentiation into mature adipocytes, leading to increased storage of fatty acids in adipose tissue and a decrease in circulating free fatty acids.[8] This is accompanied by changes in the expression of genes involved in lipid metabolism, such as fatty acid synthase and lipoprotein lipase.[8]
-
Adipokine Secretion: Increased secretion of adiponectin, an insulin-sensitizing hormone, and decreased secretion of pro-inflammatory cytokines like IL-6.[9]
Experimental Workflow for Evaluating In Vivo Efficacy
The following diagram outlines a typical experimental workflow for assessing the anti-diabetic efficacy of a compound like this compound in an animal model.
References
- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 4. vmmpc.org [vmmpc.org]
- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with rosiglitazone (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ciglitazone on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Englitazone in ob/ob Mice
These application notes provide a comprehensive overview of the dosage, administration, and physiological effects of Englitazone in ob/ob mice, a model for obesity and non-insulin-dependent diabetes mellitus (NIDDM). The protocols are based on established research to guide scientists and researchers in designing and conducting similar experiments.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to ob/ob mice.
Table 1: Dose-Dependent Effects of this compound on Plasma Glucose and Insulin (B600854) in ob/ob Mice
| Dosage (mg/kg/day) | Treatment Duration | Plasma Glucose (mM) | Plasma Insulin (nM) |
| 5 | 4 days | Dose-dependent lowering | Dose-dependent lowering |
| 10 | 4 days | Significantly lower than vehicle | Significantly lower than vehicle |
| 50 | 4 days | Maximally effective dose | Significantly lower than vehicle |
| 50 | 11 days | 14.0 ± 1.9 (from 22.2 ± 1.4)[1][2][3] | 1.64 ± 0.60 (from 7.57 ± 0.67)[1][2][3] |
| Vehicle Control | 11 days | 22.2 ± 1.4[1][2][3] | 7.57 ± 0.67[1][2][3] |
Note: The ED50 of this compound in ob/ob mice was approximately 8 mg/kg.[2]
Table 2: Effects of this compound (50 mg/kg for 11 days) on Other Plasma Parameters in ob/ob Mice [1][2][3]
| Parameter | Before Treatment (Mean ± SEM) | After Treatment (Mean ± SEM) |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 |
| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 |
| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 |
| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 |
Experimental Protocols
Animal Model and Housing
-
Animal Model: Male C57BL/6J-ob/ob mice and their lean littermates are used. These mice are a model for obesity and NIDDM due to a genetic deficiency in leptin.[4][5]
-
Housing: Mice should be housed in a standard specific pathogen-free environment with a controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.[6] They should have free access to standard laboratory chow and water.
This compound Administration
-
Preparation: this compound (racemic CP 68722) is suspended in a suitable vehicle, such as 2% (v/v) Tween 80.[7]
-
Route of Administration: The drug is administered via oral gavage.[2][7]
-
Dosage: Dosages ranging from 5 to 50 mg/kg of body weight per day have been shown to be effective.[1][2][3] A dose of 50 mg/kg is considered maximally effective.[2]
-
Treatment Duration: Studies have been conducted with treatment durations of 4 and 11 days.[1][2]
Blood Sample Collection and Analysis
-
Collection: Blood samples can be collected from the tail vein. For terminal studies, blood can be collected via cardiac puncture. Samples should be collected in tubes containing an anticoagulant like Na2-EDTA.[7]
-
Plasma Separation: Plasma is separated by centrifugation for analysis of various parameters.
-
Biochemical Analysis:
-
Plasma Glucose: Measured using a standard glucose analyzer.
-
Plasma Insulin: Determined by radioimmunoassay.
-
Other Parameters: Nonesterified fatty acids, glycerol, triglycerides, and cholesterol can be measured using standard enzymatic assay kits.
-
In Vitro and Ex Vivo Assays
-
Adipocyte Lipogenesis:
-
Isolate adipocytes from the epididymal fat pads of treated and control ob/ob mice.
-
Incubate the isolated adipocytes with radiolabeled glucose (e.g., [3-³H]glucose).
-
Measure the incorporation of radioactivity into lipids to determine the rate of lipogenesis. Basal and insulin-stimulated lipogenesis can be assessed.[1]
-
-
Soleus Muscle Glucose Metabolism:
-
Isolate soleus muscles from treated and control ob/ob mice.
-
Incubate the muscles in buffer containing radiolabeled glucose (e.g., [3-³H]glucose for glycolysis and glycogenesis, [1-¹⁴C]glucose for glucose oxidation).[1]
-
Incubations are performed at 37°C for 60 minutes in the absence and presence of insulin (e.g., 10 nM).[2]
-
Measure the production of radiolabeled lactate, glycogen, and CO2 to assess glycolysis, glycogenesis, and glucose oxidation, respectively.
-
Visualizations
References
- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. scispace.com [scispace.com]
- 4. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory animals as surrogate models of human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound administration to late pregnant rats produces delayed body growth and insulin resistance in their fetuses and neonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Englitazone Treatment in Sprague-Dawley Rats
These application notes provide a comprehensive protocol for the treatment of Sprague-Dawley rats with Englitazone, a member of the thiazolidinedione (TZD) class of drugs known for its insulin-sensitizing effects. This document is intended for researchers, scientists, and drug development professionals working with animal models of metabolic diseases.
Introduction
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in other tissues like skeletal muscle and liver.[1][2] Activation of PPARγ by this compound modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity and reduced inflammation.[1][3] This protocol outlines the administration of this compound to Sprague-Dawley rats and details key experimental procedures to assess its metabolic and anti-inflammatory effects.
Materials and Reagents
-
This compound (powder)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, age and weight to be determined by experimental design)
-
Standard rat chow and high-fat diet (for diet-induced obesity models)
-
Glucose solution (for Oral Glucose Tolerance Test)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., EDTA-coated)
-
Reagents and antibodies for Western blotting, Immunohistochemistry, and ELISA (specifics detailed in relevant sections)
Experimental Protocols
Animal Model and this compound Administration
A common experimental design involves the use of male Sprague-Dawley rats. Depending on the research question, either healthy rats or models of metabolic disease can be used.
-
Diabetes Model: Diabetes can be induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 40-60 mg/kg body weight, dissolved in citrate (B86180) buffer (pH 4.5).[4]
-
Diet-Induced Obesity (DIO) Model: Rats are fed a high-fat diet (e.g., 45% kcal from fat) for a period of 8-24 weeks to induce obesity and insulin resistance.[5][6]
This compound Treatment Protocol:
-
Administration Route: Oral gavage.[8]
-
Preparation: this compound powder is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Treatment Duration: A typical treatment duration is 8 days, but can be extended depending on the study's objectives.[7]
A workflow for a typical experiment is illustrated below:
Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial procedure to assess in vivo insulin sensitivity.
-
Fasting: Fast the rats overnight for 12-18 hours with free access to water.
-
Baseline Blood Sample (Time 0): Collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Administration: Administer a glucose solution (1.5 g/kg body weight) via oral gavage.[10]
-
Blood Sampling: Collect blood samples at 15, 30, 45, 60, 90, 120, and 180 minutes post-glucose administration.[1][8][10]
-
Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
Western Blotting for PPARγ and NF-κB
This technique is used to quantify the protein expression of key signaling molecules.
-
Tissue Homogenization: Homogenize collected tissues (e.g., adipose tissue, liver, skeletal muscle) in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ (e.g., rabbit polyclonal) and the p65 subunit of NF-κB (e.g., rabbit polyclonal) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Immunohistochemistry for GLUT4
This method is used to visualize the localization of the insulin-responsive glucose transporter 4 (GLUT4) in skeletal muscle.
-
Tissue Preparation: Fix skeletal muscle tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against GLUT4 (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the nuclei.
-
Microscopy: Dehydrate, clear, and mount the sections for visualization under a light microscope.
Biochemical Analysis
-
Plasma Insulin: Measure plasma insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Plasma Lipids: Determine the concentrations of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol using enzymatic colorimetric assay kits.[4][11]
-
Inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum or plasma using specific ELISA kits.[2][3][9]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and this compound-treated groups.
Table 1: Metabolic Parameters in Sprague-Dawley Rats Treated with this compound
| Parameter | Control Group | This compound-Treated Group |
| Body Weight (g) | Data | Data |
| Fasting Blood Glucose (mg/dL) | Data | Data |
| Fasting Plasma Insulin (ng/mL) | Data | Data |
| HOMA-IR | Data | Data |
| AUC Glucose (OGTT) | Data | Data |
Table 2: Plasma Lipid Profile in Sprague-Dawley Rats Treated with this compound
| Parameter | Control Group | This compound-Treated Group |
| Triglycerides (mg/dL) | Data | Data |
| Total Cholesterol (mg/dL) | Data | Data |
| HDL-Cholesterol (mg/dL) | Data | Data |
| LDL-Cholesterol (mg/dL) | Data | Data |
Table 3: Inflammatory Markers in Sprague-Dawley Rats Treated with this compound
| Parameter | Control Group | This compound-Treated Group |
| Serum TNF-α (pg/mL) | Data | Data |
| Serum IL-6 (pg/mL) | Data | Data |
(Note: "Data" should be replaced with experimentally obtained mean ± SEM values. Statistical significance should be indicated.)
Signaling Pathways
This compound exerts its effects through the modulation of specific signaling pathways.
PPARγ Signaling Pathway
This compound directly activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Insulin Signaling Pathway
This compound enhances insulin signaling, leading to increased glucose uptake in peripheral tissues. A key event is the translocation of GLUT4 to the plasma membrane.
Anti-inflammatory NF-κB Pathway
This compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines.
References
- 1. Meal feeding improves oral glucose tolerance in male rats and causes adaptations in postprandial islet hormone secretion that are independent of plasma incretins or glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunocytochemical and biochemical studies of GLUT4 in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. e-jarb.org [e-jarb.org]
- 11. Unveiling Lipidomic Alterations in Metabolic Syndrome: A Study of Plasma, Liver, and Adipose Tissues in a Dietary-Induced Rat Model | MDPI [mdpi.com]
Application Notes and Protocols for Studying Englitazone's Effects on 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a widely utilized in vitro model for studying adipogenesis and the metabolic functions of mature adipocytes. These cells, upon treatment with a specific cocktail of adipogenic inducers, differentiate into cells that closely resemble white adipocytes in morphology and function. This makes them an invaluable tool for investigating the effects of pharmacological compounds on fat cell development, lipid metabolism, and insulin (B600854) sensitivity.
Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis. Activation of PPARγ by ligands like this compound initiates a signaling cascade that leads to the expression of genes crucial for adipocyte differentiation, lipid storage, and glucose metabolism. Consequently, 3T3-L1 adipocytes serve as an excellent platform to elucidate the molecular mechanisms of this compound and to quantify its effects on key metabolic parameters.
These application notes provide a comprehensive guide for utilizing 3T3-L1 adipocytes to study the in vitro effects of this compound. Detailed protocols for cell culture, differentiation, and key functional assays are provided, along with expected outcomes based on studies of closely related TZD compounds.
Data Presentation
Table 1: Effect of this compound on 3T3-L1 Adipocyte Differentiation and Lipid Accumulation
| Parameter | This compound Concentration (µM) | Observation | Fold Change vs. Control |
| Lipid Accumulation (Oil Red O Staining) | 0.1 | Increased lipid droplet formation | ~1.5 - 2.0 |
| 1.0 | Significant increase in lipid droplets | ~2.5 - 4.0 | |
| 10.0 | Potent induction of lipid accumulation | ~4.0 - 6.0 | |
| Adipogenic Marker Gene Expression (PPARγ) | 1.0 | Upregulation of PPARγ mRNA | ~1.5 - 2.5 |
| Adipogenic Marker Gene Expression (C/EBPα) | 1.0 | Upregulation of C/EBPα mRNA | ~1.5 - 2.0 |
Table 2: Effect of this compound on Glucose Metabolism in Mature 3T3-L1 Adipocytes
| Parameter | This compound Concentration (µM) | Condition | Fold Change vs. Control |
| Glucose Uptake | 1.0 | Basal | ~1.5 - 2.0 |
| 1.0 | Insulin-Stimulated | ~1.2 - 1.5 (potentiates insulin effect) | |
| GLUT4 mRNA Expression | 1.0 | - | ~2.0 - 3.0 |
| Adiponectin mRNA Expression | 1.0 | - | ~2.5 - 4.0 |
| Adiponectin Secretion | 1.0 | - | Significant Increase |
Signaling Pathways and Experimental Workflows
This compound-Mediated PPARγ Signaling Pathway
This compound exerts its effects primarily through the activation of PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This pathway is central to the regulation of adipogenesis and insulin sensitivity.
Caption: this compound activates the PPARγ/RXR heterodimer, leading to the transcription of target genes involved in adipogenesis and metabolism.
Experimental Workflow for Studying this compound's Effects
The following diagram outlines the general workflow for investigating the impact of this compound on 3T3-L1 adipocytes, from cell culture to data analysis.
Caption: Workflow for assessing this compound's effects on 3T3-L1 adipocytes.
Experimental Protocols
3T3-L1 Cell Culture and Adipocyte Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
6-well or 12-well cell culture plates
Protocol:
-
Preadipocyte Culture (Expansion Phase):
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent during the expansion phase.
-
-
Seeding for Differentiation:
-
Seed preadipocytes into the desired culture plates (e.g., 6-well or 12-well) at a density that allows them to reach 100% confluency within 2-3 days.
-
Continue to culture the cells for an additional 2 days post-confluency (Day 0). This growth arrest is critical for efficient differentiation.
-
-
Adipocyte Differentiation (Day 0):
-
Prepare Differentiation Medium I (MDI): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
For the experimental group, add this compound to the MDI at the desired concentrations (e.g., 0.1, 1.0, 10.0 µM). Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium from the post-confluent cells and add the appropriate MDI.
-
-
Maturation Phase (Day 2 onwards):
-
After 2 days (Day 2), aspirate the MDI and replace it with Differentiation Medium II: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin (with or without this compound).
-
On Day 4, and every 2 days thereafter, replace the medium with fresh Differentiation Medium II.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 5-7 and are fully differentiated by Day 8-10.
-
Oil Red O Staining and Quantification of Lipid Accumulation
This protocol is used to visualize and quantify the intracellular lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin in PBS
-
Oil Red O stock solution (0.5 g in 100 ml isopropanol)
-
Oil Red O working solution (6 ml stock solution + 4 ml distilled water, filtered)
-
Isopropanol (B130326) (100%)
-
Microplate reader
Protocol:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 10% formalin to each well to fix the cells and incubate for 30 minutes at room temperature.
-
Remove the formalin and wash the cells twice with distilled water.
-
-
Staining:
-
Add enough Oil Red O working solution to cover the cell monolayer and incubate for 30 minutes at room temperature.
-
Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
-
Visualization:
-
Add a small amount of PBS to the wells to prevent the cells from drying out.
-
Visualize the stained lipid droplets under a microscope and capture images.
-
-
Quantification:
-
After imaging, completely remove the water from the wells.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer the isopropanol-stain solution to a 96-well plate.
-
Measure the absorbance at 510 nm using a microplate reader. Use isopropanol as a blank.
-
Glucose Uptake Assay
This assay measures the rate of glucose transport into mature 3T3-L1 adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes in culture plates
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
This compound
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Preparation:
-
On the day of the assay (Day 8-10 of differentiation), wash the cells twice with warm PBS.
-
Serum-starve the cells by incubating them in DMEM without serum for 2-3 hours.
-
-
Treatment:
-
Wash the cells twice with KRP buffer.
-
Pre-incubate the cells with or without insulin (e.g., 100 nM) and/or this compound at various concentrations for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[3H]-glucose or 2-NBDG.
-
Incubate for 5-10 minutes at 37°C.
-
To terminate the uptake, add ice-cold KRP buffer containing cytochalasin B.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
-
Measurement:
-
Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
If using a radioactive tracer, transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence of the lysate using a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content of each well.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is for quantifying the mRNA levels of target genes in response to this compound treatment.
Materials:
-
Mature 3T3-L1 adipocytes treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PPARγ, C/EBPα, GLUT4, Adiponectin) and a housekeeping gene (e.g., β-actin, GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Protein Expression Analysis by Western Blot
This protocol is for detecting and quantifying the protein levels of target molecules.
Materials:
-
Mature 3T3-L1 adipocytes treated with this compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., PPARγ, GLUT4, Adiponectin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Application Notes & Protocols for Quantification of Thiazolidinediones in Plasma by HPLC
Introduction
Method 1: HPLC with UV Detection for Pioglitazone (B448)
This method is adapted from a validated procedure for the quantification of pioglitazone in human plasma and is suitable for pharmacokinetic studies.[1][2][3]
Experimental Protocol
1. Sample Preparation: Protein Precipitation [2]
-
To 500 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., Rosiglitazone or another appropriate thiazolidinedione).
-
Add 500 µL of a precipitating agent, such as perchloric acid or acetonitrile (B52724), to the plasma sample.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and inject a portion (typically 20 µL) into the HPLC system.
2. Chromatographic Conditions [1][2]
| Parameter | Condition |
| Column | C18 (e.g., ODS column), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Mixture of phosphate (B84403) buffer, methanol, and acetonitrile. A typical composition is a mixture of phosphate buffer, methanol, acetonitrile, and 12 M perchloric acid (54:33:12:1, v/v/v/v).[2] Another option is a mixture of acetonitrile and 0.1 M ammonium (B1175870) acetate (B1210297) (41:59) with the pH adjusted to 4.10.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 269 nm[2] |
| Injection Volume | 20 µL |
| Retention Time | Under these conditions, the retention time for pioglitazone is approximately 5.2 to 7.91 minutes.[1][2] |
Quantitative Data Summary for Pioglitazone Method
| Parameter | Result |
| Linearity Range | 50 - 2000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Lower Limit of Quantification (LOQ) | 44.2 ng/mL[2] |
| Intra-day Precision (%CV) | < 5%[2] |
| Inter-day Precision (%CV) | < 5%[2] |
| Recovery | > 79%[1] |
Experimental Workflow for HPLC-UV Method
References
Application Notes & Protocols: Preparation of Englitazone for Oral Gavage in Rodent Studies
Introduction
Englitazone is a hypoglycemic agent belonging to the thiazolidinedione (glitazone) class of drugs[1]. Its primary mechanism of action involves acting as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating adipocyte differentiation and glucose homeostasis[2]. By activating PPARγ, this compound alters the transcription of genes involved in carbohydrate and lipid metabolism, ultimately leading to improved insulin (B600854) sensitivity[3][4]. Like many compounds in its class, this compound is characterized by poor water solubility, presenting a significant challenge for achieving consistent and reliable dosing in preclinical rodent studies.
This document provides detailed protocols for the preparation and administration of this compound for oral gavage in rodent models, designed for researchers in pharmacology and drug development. The following sections outline recommended vehicle formulations, step-by-step preparation procedures, and a standardized protocol for oral gavage administration.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for this compound relevant to rodent studies.
| Parameter | Value | Species | Source(s) |
| Drug Class | Thiazolidinedione (Glitazone) | N/A | [1] |
| Molar Mass | 353.44 g/mol | N/A | [1] |
| Mechanism of Action | PPARγ Agonist | N/A | [2] |
| Reported Oral Dose | 5 - 50 mg/kg/day | Mouse (ob/ob) | [5] |
| Reported Oral Dose | 50 mg/kg/day | Rat (nondiabetic) | [6] |
| Recommended Gavage Volume | Max. 10 mL/kg (e.g., 0.2 mL for a 20g mouse) | Mouse | [7][8] |
| Recommended Gavage Volume | Max. 10-20 mL/kg | Rat | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% CMC-Na
This protocol is suitable for creating a stable suspension, a common method for administering water-insoluble compounds.
Materials and Equipment:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (CMC-Na)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle (optional, for particle size reduction)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Spatula
-
Graduated cylinder
Methodology:
-
Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, the dose (mg/kg), and the dosing volume (mL/kg). Prepare a slight overage (e.g., 10-20%) to account for transfer losses.
-
Example Calculation: For a 25g mouse at a 50 mg/kg dose with a 10 mL/kg dosing volume:
-
Dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 1.25 mg / 0.25 mL = 5 mg/mL
-
-
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL of vehicle).
-
Heat approximately half of the required volume of purified water to ~60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once dispersed, add the remaining volume of room temperature water and continue to stir until the CMC-Na is fully dissolved and the solution is clear and uniform. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder. For improved suspension quality, the powder can be gently triturated with a mortar and pestle to ensure a fine, uniform particle size.
-
Add a small amount of the prepared 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension.
-
Maintain stirring for at least 15-30 minutes.
-
-
Storage and Use:
-
This suspension should be prepared fresh daily.
-
Store at 2-8°C if not used immediately and bring to room temperature before dosing.
-
Continuously stir the suspension using a magnetic stirrer during dose administration to ensure each animal receives a uniform concentration.
-
Protocol 2: Preparation of this compound in a Co-Solvent/Surfactant Vehicle
For compounds that are particularly difficult to suspend, a vehicle containing co-solvents and surfactants can improve solubility and stability.
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Glass vials or beaker
-
Pipettes
Methodology:
-
Calculate Required Quantities: As described in Protocol 1, determine the target concentration (mg/mL) needed for your study.
-
Prepare the Vehicle: A commonly used vehicle for poorly soluble compounds is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [10].
-
In a clean glass vessel, combine the required volumes of DMSO, PEG300, and Tween-80.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Dissolve/Suspend this compound:
-
Weigh the required amount of this compound powder and add it to the co-solvent/surfactant mixture.
-
Vortex or stir until the compound is fully dissolved or finely dispersed. Gentle warming or sonication may be required, but care must be taken to avoid compound degradation.
-
Slowly add the saline to the mixture while stirring continuously. The final solution may be a clear solution or a fine suspension, depending on the final concentration.
-
-
Storage and Use:
-
This formulation should also be prepared fresh before use.
-
If a suspension is formed, keep it under constant agitation during dosing to ensure homogeneity.
-
Protocol: Oral Gavage Administration in Rodents
This protocol provides a standardized procedure for oral gavage in mice and rats, emphasizing animal welfare and procedural accuracy.
Materials and Equipment:
-
Prepared this compound formulation
-
Appropriately sized syringes (1-3 mL)
-
Animal scale for accurate weight measurement
-
Properly sized gavage needles (stainless steel, ball-tipped)[7][9].
-
Mice: 20-22 gauge, 1-1.5 inches long.
-
Rats: 16-18 gauge, 2-3 inches long.
-
-
Personal Protective Equipment (PPE)
Methodology:
-
Preparation:
-
Accurately weigh the animal immediately before dosing to calculate the precise volume to be administered[7]. The maximum recommended volume should not be exceeded[7][9].
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure the formulation is homogenous by inverting or vortexing the stock solution immediately before drawing the dose.
-
-
Animal Restraint:
-
Restrain the rodent firmly but gently, ensuring the head and body are in a straight line to straighten the esophagus[7]. For mice, this can be achieved by scruffing the loose skin on the neck and back.
-
-
Needle Insertion:
-
To confirm the correct insertion depth, measure the gavage needle externally from the corner of the animal's mouth to the last rib; do not insert the needle further than this point[7].
-
Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the pharynx[11].
-
Allow the animal to swallow the needle as it is gently advanced down the esophagus. Never force the needle. If resistance is met or the animal shows signs of distress (e.g., coughing, cyanosis), withdraw the needle immediately and reassess[9].
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, administer the substance slowly and steadily over 2-3 seconds[11].
-
-
Post-Administration:
-
After administration, remove the needle smoothly in the same path it was inserted.
-
Return the animal to its home cage and monitor it for at least 15 minutes for any adverse signs, such as difficulty breathing, lethargy, or leakage of the substance from the mouth or nose[9]. Monitor the animal again after 24 hours[7].
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidiabetic agent this compound enhances insulin action in nondiabetic rats without producing hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Assessing Englitazone's Insulin-Sensitizing Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the insulin-sensitizing activity of Englitazone, a member of the thiazolidinedione (TZD) class of drugs. This compound enhances insulin (B600854) sensitivity primarily by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2]
Overview of In Vitro Assays
A panel of in vitro assays is crucial for characterizing the insulin-sensitizing effects of this compound. These assays, primarily utilizing the 3T3-L1 preadipocyte cell line, allow for the investigation of key molecular and cellular events modulated by the compound. The recommended assays include:
-
Adipocyte Differentiation Assay: To determine the ability of this compound to promote the differentiation of preadipocytes into mature, insulin-responsive adipocytes.
-
Glucose Uptake Assay: To quantify the direct effect of this compound on glucose transport in mature adipocytes, a hallmark of improved insulin sensitivity.
-
PPARγ Activation Assay: To confirm the direct interaction and activation of the PPARγ nuclear receptor by this compound.
-
Gene Expression Analysis: To measure changes in the expression of key genes involved in insulin signaling and adipogenesis, such as GLUT4, Adiponectin, and Leptin.
-
Kinase Activity Assay (PI3K-Akt Pathway): To assess the phosphorylation status of key proteins in the insulin signaling cascade downstream of the insulin receptor.
Data Presentation
The following tables summarize expected quantitative data from in vitro assays with this compound. It is important to note that while this compound is a known potent PPARγ agonist, specific dose-response data in the public domain is limited. Therefore, representative data from other well-characterized TZDs like Rosiglitazone and Pioglitazone are included for illustrative purposes and should be determined experimentally for this compound.
Table 1: PPARγ Transactivation Assay
| Compound | Cell Line | Assay Type | EC50 (nM) | Fold Activation (vs. Control) |
| This compound | HEK293T | Luciferase Reporter | ~30-100 (Expected) | Strong Agonist (Expected) |
| Rosiglitazone | Various | Luciferase Reporter | 30-50 | ~10-15 |
| Pioglitazone | Various | Luciferase Reporter | 100-500 | ~8-12 |
Table 2: Glucose Uptake Assay in 3T3-L1 Adipocytes
| Treatment | This compound Conc. (µM) | Glucose Uptake (fold increase over basal) |
| Basal | 0 | 1.0 |
| Insulin (100 nM) | 0 | 5.0 - 8.0 |
| This compound | 1 | 1.5 - 2.5 |
| This compound + Insulin (100 nM) | 1 | 8.0 - 12.0 |
| This compound | 10 | 2.5 - 4.0 |
| This compound + Insulin (100 nM) | 10 | 12.0 - 18.0 |
Table 3: Gene Expression Analysis in 3T3-L1 Adipocytes (Relative Fold Change)
| Gene | This compound (1 µM) | This compound (10 µM) |
| GLUT4 (Slc2a4) | 1.5 - 2.5 | 2.5 - 4.0 |
| Adiponectin (Adipoq) | 2.0 - 4.0 | 4.0 - 8.0 |
| Leptin (Lep) | 1.5 - 3.0 | 3.0 - 6.0 |
| PPARγ (Pparg) | 1.2 - 1.8 | 1.5 - 2.5 |
Experimental Protocols
Adipocyte Differentiation Assay
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, followed by the assessment of lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium I (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Formalin (10%)
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% BCS until they reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with DMI containing the desired concentrations of this compound or vehicle control (DMSO).
-
Medium Change (Day 2): After 48 hours, replace the DMI with DMII containing this compound or vehicle.
-
Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification: For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
Glucose Uptake Assay
This protocol measures the rate of glucose transport into differentiated 3T3-L1 adipocytes using a radiolabeled glucose analog.
Materials:
-
Differentiated 3T3-L1 adipocytes (from protocol 3.1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution
-
This compound stock solution
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Protocol:
-
Serum Starvation: Wash differentiated 3T3-L1 adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Pre-incubation: Wash cells with KRH buffer and incubate with KRH buffer containing this compound or vehicle for 30 minutes.
-
Insulin Stimulation: Add insulin (e.g., 100 nM final concentration) to the appropriate wells and incubate for 20 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose. For non-specific uptake control, add cytochalasin B. Incubate for 5-10 minutes.
-
Termination: Stop the assay by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells with NaOH or SDS solution and measure the incorporated radioactivity using a scintillation counter.
PPARγ Transactivation Assay
This assay measures the ability of this compound to activate the PPARγ receptor using a luciferase reporter gene.
Materials:
-
HEK293T or other suitable host cells
-
Expression vector for GAL4-PPARγ-LBD (Ligand Binding Domain)
-
Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay system
Protocol:
-
Cell Transfection: Co-transfect host cells with the GAL4-PPARγ-LBD expression vector and the luciferase reporter vector.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a reference PPARγ agonist (e.g., Rosiglitazone).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the EC50.
Gene Expression Analysis by qRT-PCR
This protocol quantifies the changes in mRNA levels of target genes in response to this compound treatment.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., GLUT4, Adiponectin, Leptin, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin).
Protocol:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with this compound or vehicle for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
References
Application Notes and Protocols: Establishing an Englitazone-Treated Cell Culture Model of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues like adipose, skeletal muscle, and liver to insulin. In vitro models of insulin resistance are invaluable tools for studying the molecular mechanisms underlying this condition and for the screening and development of insulin-sensitizing drugs. Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. Activation of PPARγ by this compound leads to improved insulin sensitivity.
These application notes provide a detailed protocol for establishing a cell culture model of insulin resistance in 3T3-L1 adipocytes using chronic high-dose insulin exposure. Subsequently, a methodology for treating these insulin-resistant cells with this compound and assessing the restoration of insulin sensitivity is described. The primary endpoints for assessing insulin sensitivity are glucose uptake and the phosphorylation of Akt (Protein Kinase B), a key node in the insulin signaling pathway.
Key Experimental Workflow
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments performed according to the protocols described below. This data illustrates the expected outcomes when establishing insulin resistance and subsequently treating with this compound.
Table 1: 2-NBDG Glucose Uptake Assay Results
| Treatment Group | Insulin Stimulation (100 nM) | Mean Fluorescence Intensity (MFI) | Fold Change (vs. Control Basal) |
| Control Adipocytes | - | 1500 | 1.0 |
| + | 6000 | 4.0 | |
| Insulin-Resistant (IR) Adipocytes | - | 1600 | 1.1 |
| + | 2400 | 1.6 | |
| IR Adipocytes + this compound (10 µM) | - | 1800 | 1.2 |
| + | 4800 | 3.2 |
Table 2: Western Blot Analysis of Akt Phosphorylation
| Treatment Group | Insulin Stimulation (100 nM) | p-Akt (Ser473) / Total Akt Ratio | Fold Change (vs. Control Basal) |
| Control Adipocytes | - | 0.1 | 1.0 |
| + | 0.8 | 8.0 | |
| Insulin-Resistant (IR) Adipocytes | - | 0.1 | 1.0 |
| + | 0.25 | 2.5 | |
| IR Adipocytes + this compound (10 µM) | - | 0.15 | 1.5 |
| + | 0.65 | 6.5 |
Signaling Pathways
Insulin Signaling Pathway
The canonical insulin signaling pathway leading to glucose uptake is primarily mediated by the PI3K/Akt cascade. Insulin binding to its receptor triggers a series of phosphorylation events, leading to the activation of Akt. Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell. In a state of insulin resistance, this pathway is impaired.
This compound Mechanism of Action
This compound acts as a PPARγ agonist. PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to changes in gene expression that ultimately enhance insulin sensitivity.
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes the chemical induction of 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% Bovine Calf Serum (BCS), and 1% Penicillin-Streptomycin (P/S) (Growth Medium)
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and 1% P/S (Differentiation Medium Base)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Culture 3T3-L1 preadipocytes in Growth Medium. Seed cells in the desired culture plates (e.g., 6-well or 12-well plates) and grow to 100% confluence.
-
Contact Inhibition: Maintain the confluent cells for an additional 2 days in Growth Medium to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium Base supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
-
Insulin Treatment (Day 2): After 48 hours, remove the MDI medium and replace it with Differentiation Medium Base containing only 10 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium Base. Continue to culture the cells, replacing the medium every 2 days.
-
Mature Adipocytes (Day 8-10): By day 8-10, the cells should appear as mature adipocytes, characterized by the accumulation of lipid droplets. Differentiation can be confirmed by Oil Red O staining.
Protocol 2: Induction of Insulin Resistance
This protocol describes the induction of insulin resistance in mature 3T3-L1 adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
DMEM with high glucose and 10% FBS
-
Insulin
Procedure:
-
On day 8-10 of differentiation, replace the culture medium with fresh DMEM containing 10% FBS and a high concentration of insulin (e.g., 100 nM).
-
Incubate the cells for 24 hours to induce a state of insulin resistance.
Protocol 3: this compound Treatment
Materials:
-
Insulin-resistant 3T3-L1 adipocytes (from Protocol 2)
-
DMEM with high glucose and 10% FBS
-
This compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
After the 24-hour insulin resistance induction period, remove the high-insulin medium.
-
Wash the cells gently with sterile PBS.
-
Add fresh DMEM with 10% FBS containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) as a control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 4: 2-NBDG Glucose Uptake Assay
This protocol measures glucose uptake using the fluorescent glucose analog, 2-NBDG.
Materials:
-
Treated 3T3-L1 adipocytes
-
Krebs-Ringer Phosphate (KRP) buffer (or serum-free, glucose-free DMEM)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Insulin
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Serum Starvation: After this compound treatment, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Insulin Stimulation: Wash the cells with KRP buffer. Add KRP buffer with or without 100 nM insulin and incubate for 30 minutes at 37°C.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Stop Reaction: Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Analysis: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach the cells and analyze by flow cytometry in the FITC channel.
Protocol 5: Western Blot for p-Akt (Ser473) and Total Akt
This protocol details the detection of phosphorylated and total Akt levels as a measure of insulin signaling.
Materials:
-
Treated 3T3-L1 adipocytes
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After the desired treatments (including a final acute insulin stimulation of 100 nM for 15-30 minutes for stimulated samples), place the culture plates on ice. Wash cells with ice-cold PBS and add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-Akt to total Akt.
Application Notes and Protocols for Studying Englitazone's Long-Term Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the long-term effects of Englitazone, a member of the thiazolidinedione (TZD) class of drugs. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound and related compounds.
Introduction
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Like other TZDs, this compound improves insulin sensitivity and is being investigated for the treatment of type 2 diabetes and other metabolic disorders.[2] Long-term studies in relevant animal models are critical for understanding the full therapeutic potential and identifying any potential adverse effects of chronic this compound administration.
Recommended Animal Models
The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. For studying the long-term effects of this compound, the following models are recommended:
-
Genetically Diabetic and Obese Models:
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance. They are a well-established model for studying the anti-diabetic effects of insulin-sensitizing agents.[2]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice. They are also widely used for studying type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats exhibit obesity, hyperlipidemia, and progressive insulin resistance, eventually leading to overt diabetes.
-
-
Diet-Induced Obesity (DIO) Models:
-
C57BL/6J Mice on a High-Fat Diet: This is a commonly used model to induce obesity, insulin resistance, and other features of the metabolic syndrome, closely mimicking the human condition.
-
Data Presentation
The following tables summarize quantitative data from a representative study investigating the effects of this compound in an animal model.
Table 1: Effects of 11-Day this compound Treatment on Plasma Parameters in ob/ob Mice [2]
| Parameter | Vehicle Control (Mean ± SEM) | This compound (50 mg/kg/day) (Mean ± SEM) |
| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 |
| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 |
| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 |
| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 |
| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
This compound exerts its effects by binding to and activating PPARγ. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and inflammation.[3]
Experimental Workflow for a Long-Term this compound Study
The following diagram outlines a typical workflow for a long-term (e.g., 3-6 months) study of this compound in a diet-induced obesity mouse model.
References
Application Note: Lentiviral shRNA Knockdown for the Target Validation of Englitazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Englitazone is a hypoglycemic agent belonging to the thiazolidinedione (TZD) or "glitazone" class of drugs, known for its antihyperglycemic activity.[1][2] Like other members of its class, this compound's primary molecular target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-activated nuclear transcription factor.[3][4] PPARγ is a master regulator of adipogenesis, fatty acid storage, and glucose metabolism.[5] Activation of PPARγ by agonists like this compound enhances insulin (B600854) sensitivity and promotes glucose utilization in peripheral tissues.[3]
Target validation is a critical step in drug development to confirm that a drug's therapeutic effects are mediated through its intended molecular target.[6] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely adopted technique for this purpose.[7] By specifically silencing the gene encoding the putative target, researchers can determine if the loss of the protein phenocopies the pharmacological effects of the compound.[6]
This application note provides a detailed protocol for using lentiviral shRNA to validate PPARγ as the functional target of this compound in a relevant cell model. The principle is to compare the cellular phenotype and downstream signaling events in cells with silenced PPARγ to those treated with this compound. A high degree of similarity in the outcomes provides strong evidence for on-target drug activity.[6]
Principle of the Method
Lentiviral vectors are used to introduce shRNA constructs into target cells. These vectors can efficiently transduce a wide variety of cell types, including non-dividing cells, and integrate into the host genome, leading to stable, long-term suppression of the target gene.[8][9]
Once inside the cell, the shRNA is processed by the cell's native RNA interference (RNAi) machinery. The Dicer enzyme cleaves the shRNA hairpin into a short double-stranded small interfering RNA (siRNA). This siRNA is then loaded into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides RISC to the messenger RNA (mRNA) of the target gene (PPARγ). This leads to the cleavage and subsequent degradation of the PPARγ mRNA, resulting in reduced PPARγ protein expression.[6]
The validation of this compound's target is achieved if the phenotype of the PPARγ gene knockdown closely mimics the phenotype observed with this compound treatment.[6]
PPARγ Signaling Pathway and Experimental Overview
This compound, as a PPARγ agonist, diffuses into the cell and binds to the ligand-binding domain of PPARγ in the nucleus. This binding event causes a conformational change that leads to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, such as Glucose Transporter Type 4 (GLUT4) and Fatty Acid Binding Protein 4 (FABP4), ultimately leading to improved insulin sensitivity.[3][5][10]
The experimental workflow for target validation involves generating lentiviral particles with shRNA against PPARγ, transducing these into cells, confirming knockdown, and then performing functional assays to compare the effects of knockdown with the effects of this compound treatment.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Lentiviral transfer plasmid: pLKO.1-puro containing shRNA targeting PPARγ (shPPARγ) or a non-targeting scramble sequence (shScramble)
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
10 cm cell culture dishes
Procedure:
-
Day 1: Plate 4 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.[8]
-
Day 2: In a sterile tube, prepare the transfection cocktail for each dish:
-
Mix 10 µg of pLKO.1 transfer plasmid (shPPARγ or shScramble), 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.[8]
-
In a separate tube, add 30 µL of transfection reagent to 500 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.[8]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3 (16-18h post-transfection): Carefully replace the medium with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Day 4 (48h post-transfection): Harvest the virus-containing supernatant into a sterile conical tube. Add 10 mL of fresh medium to the plate.
-
Day 5 (72h post-transfection): Harvest the supernatant again and pool it with the collection from Day 4.
-
Centrifuge the pooled supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm sterile filter.
-
Aliquot the viral particles and store them at -80°C. For long-term storage, avoid repeated freeze-thaw cycles.
Protocol 2: Cell Line Transduction and Selection
This protocol is for transducing a target cell line (e.g., 3T3-L1 preadipocytes) and selecting for stable integrants.
Materials:
-
Target cells (e.g., 3T3-L1)
-
Complete growth medium
-
Lentiviral particles (shPPARγ and shScramble)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
Procedure:
-
Day 1: Plate 1 x 10⁵ target cells per well in a 6-well plate.
-
Day 2: Ensure cells are ~60-70% confluent. Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.[8]
-
Add the desired amount of lentiviral particles. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize transduction efficiency for each new cell line.[11]
-
Incubate for 18-24 hours at 37°C.[8]
-
Day 3: Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Day 4: Begin antibiotic selection. Replace the medium with fresh medium containing puromycin. The optimal concentration (typically 1-5 µg/mL) must be determined beforehand with a kill curve for the specific cell line.[8]
-
Replace the selective medium every 2-3 days until resistant colonies are visible (approximately 7-10 days).
-
Expand the pool of resistant cells for subsequent validation experiments.
Protocol 3: Validation of PPARγ Knockdown
Confirm the reduction of PPARγ expression at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from shPPARγ and shScramble transduced cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the PPARγ gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8]
-
Calculate the relative expression of PPARγ mRNA using the 2-ΔΔCt method.[12]
B. Western Blot
-
Lyse shPPARγ and shScramble cells and quantify total protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PPARγ overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.
Protocol 4: Functional Assays for Target Validation
Compare the effects of PPARγ knockdown with this compound treatment in the parental or shScramble control cells.
A. Glucose Uptake Assay (e.g., using 2-NBDG)
-
Plate shPPARγ, shScramble, and parental cells in 96-well plates.
-
Differentiate cells into adipocytes if using a preadipocyte line like 3T3-L1.
-
Treat shScramble and parental cells with a predetermined optimal concentration of this compound (e.g., 1 µM) for 24-48 hours. Leave one set of wells untreated as a control.
-
Starve cells in glucose-free medium for 2 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 1 hour.
-
Wash cells and measure fluorescence using a plate reader. Compare the insulin-stimulated glucose uptake across all conditions.
B. Adipocyte Differentiation Assay (Oil Red O Staining)
-
Plate 3T3-L1 preadipocytes (parental, shScramble, shPPARγ) and grow to confluence.
-
Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX).
-
For the treatment group, include this compound in the differentiation medium for the parental and shScramble cells.
-
After 8-10 days, fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation.
-
Wash the cells, elute the dye with isopropanol, and measure the absorbance at ~510 nm to quantify lipid content.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: shRNA Sequences for PPARγ Knockdown
| Construct Name | Target Sequence (5' -> 3') | Source/Reference |
|---|---|---|
| shPPARγ-1 | GCACTATGGAGTTCATGCTT | Example Sequence |
| shPPARγ-2 | GAGCCCTTTACCACAATCTG | Example Sequence |
| shScramble | CCTAAGGTTAAGTCGCCCTC | Example Sequence |
Table 2: Validation of PPARγ Knockdown Efficiency
| Cell Line | Relative PPARγ mRNA Expression (Fold Change vs. shScramble) | Relative PPARγ Protein Level (% of shScramble) |
|---|---|---|
| shScramble | 1.00 ± 0.09 | 100% ± 8.5% |
| shPPARγ-1 | 0.22 ± 0.04 | 25% ± 5.1% |
| shPPARγ-2 | 0.31 ± 0.06 | 34% ± 6.3% |
Data are presented as mean ± SD from three independent experiments.
Table 3: Comparison of Functional Assay Results (Insulin-Stimulated Glucose Uptake)
| Cell Line / Treatment | Glucose Uptake (Relative Fluorescence Units) | Fold Change vs. Untreated Control |
|---|---|---|
| Parental (Untreated) | 15,430 ± 1,210 | 1.00 |
| Parental + this compound (1 µM) | 28,150 ± 2,340 | 1.82 |
| shScramble (Untreated) | 14,980 ± 1,550 | 0.97 |
| shScramble + this compound (1 µM) | 27,550 ± 2,180 | 1.78 |
| shPPARγ-1 (Untreated) | 15,050 ± 1,390 | 0.98 |
| shPPARγ-1 + this compound (1 µM) | 16,230 ± 1,620 | 1.05 |
Data are presented as mean ± SD.
Table 4: Expression of PPARγ Target Gene (FABP4) after Differentiation
| Cell Line / Treatment | Relative FABP4 mRNA Expression (Fold Change vs. Undifferentiated) |
|---|---|
| shScramble | 25.6 ± 3.1 |
| shScramble + this compound | 45.2 ± 4.5 |
| shPPARγ-1 | 5.8 ± 0.9 |
| shPPARγ-1 + this compound | 6.5 ± 1.2 |
Data are presented as mean ± SD.
Interpretation of Results
-
Successful Knockdown: The data in Table 2 should confirm a significant reduction in both PPARγ mRNA and protein levels in cells transduced with shPPARγ constructs compared to the shScramble control. An efficiency of >70% is generally considered effective.[13]
-
Phenocopying the Drug Effect: The primary goal is to show that silencing PPARγ prevents the effects of this compound. In Table 3, this compound treatment significantly increases insulin-stimulated glucose uptake in control cells (Parental and shScramble). In shPPARγ cells, this effect is blunted or absent, indicating that PPARγ is required for this compound to exert its function.
-
Downstream Target Gene Expression: Similarly, Table 4 shows that this compound enhances the expression of the PPARγ target gene FABP4 during adipocyte differentiation in control cells. This effect is significantly diminished in the PPARγ knockdown cells.
Conclusion
The lentiviral shRNA knockdown system provides a robust and reliable method for validating the molecular targets of pharmacological compounds. The protocols and examples detailed in this application note outline a comprehensive strategy to confirm that the biological effects of this compound are dependent on its interaction with PPARγ. This validation is a cornerstone of preclinical drug development, providing confidence in the mechanism of action and guiding further therapeutic development.
References
- 1. This compound | C20H19NO3S | CID 6918151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in PPARs Molecular Dynamics and Glitazones as a Repurposing Therapeutic Strategy through Mitochondrial Redox Dynamics against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Viral Vectors for Target Validation | Vector Biolabs [vectorbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. Frontiers | Integrated transcriptomic and proteomic analyses identify the TLR2–CXCR4 axis as a regulator of endothelial cell migration under simulated microgravity [frontiersin.org]
- 13. fenicsbio.com [fenicsbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Englitazone Solubility Challenges in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Englitazone in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge. The primary reasons for this include:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium can cause the compound to "crash out" of the solution.
-
High Final Concentration: The intended final concentration of this compound in your experiment may surpass its solubility limit in the culture medium.
-
Improper Mixing: Inadequate or delayed mixing upon adding the stock solution can lead to localized high concentrations, triggering precipitation.
-
Temperature Fluctuations: Shifting media from cold storage to a warm incubator can decrease the solubility of some components, leading to precipitation.
-
Interaction with Media Components: Salts, proteins, and other supplements present in the cell culture media can interact with this compound, reducing its solubility.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v) . Many researchers aim for a final DMSO concentration of 0.1% or less to minimize any potential off-target effects.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: To prevent precipitation, follow these best practices:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM to 50 mM). This minimizes the volume of DMSO added to your culture.
-
Pre-warm the Media: Before adding the this compound stock, warm your cell culture medium to the experimental temperature (usually 37°C).
-
Use a Step-wise Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your culture.
-
Add Drop-wise While Swirling: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently swirling the flask or plate. This ensures rapid and even dispersion.
-
Sonication: If you still observe a precipitate in your stock solution, gentle sonication in a water bath for a few minutes can help to dissolve it.
Q5: My this compound solution appears cloudy. Is it precipitation or contamination?
A5: Cloudiness can indicate either fine particulate precipitation or microbial contamination. To distinguish between the two, examine a small sample under a microscope. Bacterial or fungal contamination will typically show distinct microbial shapes, whereas a chemical precipitate may appear as amorphous particles or crystals. If contamination is suspected, discard the culture and review your sterile technique.
Data Presentation: Solubility of Related Thiazolidinediones
While specific quantitative solubility data for this compound is limited, the following table provides data for a related and well-studied thiazolidinedione, Pioglitazone, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| Pioglitazone (hydrochloride) | DMSO | ~20 mg/mL |
| Pioglitazone (hydrochloride) | Dimethylformamide (DMF) | ~20 mg/mL |
| Pioglitazone (hydrochloride) | 1:5 solution of DMSO:PBS (pH 7.2) | ~0.15 mg/mL |
| Pioglitazone (free base) | Water | 0.039 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 353.44 g/mol .
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Adipocyte Differentiation using this compound (Example with 3T3-L1 cells)
This protocol provides a general guideline for using this compound to induce the differentiation of 3T3-L1 preadipocytes into adipocytes. Concentrations may need to be optimized for your specific cell line and experimental goals.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin) containing:
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
This compound (e.g., 1-10 µM, determine optimal concentration empirically)
-
-
Insulin Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates and culture until they reach confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with Differentiation Medium containing this compound.
-
Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing this compound.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and continue to culture for several more days, changing the medium every 2 days. Lipid droplet formation should be visible under a microscope.
-
Analysis: At the desired time point (e.g., Day 8-12), cells can be fixed and stained with Oil Red O to visualize lipid accumulation, or lysed for gene expression analysis of adipogenic markers (e.g., PPARγ, aP2).
Mandatory Visualizations
PPAR-γ Signaling Pathway
Caption: this compound activates the PPAR-γ signaling pathway.
Experimental Workflow: Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound for in vitro experiments.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation.
Potential off-target effects of Englitazone in cell-based assays
Welcome to the technical support center for researchers using Englitazone in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of this compound?
This compound is a member of the thiazolidinedione (TZD) class of drugs, primarily known as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. However, like other TZDs, this compound is known to have off-target effects that are independent of PPARγ activation. Documented off-target effects include interactions with ion channels and interference with intracellular signaling pathways.
Q2: What are the reported off-target effects of this compound on ion channels?
This compound has been shown to inhibit the activity of ATP-sensitive potassium (KATP) channels and calcium-activated non-selective cation (NSCa) channels in insulin-secreting cell lines. This inhibition is concentration-dependent and occurs at micromolar concentrations.
Q3: How does this compound affect cellular metabolism beyond its PPARγ-mediated effects?
In hepatocytes, this compound has been observed to inhibit glucagon-stimulated glycogenolysis and gluconeogenesis. This is thought to occur through a mechanism that may involve the activation of cAMP phosphodiesterase and inhibition of hormonally-mediated calcium influx. These effects on intracellular signaling can alter the metabolic state of the cell independently of PPARγ transcriptional regulation.
Q4: Can this compound interfere with common assay readouts?
Yes, like many small molecules, this compound has the potential to interfere with certain assay technologies. For instance, its chemical structure may lead to autofluorescence, which can be a confounding factor in fluorescence-based assays. It is crucial to include appropriate controls to account for potential assay artifacts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in cell membrane potential or intracellular calcium levels. | This compound may be inhibiting KATP or NSCa channels in your cell type. | - Perform control experiments using known inhibitors of these channels to see if similar effects are observed.- Use patch-clamp electrophysiology or calcium imaging to directly measure the effect of this compound on ion channel activity and calcium dynamics.- If these effects are confounding your primary endpoint, consider using a different PPARγ agonist with a known and different off-target profile for comparison. |
| Observed effects on glucose metabolism are inconsistent with PPARγ activation alone. | This compound might be directly interfering with cAMP or calcium signaling pathways in your cells, as seen in hepatocytes. | - Measure intracellular cAMP levels and calcium concentrations in response to this compound treatment.- Use pharmacological tools to modulate cAMP and calcium signaling to dissect the contribution of these pathways to the observed metabolic effects. |
| High background or false positives in fluorescence-based assays. | This compound may be autofluorescent at the excitation and emission wavelengths used in your assay. | - Run a control experiment with this compound in cell-free assay medium to measure its intrinsic fluorescence.- If autofluorescence is significant, consider using a different fluorescent dye with spectral properties that do not overlap with this compound's fluorescence or switch to a non-fluorescence-based detection method (e.g., luminescence or colorimetric). |
| Cell viability is unexpectedly low. | This compound, at high concentrations, may induce cytotoxicity through off-target mechanisms. | - Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT or LDH release) to determine the cytotoxic concentration range in your specific cell line.- Ensure that the concentrations used in your experiments are below the cytotoxic threshold. |
| Variability in experimental results between different batches of this compound. | The purity and stability of the this compound compound can affect its activity. | - Purchase this compound from a reputable supplier and obtain a certificate of analysis for each batch.- Store the compound under the recommended conditions (typically protected from light and moisture) to prevent degradation.- Prepare fresh stock solutions for each experiment. |
Quantitative Data Summary
The following tables summarize the known quantitative data for the off-target effects of this compound.
Table 1: Inhibition of Ion Channels by this compound in CRI-G1 Insulin-Secreting Cells
| Target Ion Channel | IC50 Value (µM) | Assay Type |
| ATP-sensitive potassium (KATP) channel | 8 | Whole-cell patch clamp |
| Calcium-activated non-selective cation (NSCa) channel | 10 | Inside-out patch clamp |
Table 2: Effects of this compound on Hepatocyte Signaling
| Cellular Process | Effect | This compound Concentration | Cell Type |
| Glucagon-stimulated glycogenolysis | Inhibition | Not specified | Rat Hepatocytes |
| Glucagon-stimulated gluconeogenesis | Inhibition | Not specified | Rat Hepatocytes |
| Hormonally-mediated Ca2+ influx | Inhibition | Not specified | Rat Hepatocytes |
Key Experimental Protocols
1. Whole-Cell Patch Clamp for KATP Channel Activity
This protocol is adapted for investigating the effect of this compound on KATP channels in an insulin-secreting cell line.
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 ATP (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -70 mV.
-
Record baseline KATP currents.
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Record the changes in KATP current in the presence of this compound.
-
Wash out the drug to observe the reversibility of the effect.
-
-
Data Analysis: Measure the current amplitude before and after drug application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to calculate the IC50 value.
2. Intracellular Calcium Imaging
This protocol can be used to assess the effect of this compound on intracellular calcium dynamics.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Record baseline fluorescence.
-
Add this compound at the desired concentration and continue recording the fluorescence changes over time.
-
As a positive control, add a known calcium-mobilizing agent (e.g., ATP or thapsigargin) at the end of the experiment.
-
-
Data Analysis: Quantify the changes in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) to determine the relative changes in intracellular calcium concentration.
3. cAMP Measurement Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound.
-
Cell Preparation: Plate cells in a multi-well plate and grow to near confluence.
-
Assay Procedure (using a competitive immunoassay kit):
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., Forskolin) and a vehicle control.
-
Lyse the cells to release intracellular cAMP.
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the cell lysates. Compare the cAMP levels in this compound-treated cells to the control cells.
Visualizations
Caption: Potential PPARγ-independent signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for identifying and characterizing off-target effects.
Managing fluid retention side effect of Englitazone in animal models
Technical Support Center: Englitazone Animal Studies
Welcome to the technical support center for researchers utilizing this compound and other thiazolidinediones (TZDs) in animal models. This resource provides targeted guidance on managing and troubleshooting the common side effect of fluid retention.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced fluid retention?
A1: this compound, as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, primarily causes fluid retention by increasing sodium and water reabsorption in the kidneys.[1][2] The main (though debated) mechanism involves the activation of PPARγ receptors in the collecting ducts of the nephron.[3][4] This activation is thought to upregulate the epithelial sodium channel (ENaC), leading to increased sodium retention, which in turn causes water to be reabsorbed into the bloodstream, expanding plasma volume.[1][5][6][7] Some evidence also points to effects on the proximal tubules and changes in vascular permeability as contributing factors.[1][3][8][9]
Q2: What are the typical signs of fluid retention in rodent models (mice, rats)?
A2: The most common signs include a rapid increase in body weight, a decrease in hematocrit (the proportion of red blood cells in the blood) due to plasma volume expansion, and potentially reduced urine output and sodium excretion.[3][10][11][12] In some cases, peripheral or pulmonary edema may be observed, though this is less common.[3] Changes in hematocrit are often used as a surrogate marker for plasma volume expansion.[3][13]
Q3: Is fluid retention a universal side effect for all TZDs?
A3: Yes, fluid retention is considered a class effect of thiazolidinediones.[7][13] While your research focuses on this compound, data from more widely studied TZDs like Pioglitazone and Rosiglitazone are highly relevant, as they share the same core mechanism of action and side effect profile.[1][3]
Q4: How can fluid retention be pharmacologically managed or mitigated in an experimental setting?
A4: The most targeted approach is the co-administration of an epithelial sodium channel (ENaC) inhibitor, such as amiloride (B1667095).[1][6] Studies have shown that amiloride can effectively prevent or reverse TZD-induced fluid retention in animal models and humans by directly blocking the site of sodium reabsorption in the collecting duct.[1][6][7][13] While loop diuretics like furosemide (B1674285) have been tried, they are often less effective.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Excessive or Rapid Weight Gain (>5% in one week) | High-dose this compound effect; pronounced fluid retention. | 1. Confirm Fluid Retention: Measure hematocrit or plasma volume to confirm hemodilution. A significant drop in hematocrit suggests plasma volume expansion.[3][10] 2. Dose Adjustment: Consider reducing the this compound dose if experimentally permissible. 3. Co-administer Amiloride: Introduce amiloride to the treatment regimen to counteract ENaC-mediated sodium retention.[6][13] |
| High Variability in Fluid Retention Between Animals | Genetic differences in PPARγ expression or sensitivity; variations in baseline hydration or renal function. | 1. Increase Sample Size: Ensure your experimental groups are large enough to account for biological variability. 2. Acclimatize Animals: Allow for a sufficient acclimatization period with controlled access to food and water to establish a stable baseline. 3. Use Genetically Homogeneous Strains: Whenever possible, use inbred strains to minimize genetic variability. |
| No Fluid Retention Observed When Expected | Dose of this compound is too low; insensitive animal strain or sex; measurement technique lacks precision. | 1. Verify Dose: Double-check dose calculations and administration protocol. 2. Review Literature: Confirm that the chosen animal model (strain, sex, age) is known to exhibit fluid retention with TZDs. Some studies note differences between male and female rats.[1] 3. Refine Measurements: Ensure your methods for measuring body weight and blood parameters are precise and consistent. Use a sensitive scale and standardized blood collection techniques. |
| Animal Health Concerns (Lethargy, Labored Breathing) | Severe fluid retention leading to potential pulmonary edema or congestive heart failure.[1][3] | 1. Immediate Veterinary Consultation: This is a critical adverse event. Seek immediate advice from veterinary staff. 2. Discontinue TZD: Stop this compound administration for the affected animal. 3. Consider Diuretic Intervention: Under veterinary guidance, administration of a diuretic like amiloride may be warranted.[13] |
Key Experimental Protocols
Protocol 1: Assessment of Plasma Volume Expansion via Hematocrit
This protocol uses changes in hematocrit as a reliable surrogate for plasma volume expansion.[3]
-
Baseline Blood Sample: Prior to initiating this compound treatment, collect a small blood sample (e.g., 50-100 µL) from each animal via a standard method like tail vein or saphenous vein sampling.[14]
-
Blood Collection: Collect blood into micro-hematocrit capillary tubes.
-
Centrifugation: Centrifuge the tubes in a micro-hematocrit centrifuge for 5-10 minutes.
-
Measurement: Read the packed cell volume (PCV) as a percentage of the total volume using a hematocrit reader card.
-
Follow-up Samples: Collect subsequent blood samples at specified time points after this compound administration (e.g., Day 3, 7, 14).
-
Calculation: Calculate the percentage change from baseline for each animal. A statistically significant decrease in hematocrit indicates hemodilution and plasma volume expansion.[7]
Protocol 2: Measurement of Plasma Volume using Evans Blue Dye
This is a more direct method for quantifying plasma volume.[3]
-
Anesthesia: Anesthetize the animal according to your approved institutional protocol.
-
Catheterization: If not already done, place a catheter in a suitable blood vessel (e.g., jugular vein or carotid artery) for injection and sampling.[15]
-
Baseline Sample: Withdraw a small volume of blood (~100 µL) to serve as a blank for spectrophotometry.[15]
-
Injection: Slowly inject a precise, known volume of Evans Blue dye solution (e.g., 0.5% in saline) intravenously. Record the exact amount.
-
Circulation Time: Allow the dye to circulate for a specific period (e.g., 5-10 minutes) to ensure complete mixing in the plasma.[15]
-
Post-Injection Sample: Withdraw a second blood sample of the same volume as the baseline.
-
Sample Processing: Centrifuge both blood samples to separate the plasma.
-
Analysis: Measure the absorbance of the plasma samples in a spectrophotometer at ~620 nm. Use the baseline plasma sample to zero the instrument.
-
Calculation: Determine the concentration of the dye in the post-injection sample by comparing its absorbance to a standard curve. Plasma Volume (mL) = (Amount of dye injected) / (Concentration of dye in plasma).
Quantitative Data Summary
The following tables summarize representative data on the effects of TZDs and the impact of amiloride co-treatment. Note: These are example values based on published findings and may vary based on the specific TZD, dose, and animal model.
Table 1: Effect of TZD (e.g., Rosiglitazone) on Hematocrit [7]
| Treatment Group | Baseline Hematocrit (%) | Final Hematocrit (%) | Mean Change (%) |
| Placebo | 45.2 | 45.0 | -0.2 |
| Rosiglitazone | 45.5 | 43.1 | -2.4 |
| Rosiglitazone + Amiloride | 45.3 | 45.3 | 0.0 |
| Statistically significant decrease (p<0.05) compared to baseline and placebo. |
Table 2: Effect of TZD (e.g., Rosiglitazone) on Body Weight and Urine Output in Rats [3]
| Parameter | Control Group | Rosiglitazone Group |
| Body Weight Change (Day 3) | +1.5% | +4.5% |
| Urine Volume (24h) | 25 mL | 19.5 mL (-22%) |
| Urine Sodium Excretion (24h) | 2.5 mEq | 1.4 mEq (-44%) |
Visualizations: Pathways and Workflows
Signaling Pathway of TZD-Induced Fluid Retention
The following diagram illustrates the proposed molecular mechanism by which this compound and other TZDs lead to fluid retention in the kidney's collecting duct.
Caption: Mechanism of TZD-induced sodium and water reabsorption in the kidney.
Experimental Workflow for Assessing Fluid Retention
This workflow outlines the key steps for an experiment designed to investigate and manage this compound-induced fluid retention.
Caption: Workflow for a study on managing this compound-induced fluid retention.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting unexpected results related to fluid retention.
Caption: A decision tree for troubleshooting fluid retention experiment outcomes.
References
- 1. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinedione-induced fluid retention: recent insights into the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ in Kidney Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of ENaC-Mediated Sodium Reabsorption by Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of spironolactone and amiloride on thiazolidinedione-induced fluid retention in South Indian patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 10. Thiazolidinedione-Induced Fluid Retention Is Independent of Collecting Duct αENaC Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Pioglitazone on Survival and Renal Function in a Mouse Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Spironolactone and Amiloride on Thiazolidinedione-Induced Fluid Retention in South Indian Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 15. Measurement of plasma volume in rats with use of fluorescent-labeled albumin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies on Englitazone-Induced Weight Gain
Welcome to the technical support center for researchers investigating Englitazone and its metabolic effects. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound-induced weight gain in preclinical models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced weight gain in our animal models?
A1: this compound, as a thiazolidinedione (TZD), is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Activation of PPARγ in adipose tissue is a key driver of its insulin-sensitizing effects.[3] However, this activation also leads to two primary side effects contributing to weight gain:
-
Increased Adipogenesis: this compound promotes the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. This leads to an increase in the number of fat cells, particularly smaller, more insulin-sensitive adipocytes, and an expansion of adipose tissue mass.[1][4]
-
Fluid Retention: TZDs, including this compound, can cause fluid retention, which contributes to a rapid increase in body weight.[5][6] This is often observed as peripheral edema in clinical settings and can be measured as an increase in total body water or extracellular fluid volume in preclinical models.
Q2: We are observing significant weight gain in our this compound-treated group compared to controls. How can we differentiate between increased adiposity and fluid retention?
A2: It is crucial to dissect the components of weight gain. Here’s a troubleshooting guide:
| Parameter | Methodology | Expected Outcome with this compound | Troubleshooting Tips |
| Body Composition | Quantitative Nuclear Magnetic Resonance (qNMR) or Dual-energy X-ray absorptiometry (DEXA) | Increased fat mass and potentially increased lean mass (due to fluid). | Ensure proper calibration and consistent animal positioning. For qNMR, ensure animals are acclimated to the restraint tubes to minimize stress. |
| Adipose Tissue Mass | Dissection and weighing of major fat pads (e.g., epididymal, retroperitoneal, subcutaneous) at study termination. | Increased weight of individual fat pads. | Be consistent in the anatomical landmarks used for dissection to ensure reproducibility. |
| Adipocyte Morphology | Histological analysis (H&E staining) of adipose tissue sections. | Increased number of small adipocytes; potential decrease in the average adipocyte size. | Ensure proper fixation and processing of adipose tissue to avoid artifacts. Use automated image analysis software for unbiased quantification. |
| Fluid Retention | Time-Domain Nuclear Magnetic Resonance (TD-NMR) for free fluid measurement or bioimpedance spectroscopy. | Increased percentage of free fluid or extracellular fluid volume.[7][8] | Establish a stable baseline before drug administration. Ensure consistent hydration status of animals before measurement. |
| Hematocrit | Measurement from blood samples. | A decrease in hematocrit can indicate hemodilution due to fluid retention. | Collect blood at consistent time points and use standardized collection methods. |
Q3: Are there established preclinical models that are more susceptible to this compound-induced weight gain?
A3: Yes, certain models are predisposed to exhibit this side effect more prominently:
-
Genetically Obese Models: Models like the Zucker fatty (fa/fa) rat and ob/ob mice are hyperphagic and insulin-resistant, providing a robust background to study adipogenesis-related weight gain.[1][9]
-
High-Fat Diet (HFD)-Induced Obesity Models: Feeding rodents a high-fat diet induces obesity and insulin (B600854) resistance, mimicking a common human condition. These models are highly responsive to the adipogenic effects of TZDs.
Q4: What are potential strategies to mitigate this compound-induced weight gain in our preclinical studies?
A4: Several strategies can be explored, primarily focusing on combination therapies:
-
Metformin (B114582) Co-administration: Metformin is known to have weight-neutral or modest weight-loss effects.[6][10][11] Preclinical studies combining metformin with TZDs have shown potential to attenuate weight gain.
-
GLP-1 Receptor Agonist Co-administration: Glucagon-like peptide-1 (GLP-1) receptor agonists promote weight loss through mechanisms like delayed gastric emptying and increased satiety.[12][13][14] Their combination with a TZD is a promising approach to counteract weight gain.
-
Selective PPARγ Modulation: Research suggests that the two PPARγ isoforms, PPARγ1 and PPARγ2, may have differential roles in therapeutic efficacy versus side effects. Developing compounds with selective activity towards one isoform could potentially separate the desired insulin sensitization from unwanted weight gain.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on TZDs, which can be used as a reference for expected outcomes with this compound.
Table 1: Effects of Pioglitazone (B448) on Body Weight and Adipose Tissue in High-Fat Fed Rats
| Treatment Group | Duration | Change in Body Weight (g) | Reference |
| High-Fat Diet (Control) | 7 weeks | Δ100.5 ± 25.1 | [15] |
| Pioglitazone (30 mg/kg/day) | 7 weeks | Δ127.8 ± 39.5 | [15] |
| NO-1886 (100 mg/kg/day) | 7 weeks | Δ85.3 ± 22.4 | [15] |
| Pioglitazone + NO-1886 | 7 weeks | Δ76.0 ± 16.8* | [15] |
*P<0.05 vs. Pioglitazone alone
Table 2: Effects of Combination Therapy on Weight Change in Clinical Studies
| Treatment Group | Duration | Mean Weight Change (kg) | Reference |
| Metformin + Sulfonylurea + Insulin | 2 years | +4.1 | [9] |
| Metformin + Pioglitazone + Exenatide | 2 years | -1.2 | [9] |
| Insulin | 6 months | +1.7 ± 0.7 | [16] |
| Insulin + Pioglitazone | 6 months | +4.9 ± 4.5 | [16] |
Experimental Protocols
Protocol 1: Assessment of Adipocyte Size and Number
-
Tissue Collection and Fixation:
-
At the end of the study, carefully dissect epididymal or retroperitoneal fat pads.
-
Fix tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue and embed in paraffin.
-
-
Histology:
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
-
Image Acquisition:
-
Capture high-resolution images of the stained sections using a light microscope equipped with a digital camera.
-
-
Image Analysis:
-
Utilize open-source software like ImageJ or QuPath for semi-automated analysis.[2][17]
-
Set a threshold to distinguish adipocytes from the background.
-
Use the "analyze particles" function to measure the area of individual adipocytes.
-
Calculate the diameter assuming a circular shape.
-
Determine the distribution of adipocyte sizes and the average adipocyte size and number per unit area.
-
Protocol 2: Measurement of Extracellular Fluid Volume using Time-Domain Nuclear Magnetic Resonance (TD-NMR)
-
Acclimation:
-
Acclimate the animals to the TD-NMR instrument and restraint tubes for several days prior to the experiment to minimize stress-induced variations.
-
-
Baseline Measurement:
-
Obtain a baseline measurement of the percentage of free fluid for each animal before the initiation of this compound treatment.
-
-
Treatment and Measurement:
-
Administer this compound as per the study design.
-
At specified time points (e.g., daily, weekly), place the conscious animal in the restraint tube and insert it into the TD-NMR instrument.
-
The instrument will provide a rapid measurement of fat mass, lean mass, and free fluid.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
References
- 1. A noninvasive method to study regulation of extracellular fluid volume in rats using nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying Size and Number of Adipocytes in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. An approach to the measurement of body fluid compartment volumes in non-steady conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-enm.org [e-enm.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Bioimpedance spectroscopy for the estimation of body fluid volumes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Combination Therapy in Type 2 Diabetes [e-enm.org]
- 10. Effects of metformin in obesity treatment in different populations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of metformin in obesity treatment in different populations: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 12. Emerging Role of GLP-1 Agonists in Obesity: A Comprehensive Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Creating better health outcomes with a holistic approach towards weight management [astrazeneca.com]
- 14. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pioglitazone-induced body weight gain is prevented by combined administration with the lipoprotein lipase activator NO-1886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of intensive insulin therapy alone and in combination with pioglitazone on body weight, composition, distribution and liver fat content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Straightforward Method for Adipocyte Size and Count Analysis Using Open-source Software QuPath - PMC [pmc.ncbi.nlm.nih.gov]
Cytochrome P450 metabolism of Englitazone and potential drug interactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the cytochrome P450 (CYP) metabolism of Englitazone and its potential for drug-drug interactions.
Disclaimer: Direct experimental data on the metabolism of this compound is limited. The information provided is largely extrapolated from data on other thiazolidinediones (TZDs), such as Rosiglitazone (B1679542) and Pioglitazone, and should be used as a guide for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: Which Cytochrome P450 enzymes are likely responsible for the metabolism of this compound?
Based on studies of other thiazolidinediones, this compound is likely primarily metabolized by CYP2C8 , with a minor contribution from CYP2C9 .[1][2][3] For instance, Rosiglitazone is mainly metabolized by CYP2C8 and to a lesser extent by CYP2C9.[1][3] Similarly, Pioglitazone is metabolized by CYP2C8 and CYP3A4.[1][2]
Q2: What are the expected major metabolic pathways for this compound?
The primary metabolic pathways for this compound are expected to be hydroxylation and N-demethylation , similar to other TZDs like Rosiglitazone.[3][4] These reactions are catalyzed by CYP enzymes and result in more polar metabolites that can be more easily excreted.
Q3: What are the potential drug interactions I should be aware of when working with this compound?
Given its probable metabolism by CYP2C8, this compound's plasma concentrations could be affected by co-administration of CYP2C8 inhibitors or inducers.
-
CYP2C8 Inhibitors: Drugs that inhibit CYP2C8, such as gemfibrozil (B1671426) , may increase this compound plasma levels, potentially leading to an enhanced pharmacological effect or adverse events.[1][2]
-
CYP2C8 Inducers: Conversely, CYP2C8 inducers like rifampicin could decrease this compound plasma concentrations, possibly reducing its efficacy.[1][2]
Q4: Does this compound have the potential to inhibit or induce CYP enzymes?
While direct data for this compound is unavailable, Rosiglitazone has been shown to cause moderate inhibition of CYP2C8 (IC50 = 18 μM) and weak inhibition of CYP2C9 (IC50 = 50 μM).[4] Therefore, it is plausible that this compound could also exhibit inhibitory effects on these enzymes at sufficient concentrations. Some TZDs, like Troglitazone (B1681588), have been shown to induce CYP3A4.[5] Researchers should consider evaluating the potential of this compound to both inhibit and induce key CYP isoforms.
Troubleshooting Guides
Problem 1: Inconsistent metabolic rates of this compound in human liver microsomes (HLMs).
-
Possible Cause 1: Genetic Polymorphisms in CYP2C8.
-
Troubleshooting: The activity of CYP2C8 can vary significantly between individuals due to genetic polymorphisms (e.g., CYP2C8*3 allele).[6] This can lead to variability in the rate of this compound metabolism. It is recommended to use a pool of HLMs from multiple donors to average out the effects of individual genetic variations. If using single-donor HLMs, genotyping the donors for CYP2C8 variants can help in interpreting the results.
-
-
Possible Cause 2: Substrate Inhibition.
-
Troubleshooting: Some drugs can inhibit their own metabolism at high concentrations. To investigate this, perform kinetic studies over a wide range of this compound concentrations to determine if substrate inhibition occurs. If so, use lower, pharmacologically relevant concentrations in subsequent experiments.
-
-
Possible Cause 3: Instability of this compound in the incubation mixture.
-
Troubleshooting: Assess the chemical stability of this compound under the experimental conditions (buffer, pH, temperature) in the absence of microsomes and NADPH to ensure that the observed loss of the parent drug is due to metabolic activity.
-
Problem 2: Difficulty in identifying the specific CYP isoforms responsible for this compound metabolism.
-
Possible Cause: Multiple enzymes contributing to metabolism.
-
Troubleshooting:
-
Recombinant Human CYP Enzymes: Use a panel of recombinant human CYP enzymes (especially CYP2C8, CYP2C9, and CYP3A4) to screen for their ability to metabolize this compound. This will provide a clear indication of which individual isoforms are involved.
-
Chemical Inhibition Studies: In pooled HLMs, use selective chemical inhibitors for different CYP isoforms to see which ones reduce the metabolism of this compound. For example, use montelukast (B128269) or gemfibrozil for CYP2C8 and sulfaphenazole (B1682705) for CYP2C9.
-
Immunoinhibition Studies: Use antibodies specific to individual CYP isoforms to inhibit their activity in HLMs and observe the effect on this compound metabolism.
-
-
Data Presentation
Table 1: Summary of Cytochrome P450 Involvement in the Metabolism of Thiazolidinediones
| Thiazolidinedione | Primary Metabolizing CYP(s) | Minor Metabolizing CYP(s) | Key Metabolic Pathways | Ref. |
| This compound (Predicted) | CYP2C8 | CYP2C9 | Hydroxylation, N-demethylation | - |
| Rosiglitazone | CYP2C8 | CYP2C9 | N-demethylation, Hydroxylation | [1][3][4] |
| Pioglitazone | CYP2C8, CYP3A4 | - | Hydroxylation, Oxidation | [1][2] |
Table 2: Inhibitory Potential of Rosiglitazone on CYP Enzymes (as a proxy for this compound)
| CYP Isoform | Inhibitory Effect | IC50 (μM) | Ki (μM) | Type of Inhibition | Ref. |
| CYP2C8 | Moderate | 18 | - | - | [4] |
| CYP2C9 | Weak | 50 | - | - | [4] |
Table 3: Known Drug Interactions with Thiazolidinediones (Rosiglitazone/Pioglitazone)
| Interacting Drug | Mechanism | Effect on TZD Plasma Concentration | Clinical Implication | Ref. |
| Gemfibrozil | CYP2C8 Inhibition | Increased | Potential for enhanced therapeutic effect or toxicity | [1][2] |
| Rifampicin | CYP2C8 Induction | Decreased | Potential for reduced therapeutic efficacy | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Metabolism in Human Liver Microsomes
-
Materials: Pooled human liver microsomes (HLMs), this compound, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate (B84403) buffer (pH 7.4), and an analytical method for quantifying this compound and its potential metabolites (e.g., LC-MS/MS).
-
Procedure: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO). b. In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes. c. Add this compound to the incubation mixture at various concentrations (e.g., 0.1 to 50 μM) and briefly pre-incubate. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate at 37°C with shaking. f. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. g. Centrifuge to pellet the protein. h. Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolism from the linear portion of the substrate depletion versus time curve. Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Mandatory Visualizations
Caption: Predicted metabolic pathway of this compound via CYP2C8 and CYP2C9.
Caption: Workflow for in vitro metabolism study of this compound.
Caption: Potential drug interactions with this compound via CYP2C8 modulation.
References
- 1. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of troglitazone on cytochrome P450 enzymes in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Assessing the Cytotoxicity of Englitazone in Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of Englitazone in primary hepatocytes. Given the limited direct public data on this compound-induced hepatotoxicity, this guide draws upon established principles of in vitro toxicology and the known characteristics of the thiazolidinedione class of compounds.
Troubleshooting Guide
Researchers may encounter various issues during the assessment of this compound's cytotoxicity. This guide provides solutions to common problems in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability results between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Verify pipetting accuracy and ensure proper mixing of this compound stock solutions. |
| Unexpectedly high levels of hepatocyte death in control (vehicle-treated) groups. | - Poor quality of primary hepatocytes.- Suboptimal culture conditions.- Cytotoxicity of the vehicle (e.g., DMSO). | - Assess initial hepatocyte viability upon receipt; should be >90%.- Ensure proper incubator conditions (37°C, 5% CO2, 95% humidity).- Use a final DMSO concentration of ≤0.1% and run a vehicle-only control. |
| No dose-dependent cytotoxicity observed at expected concentrations. | - this compound may have low cytotoxicity in the tested model.- Insufficient incubation time.- Drug precipitation in the culture medium. | - Expand the concentration range of this compound.- Extend the incubation period (e.g., 48 or 72 hours).- Visually inspect the culture medium for precipitates. If observed, consider using a different solvent or a solubilizing agent. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | - Different mechanisms of cell death being measured.- Assay interference. | - MTT measures metabolic activity, while LDH measures membrane integrity. These can be affected at different stages of cell death. Use multiple assays to get a comprehensive view.- Test for potential interference of this compound with the assay reagents (e.g., colorimetric or fluorescent quenching). Run cell-free controls with the drug and assay reagents. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the assessment of this compound's cytotoxicity in primary hepatocytes.
Q1: What is the expected cytotoxic potential of this compound in primary hepatocytes?
A1: Publicly available data on the specific cytotoxicity of this compound in primary hepatocytes is limited. However, it belongs to the thiazolidinedione class of drugs. The first drug in this class, Troglitazone (B1681588), was withdrawn from the market due to severe hepatotoxicity[1][2][3]. Subsequent drugs in this class, such as Rosiglitazone and Pioglitazone, have shown a much lower incidence of liver injury[1][4]. Therefore, while this compound's potential for cytotoxicity should be carefully evaluated, it is not necessarily expected to be as hepatotoxic as Troglitazone.
Q2: Which in vitro assays are most appropriate for assessing this compound's hepatotoxicity?
A2: A multi-parametric approach is recommended to obtain a comprehensive understanding of potential cytotoxicity.[5][6] Commonly used assays include:
-
Cell Viability Assays: Such as the MTT or MTS assay, which measure metabolic activity.
-
Cytotoxicity Assays: Like the LDH release assay, which quantifies cell membrane damage.
-
Apoptosis Assays: Including caspase-3/7 activity assays to detect programmed cell death.
-
High-Content Imaging: To visualize morphological changes, mitochondrial membrane potential, and oxidative stress.
Q3: What are the potential mechanisms of thiazolidinedione-induced hepatotoxicity?
A3: The mechanisms are not fully understood and may be compound-specific. For Troglitazone, proposed mechanisms include the formation of reactive metabolites, oxidative stress, mitochondrial injury, and immune-mediated responses[7][8]. While some effects of thiazolidinediones are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), hepatotoxicity may be a PPARγ-independent effect[5].
Q4: What cell models are suitable for these studies?
A4: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence[9]. However, their availability and variability can be limitations. Other models include cryopreserved primary hepatocytes and immortalized human hepatocyte cell lines like HepaRG™.
Q5: How should I design my dose-response study for this compound?
A5: It is advisable to use a wide range of concentrations in your initial experiments, for example, from 0.1 µM to 100 µM. A logarithmic or semi-logarithmic dilution series is typically used. The concentrations should bracket the clinically relevant plasma concentrations if known.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound in primary hepatocytes.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary human hepatocytes
-
Collagen-coated 96-well plates
-
Hepatocyte culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed primary hepatocytes in a collagen-coated 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Allow cells to attach and recover for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in hepatocyte culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Primary human hepatocytes cultured in a 96-well plate (as described in the MTT assay protocol)
-
LDH assay kit
-
Microplate reader
Procedure:
-
Treat the hepatocytes with this compound as described in the MTT assay protocol (steps 1-5).
-
At the end of the incubation period, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary human hepatocytes cultured in a 96-well, opaque-walled plate
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Treat the hepatocytes with this compound as described in the MTT assay protocol (steps 1-5), using an opaque-walled plate.
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical MTT Assay Results for this compound in Primary Hepatocytes (48h Incubation)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.18 | 0.09 | 94.4 |
| 10 | 1.05 | 0.11 | 84.0 |
| 50 | 0.78 | 0.06 | 62.4 |
| 100 | 0.45 | 0.05 | 36.0 |
Table 2: Hypothetical LDH Release Assay Results for this compound in Primary Hepatocytes (48h Incubation)
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Control) | 0.15 | 0.02 | 0 |
| 0.1 | 0.16 | 0.03 | 2.1 |
| 1 | 0.18 | 0.02 | 6.4 |
| 10 | 0.25 | 0.04 | 21.3 |
| 50 | 0.48 | 0.05 | 70.2 |
| 100 | 0.82 | 0.07 | 142.6 |
| Max LDH Release | 0.62 | 0.04 | 100 |
Visualizations
The following diagrams illustrate key workflows and potential signaling pathways.
References
- 1. Hepatotoxicity of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity due to troglitazone: report of two cases and review of adverse events reported to the United States Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of the thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity with thiazolidinediones: is it a class effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system [frontiersin.org]
- 9. Maintenance of Primary Hepatocyte Functions In Vitro by Inhibiting Mechanical Tension-Induced YAP Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Englitazone dosage to minimize adverse effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Englitazone. The focus is on optimizing in vivo dosage to minimize adverse effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, regulating the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[1][2][3] This ultimately leads to improved insulin (B600854) sensitivity.
Q2: What are the common adverse effects associated with this compound and other TZDs in vivo?
The most common adverse effects observed with thiazolidinediones in animal models include weight gain, fluid retention (edema), and potential hemodilution (a decrease in hematocrit).[4][5][6] These effects are generally dose-dependent.[6] While this compound is part of this class, specific quantitative data on its adverse effect profile at various doses is not extensively available in public literature.
Q3: How can I monitor for fluid retention in my animal models?
Fluid retention can be assessed by monitoring several parameters:
-
Body Weight: A rapid increase in body weight that is not attributable to normal growth can be an indicator of fluid retention.[4][7]
-
Hematocrit: A decrease in hematocrit can suggest hemodilution as a result of increased plasma volume.[4]
-
Physical Observation: Visually inspect animals for signs of edema, such as swelling in the limbs or abdomen.
-
Plasma Volume Measurement: Techniques such as the Evans blue dye dilution method can be used to quantify changes in plasma volume.[4]
Q4: What is a typical starting dose for this compound in preclinical studies?
Based on published studies with other TZDs and early studies on this compound, a starting dose in the range of 5-10 mg/kg/day administered orally is often used in rodent models.[8] However, the optimal starting dose should be determined based on the specific animal model and the objectives of the study. A dose-ranging study is highly recommended to determine the optimal therapeutic dose with minimal side effects for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Edema and Weight Gain
Possible Cause 1: Dosage is too high.
-
Solution: Reduce the dosage of this compound. It is recommended to perform a dose-response study to identify the minimal effective dose that does not cause significant fluid retention. The relationship between TZD dosage and fluid retention is often dose-dependent.[6]
Possible Cause 2: Animal model is particularly sensitive to TZD-induced fluid retention.
-
Solution: Consider using a different animal strain or model that may be less prone to this side effect. If that is not possible, more frequent monitoring of body weight and hydration status is crucial.
Possible Cause 3: Diet and housing conditions.
-
Solution: Ensure that the sodium content in the animal diet is standardized and not excessively high, as this can exacerbate fluid retention. Maintain consistent environmental conditions (temperature, humidity) as these can influence fluid balance.
Issue 2: High Variability in Efficacy or Adverse Effects Between Animals
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure precise and consistent oral gavage technique. Verify the formulation of this compound to ensure it is homogenous and the dose administered is accurate for each animal's body weight.
Possible Cause 2: Genetic variability within the animal colony.
-
Solution: If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
Possible Cause 3: Differences in food and water consumption.
-
Solution: Monitor and record food and water intake for each animal, as this can influence drug absorption and overall health status, potentially impacting experimental outcomes.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound Efficacy in a db/db Mouse Model (8 weeks)
Disclaimer: The following data is illustrative and based on typical results for thiazolidinediones. Actual results for this compound may vary and should be determined experimentally.
| Dosage (mg/kg/day) | Change in Blood Glucose (%) | Change in Plasma Insulin (%) |
| 0 (Vehicle) | +5% | +2% |
| 5 | -15% | -20% |
| 10 | -25% | -35% |
| 25 | -38% | -50% |
| 50 | -40% | -52% |
Table 2: Illustrative Dose-Response Data for this compound Adverse Effects in a db/db Mouse Model (8 weeks)
Disclaimer: The following data is illustrative and based on typical results for thiazolidinediones. Actual results for this compound may vary and should be determined experimentally.
| Dosage (mg/kg/day) | Change in Body Weight (%) | Change in Hematocrit (%) | Incidence of Visible Edema |
| 0 (Vehicle) | +2% | -1% | 0/10 |
| 5 | +4% | -3% | 1/10 |
| 10 | +8% | -6% | 3/10 |
| 25 | +15% | -12% | 7/10 |
| 50 | +18% | -15% | 9/10 |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Study for Efficacy and Adverse Effects
-
Animal Model: Utilize a relevant diabetic animal model (e.g., db/db mice, Zucker diabetic fatty rats).
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 5, 10, 25, 50 mg/kg/day this compound) with a sufficient number of animals per group (n=8-10).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Efficacy Monitoring:
-
Measure blood glucose and plasma insulin levels at baseline and at regular intervals throughout the study.
-
Perform glucose and insulin tolerance tests at the end of the study.
-
-
Adverse Effect Monitoring:
-
Record body weight twice weekly.
-
Collect blood samples at baseline and at the end of the study for hematocrit measurement.
-
Perform daily visual inspections for signs of edema.
-
-
Data Analysis: Analyze the dose-response relationship for both efficacy and adverse effect parameters to determine the optimal therapeutic window.
Protocol 2: Assessment of Fluid Retention (Edema)
-
Body Weight Measurement: Record the body weight of each animal at the same time each day to monitor for rapid increases.
-
Hematocrit Measurement:
-
Collect a small volume of blood (e.g., from the tail vein) into a heparinized capillary tube.
-
Centrifuge the tube and measure the packed cell volume as a percentage of the total volume. A significant decrease from baseline indicates hemodilution.
-
-
Plasma Volume Determination (Evans Blue Dye Method):
-
Administer a known concentration of Evans blue dye intravenously.
-
After a set time for circulation (e.g., 10 minutes), collect a blood sample.
-
Measure the concentration of the dye in the plasma spectrophotometrically.
-
Calculate the plasma volume based on the dilution of the dye. An increase in plasma volume compared to control animals indicates fluid retention.[4]
-
-
Edema Scoring (Visual):
-
Visually inspect the paws, limbs, and abdomen for swelling.
-
Use a semi-quantitative scoring system (e.g., 0 = no swelling, 1 = mild, 2 = moderate, 3 = severe) to grade the edema.
-
Mandatory Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: Workflow for in vivo dose optimization of this compound.
Caption: Troubleshooting logic for managing this compound-induced edema.
References
- 1. PPARG peroxisome proliferator activated receptor gamma [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for management of fluid dynamic issues associated with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidinedione-Induced Fluid Retention Is Independent of Collecting Duct αENaC Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting unexpected results in Englitazone signaling pathway studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in Englitazone signaling pathway studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and insulin (B600854) signaling.[3]
Q2: What are the known downstream effects of this compound-mediated PPARγ activation?
Activation of PPARγ by this compound leads to several downstream effects, primarily aimed at improving insulin sensitivity.[1] These include:
-
Increased glucose uptake: this compound enhances the uptake of glucose in adipose and muscle tissues.[4]
-
Regulation of adipogenesis: It promotes the differentiation of preadipocytes into mature adipocytes, which can store fatty acids, thereby reducing circulating lipid levels.
-
Modulation of gene expression: It alters the expression of genes involved in lipid metabolism, leading to a decrease in plasma triglycerides and non-esterified fatty acids.[5][6]
-
Insulin sensitization: By these mechanisms, this compound and other TZDs act as insulin sensitizers, making the body's cells more responsive to insulin.[1]
Q3: What are potential off-target effects of this compound that could lead to unexpected results?
While this compound primarily targets PPARγ, researchers should be aware of potential off-target effects or "biased signaling" that can produce unexpected experimental outcomes.[7][8] Thiazolidinediones have been associated with side effects such as weight gain, fluid retention, and in some cases, congestive heart failure and bone fractures.[9][10][11] These effects may arise from the modulation of pathways other than the primary PPARγ-mediated signaling cascade. Additionally, some studies suggest that certain effects of TZDs might be independent of PPARγ activation.[3][9] It is also important to consider that the specific cellular context and the recruitment of different coactivators can lead to varied biological responses.[7]
Troubleshooting Guides
This section provides guidance on common experimental issues encountered during the study of this compound's signaling pathways.
Issue 1: Inconsistent or No Activation of Downstream Insulin Signaling Pathways (e.g., Akt phosphorylation)
Potential Cause & Troubleshooting Steps:
-
Suboptimal this compound Concentration or Incubation Time:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type.
-
-
Poor Cell Health or Low Receptor Expression:
-
Solution: Ensure cells are healthy and not overgrown before treatment. Verify the expression of PPARγ and key insulin signaling proteins (e.g., Insulin Receptor, IRS-1, Akt) in your cell model.
-
-
Issues with Western Blotting for Phosphorylated Proteins:
-
Solution: This is a common and critical step. Refer to the detailed Western Blot troubleshooting guide below.
-
Troubleshooting Guide: Western Blot for Phosphorylated Proteins
Question: My Western blot for phosphorylated Akt (p-Akt) shows a weak or no signal after this compound treatment, but I expect to see an increase.
Answer: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation. Here are key troubleshooting steps:
Experimental Workflow for Western Blot Analysis of Phosphorylated Proteins:
A standard workflow for Western blotting of phosphorylated proteins.
Detailed Troubleshooting Steps:
| Potential Problem | Recommended Solution | Citation |
| Sample Degradation | Always keep samples on ice and use pre-chilled buffers. Add phosphatase and protease inhibitors to your lysis buffer immediately before use. | [12] |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your protein of interest before running the Western blot. Use a highly sensitive chemiluminescent substrate for detection. | [13] |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is specific for the phosphorylated form of the protein. | [13] |
| High Background | Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as casein in milk is a phosphoprotein and can cause high background. Wash the membrane thoroughly with TBST. | [14] |
| Inconsistent Results | To normalize for loading variations, probe the same blot for the total (pan) form of the protein after stripping or on a parallel blot. This allows you to determine the ratio of phosphorylated to total protein. | [12][13][14] |
| Incorrect Buffer Composition | Avoid using phosphate-buffered saline (PBS) as the phosphate (B84403) ions can interfere with the binding of phospho-specific antibodies. Use Tris-based buffers like TBST for all washing and antibody dilution steps. | [13] |
Issue 2: Unexpected Gene Expression Results from RT-qPCR
Potential Cause & Troubleshooting Steps:
-
Poor RNA Quality or Contamination:
-
Solution: Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure your 260/280 ratio is ~2.0 and the 260/230 ratio is between 2.0-2.2. Treat RNA samples with DNase to remove any contaminating genomic DNA.[15]
-
-
Inefficient Reverse Transcription or PCR Inhibition:
-
Suboptimal Primer Design:
Logical Flow for Troubleshooting RT-qPCR:
A decision-making workflow for troubleshooting RT-qPCR experiments.
Issue 3: Variable or Unresponsive Results in Cell-Based Insulin Signaling Assays
Potential Cause & Troubleshooting Steps:
-
Inappropriate Assay Choice:
-
Solution: Different assays measure different aspects of insulin signaling (e.g., glucose uptake, glycogen (B147801) synthesis, receptor phosphorylation).[19] Ensure the chosen assay is appropriate for the specific downstream effect of this compound you wish to measure. For direct measurement of insulin receptor activation, an assay measuring receptor phosphorylation is suitable.[20][21]
-
-
Cell Line Variability:
-
Solution: The response to this compound can be highly dependent on the cell line used. Adipocytes (like 3T3-L1) and myocytes are common models.[19] Ensure your chosen cell line expresses the necessary components of the PPARγ and insulin signaling pathways.
-
-
Assay Conditions Not Optimized:
-
Solution: Optimize cell seeding density, serum starvation conditions, and the concentrations of both insulin and this compound.
-
This compound Signaling Pathway and Downstream Assays:
The this compound signaling pathway and its connection to various cell-based assays.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the effects of this compound in ob/ob mice, a model for type 2 diabetes.[5][6]
Table 1: Effects of this compound Treatment (50 mg/kg for 11 days) in ob/ob Mice
| Parameter | Vehicle Control | This compound Treated | % Change |
| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 | -36.9% |
| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 | -78.3% |
| Plasma Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | -48.2% |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | -49.6% |
Data are presented as mean ± SEM.[5][6]
Detailed Experimental Protocols
Protocol 1: In Vitro 2-Deoxy-D-Glucose Transport Assay in 3T3-L1 Adipocytes
This protocol is adapted from studies evaluating the insulin-mimetic and insulin-enhancing actions of this compound.[5]
-
Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Treatment: Treat differentiated 3T3-L1 adipocytes with the desired concentration of this compound (e.g., 30 µM) for 24 to 48 hours.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free DMEM.
-
Assay Initiation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for a defined period (e.g., 5-10 minutes).
-
Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalization: Determine the total protein concentration in each sample to normalize the glucose uptake values (e.g., nmol/min/mg protein).
Protocol 2: Cell-Based Insulin Receptor Phosphorylation Assay
This protocol is based on methods for assessing the biological activity of insulin and its analogs.[20][21]
-
Cell Culture: Plate cells overexpressing the human insulin receptor (e.g., CHO-IR) in a 96-well plate.
-
Treatment: Treat cells with this compound for a predetermined time, followed by stimulation with a sub-maximal concentration of insulin. Include appropriate controls (vehicle, insulin alone, this compound alone).
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the phosphorylated form of the insulin receptor β-subunit.
-
Secondary Antibody Incubation: Wash and incubate with a labeled secondary antibody (e.g., HRP-conjugated or fluorescently-labeled).
-
Detection: For HRP-conjugated antibodies, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. For fluorescent antibodies, measure the fluorescence intensity.
-
Data Analysis: Quantify the signal relative to control wells to determine the effect of this compound on insulin-stimulated receptor phosphorylation.
References
- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Peroxisome Proliferator-Activated Receptor γ (PPARγ): Potential Role During Early Embryonic Development and as a Target for Environmental Chemicals [escholarship.org]
- 4. Antidiabetic agent this compound enhances insulin action in nondiabetic rats without producing hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 19 Publications | 469 Citations | Top Authors | Related Topics [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. lesswrong.com [lesswrong.com]
- 9. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined thiazolidinedione-insulin therapy: should we be concerned about safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. dispendix.com [dispendix.com]
- 18. RT-PCR / RT-qPCR故障排除指南 [sigmaaldrich.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Validating Englitazone's Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Englitazone. The focus is on designing and interpreting control experiments to validate the specificity of this compound as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a member of the thiazolidinedione (TZD) class of drugs and functions as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in adipogenesis (fat cell differentiation) and the regulation of glucose and lipid metabolism. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.[1][2][3][4]
Q2: Why is it crucial to perform control experiments to validate this compound's specificity for PPARγ?
Validating the specificity of this compound for PPARγ is essential to ensure that the observed biological effects are indeed mediated by the intended target and not due to off-target interactions. Thiazolidinediones have been reported to have PPARγ-independent effects.[5] For instance, this compound has been shown to inhibit KATP and calcium-activated non-selective cation (NSCa) channels.[6][7] Rigorous control experiments are necessary to dissect these potential off-target effects from the PPARγ-mediated therapeutic actions, ensuring accurate interpretation of experimental results and guiding further drug development.
Q3: What are the essential positive and negative controls for an experiment investigating the effects of this compound?
To ensure the validity of your experimental findings with this compound, a comprehensive set of controls is necessary.
| Control Type | Purpose | Examples |
| Positive Control | To confirm that the experimental system is responsive to PPARγ activation. | A well-characterized PPARγ agonist such as Rosiglitazone or Pioglitazone. |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | The solvent used for this compound (e.g., DMSO) at the same final concentration. |
| Negative Controls | To demonstrate that the observed effects are specific to PPARγ activation by this compound. | 1. PPARγ Antagonist: A compound that blocks PPARγ activation (e.g., GW9662, BADGE).2. Inactive Analog: A structurally similar molecule to this compound that does not activate PPARγ (if available).3. Genetic Knockdown/Knockout: Cells or animals where the PPARγ gene is silenced (siRNA) or deleted (CRISPR/Cas9). |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results with this compound treatment.
Possible Cause: This could be due to off-target effects, issues with compound stability, or variability in the experimental system.
Troubleshooting Steps:
-
Confirm On-Target Action:
-
Co-treatment with a PPARγ Antagonist: Perform experiments where cells are treated with this compound in the presence and absence of a specific PPARγ antagonist like GW9662. A reversal of the this compound-induced effect by the antagonist strongly suggests a PPARγ-dependent mechanism.
-
Genetic Validation: Use siRNA to transiently knockdown PPARγ expression or a CRISPR/Cas9-generated PPARγ knockout cell line. If the effect of this compound is diminished or absent in these cells compared to control cells, it confirms the involvement of PPARγ.
-
-
Evaluate Compound Integrity:
-
Verify the purity and stability of your this compound stock.
-
Prepare fresh solutions for each experiment.
-
-
Standardize Experimental Conditions:
-
Ensure consistent cell passage numbers, seeding densities, and treatment durations.
-
Monitor for any signs of cytotoxicity at the concentrations of this compound used.
-
Issue 2: How to design an experiment to differentiate between PPARγ-dependent and -independent effects of this compound.
Experimental Workflow:
Caption: Experimental workflow for validating this compound's specificity.
Interpretation of Expected Outcomes:
| Condition | Control Cells | PPARγ Knockdown/Knockout Cells | Interpretation |
| This compound | Effect Observed | No Effect or Significantly Reduced Effect | The effect is PPARγ-dependent. |
| This compound | Effect Observed | Effect Still Observed | The effect is likely PPARγ-independent (off-target). |
| This compound + GW9662 | Effect of this compound is Blocked | - | The effect is PPARγ-dependent. |
Experimental Protocols
Protocol 1: PPARγ Antagonism with GW9662
-
Cell Culture: Plate your target cells (e.g., 3T3-L1 preadipocytes) at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with GW9662 (a typical concentration range is 1-10 µM) for 1-2 hours before adding this compound.[8][9][10][11][12]
-
This compound Treatment: Add this compound to the media containing GW9662 at the desired concentration. Include control wells with vehicle, this compound alone, and GW9662 alone.
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Harvest cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blot, or functional assays).
Protocol 2: siRNA-mediated Knockdown of PPARγ in 3T3-L1 Cells
This protocol is adapted from established methods for siRNA transfection in 3T3-L1 cells.[2][5][13][14][15]
-
siRNA Preparation: Resuspend lyophilized PPARγ-targeting siRNA and a non-targeting control siRNA according to the manufacturer's instructions to create a stock solution.
-
Transfection Reagent Preparation: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
siRNA-Lipid Complex Formation: In a separate tube, dilute the siRNA in serum-free medium. Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells cultured in antibiotic-free medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm PPARγ knockdown by qPCR or Western blot.
-
This compound Treatment: Once knockdown is confirmed, treat the cells with this compound and relevant controls as described in your experimental plan.
-
Analysis: Perform your desired downstream analysis.
Protocol 3: CRISPR/Cas9-mediated Knockout of PPARγ
Generating a stable PPARγ knockout cell line using CRISPR/Cas9 provides a robust model for specificity studies.[6][7][16][17][18]
-
Guide RNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the PPARγ gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into your target cells.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance or FACS) and perform single-cell cloning to isolate individual colonies.
-
Screening and Validation: Screen the individual clones for PPARγ knockout by genomic DNA sequencing, qPCR, and Western blot to confirm the absence of the gene and protein.
-
Experimental Use: Once a validated PPARγ knockout clone is established, it can be used in parallel with the wild-type parental cell line for this compound treatment experiments.
Signaling Pathways and Visualizations
PPARγ Signaling Pathway in Adipocytes
This compound, as a PPARγ agonist, initiates a signaling cascade that ultimately alters the expression of genes involved in lipid and glucose metabolism.
Caption: Simplified PPARγ signaling pathway activated by this compound.
Logical Flow for Specificity Validation
This diagram illustrates the logical steps to confirm that the observed effects of this compound are mediated through PPARγ.
Caption: Decision tree for validating this compound's specificity.
References
- 1. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proof-of-concept for CRISPR/Cas9 gene editing in human preadipocytes: Deletion of FKBP5 and PPARG and effects on adipocyte differentiation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. An siRNA-based method for efficient silencing of gene expression in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized protocol for gene editing in adipocytes using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
Mitigating experimental variability in Englitazone-treated animal cohorts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental variability when working with Englitazone-treated animal cohorts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent oral hypoglycemic agent belonging to the thiazolidinedione (TZD) class of drugs.[1] Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue.[2][3][4] Activation of PPARγ regulates the transcription of a network of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation, ultimately leading to improved insulin (B600854) sensitivity.[3][4]
Q2: What are the expected metabolic effects of this compound in animal models of insulin resistance?
In animal models of non-insulin-dependent diabetes mellitus (NIDDM), such as ob/ob mice, this compound administration has been shown to dose-dependently lower plasma glucose and insulin levels.[5] It also reduces plasma triglycerides, nonesterified fatty acids, and cholesterol.[5] These effects are often observed without causing frank hypoglycemia.[5][6]
Q3: What are common sources of experimental variability in this compound studies?
Several factors can contribute to variability in animal studies with this compound, including:
-
Drug Formulation and Administration: Inconsistent drug formulation, leading to poor solubility and variable absorption, can be a major source of variability.[7][8] The route and technique of administration (e.g., oral gavage, intraperitoneal injection) also significantly impact drug exposure and, consequently, the experimental outcome.[5][9][10][11]
-
Animal Model Characteristics: The choice of animal strain can influence the metabolic phenotype and response to treatment.[12] For instance, differences in fat distribution and the severity of hepatic steatosis have been observed between ob/ob and db/db mice.[12]
-
Experimental Procedures: Variations in procedures such as glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs), including fasting duration and blood sampling techniques, can introduce significant variability.[13]
-
Environmental Factors: Stress induced by handling and procedures like oral gavage can be a confounding variable, affecting physiological parameters like plasma corticosterone (B1669441) levels.[5]
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Measurements
Question: We are observing significant variability in baseline and post-treatment blood glucose levels within the same cohort. What could be the cause and how can we mitigate this?
Answer:
High variability in blood glucose can stem from several factors. Here's a troubleshooting guide:
-
Fasting Duration: Inconsistent fasting times can lead to variations in baseline glucose.
-
Recommendation: Standardize the fasting period. For mice, a 6-hour fast is often recommended to see differences in basal glucose concentrations between diet groups.[13] Ensure all animals are fasted for the exact same duration before blood sampling.
-
-
Blood Sampling Technique: The method of blood collection can influence results.
-
Animal Stress: Stress from handling or the experimental environment can elevate blood glucose.
-
Recommendation: Handle animals gently and consistently. Allow for an acclimatization period before starting experiments. For procedures known to cause stress, such as oral gavage, consider refinements like precoating the gavage needle with sucrose (B13894) to reduce animal resistance.[5]
-
Issue 2: Inconsistent or Unexpected Results in Glucose Tolerance Tests (GTTs)
Question: Our GTT results are not showing the expected improvement in glucose clearance in the this compound-treated group, or the results are highly variable. What should we check?
Answer:
Inconsistent GTT results can be frustrating. Consider the following troubleshooting steps:
-
Drug Administration: Improper administration can lead to incorrect dosing.
-
Oral Gavage Technique: Ensure proper oral gavage technique to avoid administration into the trachea or causing esophageal trauma.[17][18] Using a flexible gavage tube may reduce complications.[17]
-
Intraperitoneal (IP) Injection Technique: IP injections have a reported failure rate, with the substance sometimes being injected into the gut or subcutaneous tissue.[9][10][11][19] This can lead to outliers and increased variability.[9][11] Ensure proper needle placement in the lower abdominal quadrant.
-
-
Glucose Dose and Administration:
-
Recommendation: The dose of glucose administered is critical. For mice, a dose of 2 g/kg is often used to effectively challenge glucose clearance.[13] Ensure the glucose solution is at an appropriate concentration and administered accurately based on the animal's body weight.
-
-
Data Interpretation:
-
Recommendation: If you observe an animal with a GTT curve that is drastically different from the rest of the group, consider it a potential outlier. This could be due to a failed injection.[9] Statistical methods for identifying and handling outliers may be appropriate, but should be pre-defined in your experimental plan.
-
Issue 3: Poor Oral Bioavailability and Inconsistent Drug Exposure
Question: We suspect that the oral bioavailability of our this compound formulation is low and variable. How can we improve this?
Answer:
This compound, like other TZDs, can have poor aqueous solubility, which is a primary reason for low oral bioavailability.[7][8] Here are some strategies to address this:
-
Formulation Strategies:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, thereby enhancing solubility.[7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can convert it from a crystalline to a more soluble amorphous state.[7]
-
Liquisolid Compacts: Dissolving the drug in a non-volatile liquid vehicle and then converting it into a dry powder can improve the dissolution rate.[7][20]
-
-
Vehicle Selection:
-
Recommendation: The choice of vehicle for administration is crucial. For preclinical studies with poorly soluble compounds, oil-based formulations or self-emulsifying drug delivery systems (SEDDS) can significantly improve oral exposure.[21]
-
Data Presentation
Table 1: Effect of this compound on Plasma Parameters in ob/ob Mice
| Parameter | Vehicle-Treated Control | This compound (50 mg/kg/day) |
| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 |
| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 |
| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 |
| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 |
| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 |
| Data presented as mean ± SEM. Data extracted from a study in ob/ob mice treated for 11 days.[5] |
Table 2: Recommended Maximum Injection Volumes in Mice and Rats
| Route | Mouse (ml/kg) | Rat (ml/kg) |
| Intravenous (IV) | 5 | 5 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
| Oral (PO) | 10 | 10 |
| Adapted from preclinical research guidelines.[22] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast mice for 6 hours with free access to water.[13]
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure basal glucose levels.
-
Glucose Administration: Administer a 20% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.[13]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.
Intraperitoneal Insulin Tolerance Test (ITT) in Mice
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein.
-
Insulin Administration: Administer human insulin via intraperitoneal injection at a dose of 0.75 U/kg body weight.
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 90 minutes post-insulin injection.
-
Glucose Measurement: Measure blood glucose concentrations at each time point.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Mandatory Visualization
Caption: this compound activates PPARγ, leading to gene transcription and improved metabolic control.
Caption: Standardized workflow for conducting an Oral Glucose Tolerance Test (OGTT).
Caption: Logical approach to troubleshooting experimental variability in this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucose tolerance test - Mayo Clinic [mayoclinic.org]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic agent this compound enhances insulin action in nondiabetic rats without producing hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Implications of experimental technique for analysis and interpretation of data from animal experiments: outliers and increased variability resulting from failure of intraperitoneal injection procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. neoteryx.com [neoteryx.com]
- 16. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. instechlabs.com [instechlabs.com]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
- 21. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ecronicon.net [ecronicon.net]
Validation & Comparative
Englitazone vs. Pioglitazone: A Comparative Efficacy Study in Rat Models
This guide provides a detailed comparison of the therapeutic efficacy of two thiazolidinedione (TZD) class anti-diabetic agents, Englitazone and Pioglitazone, based on available preclinical data from rat and mouse models of insulin (B600854) resistance and diabetes. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action: PPARγ Agonism
Both this compound and Pioglitazone exert their therapeutic effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in liver, muscle, and heart cells.[1] Activation of PPARγ by these drugs leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2][4] This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[2][5]
The key downstream effects of PPARγ activation by this compound and Pioglitazone include:
-
Increased Insulin Sensitivity: They enhance glucose uptake and utilization in peripheral tissues like adipose tissue and skeletal muscle.[5]
-
Adipocyte Differentiation: They promote the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing lipotoxicity.[6]
-
Modulation of Adipokines: They increase the production of adiponectin, a hormone that improves insulin sensitivity, and decrease the expression of inflammatory cytokines like TNF-α, which contribute to insulin resistance.[5]
-
Hepatic Glucose Production: They can reduce the output of glucose from the liver.[5]
Signaling Pathway Diagram
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies. A direct comparative study in a rat model of glucocorticoid-induced insulin resistance provides the most direct evidence, supplemented by data from individual studies in other relevant rodent models.
Table 1: Direct Comparison in a Rat Model of Glucocorticoid-Induced Insulin Resistance
This study investigated the ability of this compound and Pioglitazone to prevent insulin resistance induced by dexamethasone (B1670325) in rats.[7]
| Parameter | Dexamethasone Control | Dexamethasone + this compound (50 mg/kg/d) | Dexamethasone + Pioglitazone (10 mg/kg/d) |
| Fasting Serum Glucose | Elevated | Decreased | Decreased |
| Fasting Serum Insulin | Elevated | Decreased | Decreased |
| Insulin-Stimulated 2-Deoxyglucose Uptake in Soleus Muscle | Decreased to 35% of control | Increased by 57% vs. Dexamethasone Control | Increased by 74% vs. Dexamethasone Control |
Note: Specific numerical values for glucose and insulin were not provided in the abstract, only the directional change.
Table 2: Efficacy of this compound in a Mouse Model of Genetic Obesity (ob/ob Mice)
This study evaluated the effects of this compound in hyperglycemic and hyperinsulinemic ob/ob mice over 11 days.[8]
| Parameter | Vehicle Control | This compound (50 mg/kg/day) |
| Plasma Glucose | 22.2 ± 1.4 mM | 14.0 ± 1.9 mM |
| Plasma Insulin | 7.57 ± 0.67 nM | 1.64 ± 0.60 nM |
| Plasma Triglycerides | 1.99 ± 0.25 g/L | 1.03 ± 0.11 g/L |
| Plasma Cholesterol | 6.27 ± 0.96 mM | 3.87 ± 0.57 mM |
| Plasma Nonesterified Fatty Acids | 1813 ± 86 µM | 914 ± 88 µM |
Table 3: Efficacy of Pioglitazone in a Rat Model of Streptozotocin (B1681764) (STZ)-Induced Diabetes
This study assessed the effects of Pioglitazone in STZ-induced diabetic rats over a period of time.[9][10]
| Parameter | STZ-Diabetic Control | STZ-Diabetic + Pioglitazone |
| Fasting Blood Glucose | 343.86 mg/dL | 179.86 mg/dL |
| Fasting Insulin | 6.31 µU/mL | Not specified, but HOMA-IR improved |
| Total Cholesterol | 173.34 mg/dL | 92.65 mg/dL |
| Triglycerides | 156.8 mg/dL | 66.86 mg/dL |
| HDL-C | 22.38 mg/dL | 43.6 mg/dL |
| LDL-C | 136.5 mg/dL | 39.51 mg/dL |
Experimental Protocols
Glucocorticoid-Induced Insulin Resistance Model
-
Animal Model: Male rats.
-
Induction of Insulin Resistance: Rats were treated with 0.1 mg/day of dexamethasone for 6 to 7 days to induce a state of insulin resistance, characterized by elevated fasting glucose and insulin levels.[7]
-
Drug Administration: Concurrently with dexamethasone treatment, rats were administered either Pioglitazone (10 mg/kg/day) or this compound (50 mg/kg/day).[7]
-
Efficacy Assessment:
Streptozotocin (STZ)-Induced Diabetes Model
This protocol describes a common method for inducing a model of type 2 diabetes in rats, combining a high-fat diet with a low dose of STZ.[11]
-
Animal Model: Male Wistar or Sprague-Dawley rats.[12]
-
Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD; approximately 45-60% of calories from fat) for a period of 2-4 weeks to induce insulin resistance and obesity.[11]
-
Induction of Hyperglycemia: After the HFD period, rats receive a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ), typically 30-40 mg/kg, dissolved in a citrate (B86180) buffer.[11] This dose is designed to cause partial destruction of pancreatic β-cells, impairing insulin secretion without causing the severe hyperglycemia characteristic of type 1 diabetes models.[11]
-
Confirmation of Diabetes: Diabetes is typically confirmed 3-7 days after STZ injection by measuring fasting blood glucose levels. A blood glucose concentration >250 mg/dL is a common criterion for inclusion in the study.[13]
-
Drug Administration: Following confirmation of diabetes, animals are randomized into treatment groups and receive daily oral doses of the test compounds (e.g., this compound or Pioglitazone) or vehicle for a predetermined study duration (e.g., 4-8 weeks).
-
Efficacy Assessment:
-
Glycemic Control: Fasting blood glucose and insulin levels are monitored regularly. An oral glucose tolerance test (OGTT) may be performed at the end of the study to assess improvements in glucose disposal.
-
Lipid Profile: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured from terminal blood samples.
-
Histopathology: Tissues such as the pancreas, liver, and adipose tissue may be collected for histological analysis to assess β-cell integrity, hepatic steatosis, and adipocyte morphology.
-
Experimental Workflow Diagram
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Effects of thiazolidinediones on glucocorticoid-induced insulin resistance and GLUT4 glucose transporter expression in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
A Comparative Analysis of the Side Effect Profiles of Englitazone and Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two thiazolidinedione (TZD) antidiabetic agents: Englitazone and the more extensively studied Rosiglitazone. While both drugs target the peroxisome proliferator-activated receptor gamma (PPARγ) to improve insulin (B600854) sensitivity, their clinical development and, consequently, the available data on their adverse effects differ significantly. This document summarizes the known side effect profile of Rosiglitazone based on extensive clinical trial data and discusses the anticipated side effects of this compound as a member of the same drug class, acknowledging the limited availability of specific clinical data for the latter.
Executive Summary
Rosiglitazone, a widely studied thiazolidinedione, has a well-documented side effect profile characterized by risks of fluid retention, congestive heart failure, bone fractures, and weight gain. While concerns about an increased risk of myocardial infarction have been a subject of considerable debate and investigation, current consensus suggests a primary concern related to heart failure. In contrast, specific, publicly available, large-scale clinical trial data detailing the side effect profile of this compound is scarce, preventing a direct quantitative comparison. Therefore, the side effect profile of this compound is largely inferred from the known class effects of thiazolidinediones.
Quantitative Comparison of Side Effect Profiles
Due to the limited availability of specific clinical trial data for this compound, a direct quantitative comparison of adverse event rates with Rosiglitazone is not feasible. The following table summarizes the well-documented side effect profile of Rosiglitazone from various clinical trials and meta-analyses. The information for this compound is presented as anticipated class effects, without specific incidence rates.
| Side Effect Category | Rosiglitazone: Incidence/Risk | This compound: Anticipated Class Effect |
| Cardiovascular | ||
| Congestive Heart Failure | Increased risk, particularly when used with insulin. | Expected to increase the risk of fluid retention and heart failure. |
| Edema/Fluid Retention | Dose-related edema is a common side effect.[1][2] | Expected to cause dose-related edema. |
| Myocardial Infarction | Initial concerns of increased risk from meta-analyses, though subsequent large-scale trials have been less conclusive, the risk of heart failure remains a primary concern.[3] | Cardiovascular safety profile is not well-established through extensive clinical trials. |
| Skeletal | ||
| Bone Fractures | Increased risk of fractures, particularly in women, affecting the upper arm, hand, and foot.[3] | Expected to increase the risk of bone fractures, especially in women. |
| Metabolic | ||
| Weight Gain | A common side effect, attributed to both fluid retention and an increase in adipose tissue.[3] | Expected to cause weight gain. |
| Hypoglycemia | Low risk when used as monotherapy, but risk increases when combined with sulfonylureas or insulin.[1] | Expected to have a low risk of hypoglycemia as monotherapy. |
| Hepatic | ||
| Hepatotoxicity | Rare cases of liver injury have been reported, but it is not considered a significant hepatotoxin compared to Troglitazone.[4] | As a TZD, monitoring of liver function is generally recommended. |
Signaling Pathways and Mechanisms of Side Effects
The therapeutic and adverse effects of both this compound and Rosiglitazone are primarily mediated through their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor.
PPARγ Signaling Pathway
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Efficacy and Safety of Pioglitazone Add-on in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Metformin and Dapagliflozin: A Multicenter, Randomized, Double-blind, and Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive Analysis of Adverse Events Associated With SGLT2is: A Meta-Analysis Involving Nine Large Randomized Trials [frontiersin.org]
Synergistic Antidiabetic Effects of Englitazone and Metformin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Englitazone, a member of the thiazolidinedione (TZD) class, and metformin (B114582) in preclinical and clinical models of type 2 diabetes. While direct comparative studies on the combination of this compound and metformin are limited, this document extrapolates data from studies on other thiazolidinediones in combination with metformin to elucidate the potential synergistic mechanisms and therapeutic benefits.
Introduction: Complementary Mechanisms of Action
This compound and metformin are oral hypoglycemic agents that address different core pathophysiological defects in type 2 diabetes, making them ideal candidates for combination therapy.[1]
This compound , as a thiazolidinedione, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] Activation of PPARγ modulates the expression of numerous genes involved in glucose and lipid metabolism, primarily enhancing insulin (B600854) sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[3][4]
Metformin , a biguanide, primarily acts by reducing hepatic glucose production, mainly through the inhibition of gluconeogenesis.[5] It also increases insulin sensitivity in peripheral tissues and enhances glucose utilization in the gut.[5] At the molecular level, metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).[5]
The distinct yet complementary mechanisms of these two agents—this compound improving insulin sensitivity at the periphery and metformin suppressing hepatic glucose output—provide a strong rationale for their combined use to achieve superior glycemic control.[3]
Preclinical Evidence of Synergy
A study on high-fat diet-fed mice showed that the combination of metformin and pioglitazone (B448) significantly improved insulin sensitivity and glucolipid metabolism.[6] This combination therapy also led to favorable changes in gut microbiota, suggesting a novel dimension to their synergistic action.[6] In diabetic rats, both pioglitazone and metformin individually lowered elevated serum glucose by approximately 30%, with metformin showing a more pronounced effect on hepatic glycogen (B147801) and glucose-6-phosphatase activity, while pioglitazone uniquely normalized renal glycogen content.[7]
This compound Monotherapy in a Preclinical Model
A key study on this compound monotherapy in hyperglycemic, hyperinsulinemic ob/ob mice provides valuable insights into its standalone efficacy, which can be potentiated by metformin.
Table 1: Effects of this compound Monotherapy in ob/ob Mice
| Parameter | Vehicle Control | This compound (50 mg/kg/day for 11 days) |
| Plasma Glucose | 22.2 ± 1.4 mM | 14.0 ± 1.9 mM |
| Plasma Insulin | 7.57 ± 0.67 nM | 1.64 ± 0.60 nM |
| Nonesterified Fatty Acids | 1813 ± 86 µM | 914 ± 88 µM |
| Triglycerides | 1.99 ± 0.25 g/L | 1.03 ± 0.11 g/L |
| Cholesterol | 6.27 ± 0.96 mM | 3.87 ± 0.57 mM |
Source: Data extrapolated from a study on the effects of this compound in ob/ob mice.
Clinical Evidence of Synergy with Thiazolidinedione-Metformin Combinations
Clinical trials combining various thiazolidinediones with metformin have consistently demonstrated superior glycemic control compared to monotherapy.
A randomized, double-blind, placebo-controlled trial evaluated the efficacy of adding a thiazolidinedione to metformin in patients with inadequately controlled type 2 diabetes.[8] The combination therapy resulted in a statistically significant, dose-dependent improvement in glycemic control, insulin sensitivity, and beta-cell function.[8]
Another clinical trial involving the addition of the thiazolidinedione lobeglitazone (B1674985) to patients inadequately controlled with metformin and sitagliptin (B1680988) showed a significant reduction in HbA1c and fasting plasma glucose, along with improvements in markers of insulin resistance and beta-cell function.[9][10]
Table 2: Clinical Efficacy of Thiazolidinedione and Metformin Combination Therapy
| Study Endpoint | Metformin + Placebo | Metformin + Thiazolidinedione (Low Dose) | Metformin + Thiazolidinedione (High Dose) |
| Change in HbA1c from Baseline | -0.2% | -0.76% | -0.98% |
| Change in Fasting Plasma Glucose (FPG) from Baseline | -6 mg/dL | -39 mg/dL | -54 mg/dL |
Source: Data synthesized from clinical trials of metformin and thiazolidinedione combination therapies.[3][8]
Table 3: Efficacy of Adding Lobeglitazone to Metformin and Sitagliptin Therapy (24 Weeks)
| Parameter | Placebo + Metformin + Sitagliptin | Lobeglitazone (0.5 mg) + Metformin + Sitagliptin |
| Change in HbA1c from Baseline | +0.02% ± 0.09% | -1.00% ± 0.09% |
| Change in Fasting Plasma Glucose (FPG) from Baseline | Not reported | Significant reduction vs. placebo |
| Change in HOMA-IR from Baseline | Not reported | Significant improvement vs. placebo |
Source: Data from a 52-week, multicentre, randomized, placebo-controlled, phase III clinical trial.[9][10]
Signaling Pathways and Synergistic Mechanisms
The synergistic effects of this compound and metformin can be attributed to their complementary actions on key signaling pathways involved in glucose homeostasis.
Caption: Synergistic signaling pathways of Metformin and this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies.
In Vivo Animal Studies
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats or ob/ob mice are commonly used models of type 2 diabetes, exhibiting obesity, insulin resistance, and hyperglycemia.[11] High-fat diet-fed C57BL/6J mice are also a relevant model to induce insulin resistance.[6]
-
Drug Administration: this compound and metformin can be administered orally via gavage once daily for a specified treatment period (e.g., 4-8 weeks).
-
Outcome Measures:
-
Glycemic Control: Fasting blood glucose and HbA1c levels are measured at baseline and at the end of the treatment period.
-
Insulin Sensitivity: Hyperinsulinemic-euglycemic clamps are the gold standard for assessing insulin sensitivity. Alternatively, surrogate markers like HOMA-IR can be calculated from fasting glucose and insulin levels.
-
Lipid Profile: Serum levels of triglycerides, total cholesterol, HDL, and LDL are determined.
-
Gene Expression Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are harvested for qPCR or Western blot analysis of key genes and proteins in the insulin signaling pathway (e.g., PPARγ, AMPK, GLUT4).
-
Caption: General experimental workflow for in vivo animal studies.
In Vitro Cell-Based Assays
-
Cell Lines: 3T3-L1 adipocytes, L6 myotubes, and HepG2 hepatocytes are commonly used cell lines to study glucose uptake, insulin signaling, and gluconeogenesis.[12]
-
Insulin Resistance Induction: To mimic a diabetic state, insulin resistance can be induced by treating cells with high concentrations of insulin, glucose, or fatty acids for an extended period.[12]
-
Experimental Procedure:
-
Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.
-
Induce insulin resistance as described above.
-
Treat the cells with this compound, metformin, or a combination of both for a specified duration (e.g., 24-48 hours).
-
Assess glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG).
-
Analyze the expression and phosphorylation status of key proteins in the insulin signaling pathway (e.g., IRS-1, Akt, AMPK) via Western blotting.
-
Conclusion and Future Directions
The combination of this compound and metformin holds significant promise for the management of type 2 diabetes due to their complementary mechanisms of action that target both insulin resistance and hepatic glucose overproduction. While direct comparative data for this compound is limited, the extensive evidence from other thiazolidinediones strongly supports the potential for a potent synergistic effect.
Future research should focus on conducting head-to-head preclinical and clinical studies to quantify the specific synergistic effects of the this compound-metformin combination. Such studies will be crucial for optimizing dosing strategies and fully characterizing the therapeutic potential of this combination therapy in the management of type 2 diabetes.
References
- 1. [PDF] Troglitazone enhances differentiation, basal glucose uptake, and Glut1 protein levels in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Treatment update: thiazolidinediones in combination with metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy using metformin or thiazolidinediones and insulin in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential benefits of metformin and pioglitazone combination therapy via gut microbiota and metabolites in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone versus metformin in two rat models of glucose intolerance and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Efficacy and safety of lobeglitazone added to metformin and sitagliptin combination therapy in patients with type 2 diabetes: A 52‐week, multicentre, randomized, placebo‐controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of lobeglitazone added to metformin and sitagliptin combination therapy in patients with type 2 diabetes: A 52-week, multicentre, randomized, placebo-controlled, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 12. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Englitazone's Binding Affinity for the PPARγ Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Englitazone and other key thiazolidinedione (TZD) derivatives to the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain (LBD). The information presented is supported by experimental data from various sources to facilitate the evaluation of these compounds in drug discovery and development.
Introduction to PPARγ and Thiazolidinediones
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1] It is the primary molecular target for the thiazolidinedione class of drugs, which are potent insulin sensitizers used in the treatment of type 2 diabetes. The binding of a ligand to the PPARγ LBD induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression. The affinity with which a ligand binds to the PPARγ LBD is a critical determinant of its potency and efficacy.
This compound, a member of the thiazolidinedione class, is recognized as a potent PPARγ agonist.[2] This guide aims to contextualize its binding affinity by comparing it with other well-characterized PPARγ agonists: Rosiglitazone (B1679542), Pioglitazone, and Lobeglitazone.
Comparative Binding Affinity Data
The following table summarizes the experimentally determined binding affinities (IC50, Kd, or EC50) of selected thiazolidinediones to the PPARγ LBD. It is important to note that direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions and assay formats.
| Compound | Binding Affinity | Assay Type | Reference |
| This compound | Potent PPARγ agonist; specific IC50/Ki not readily available in cited literature. | - | [2] |
| Rosiglitazone | Kd = 40 nM; IC50 = 4-12 nM; EC50 = 60 nM | Radioligand Binding Assay; Competition Assay; Functional Assay | [3][4] |
| Pioglitazone | Lower affinity than Rosiglitazone | Competition Assay | [3] |
| Lobeglitazone | EC50 = 137.4 nM (PPARγ); Reported to have 12-fold higher affinity than Rosiglitazone and Pioglitazone in docking studies. | Functional Assay; Computational Docking | [5] |
| Ciglitazone | EC50 = 3 µM | In vitro PPARγ activation assay | [6] |
Experimental Protocols
The determination of a compound's binding affinity to the PPARγ LBD is crucial for its validation as a potential therapeutic agent. Several robust experimental methods are employed for this purpose, including competitive binding assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and Surface Plasmon Resonance (SPR).
Competitive Binding Assay (Radioligand)
This traditional and reliable method measures the ability of a test compound to displace a radiolabeled ligand from the PPARγ LBD.
Materials:
-
Purified recombinant human PPARγ LBD
-
Radiolabeled ligand (e.g., [3H]-Rosiglitazone)
-
Test compounds (this compound and other comparators)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM DTT, 10% glycerol)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of the radiolabeled ligand and purified PPARγ LBD are incubated with varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a homogeneous assay format that is well-suited for high-throughput screening of PPARγ ligands.
Materials:
-
GST-tagged human PPARγ LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
A fluorescently labeled PPARγ agonist (e.g., Fluormone™ Pan-PPAR Green, acceptor fluorophore)
-
Test compounds
-
Assay buffer
Procedure:
-
The test compound is incubated with the fluorescently labeled PPARγ agonist.
-
A mixture of the GST-tagged PPARγ LBD and the terbium-labeled anti-GST antibody is then added.
-
When the fluorescent agonist is bound to the PPARγ LBD, the terbium-labeled antibody is brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the terbium donor.
-
A competing test compound will displace the fluorescent agonist, leading to a decrease in the FRET signal.
-
The IC50 value is determined by measuring the concentration-dependent decrease in the FRET signal.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified recombinant human PPARγ LBD (ligand)
-
Test compounds (analyte)
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
The purified PPARγ LBD is immobilized onto the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
The test compound (analyte) is injected at various concentrations over the immobilized PPARγ LBD.
-
The binding of the analyte to the ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of koff/kon.
Visualizing the Molecular Interactions and Experimental Processes
To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: PPARγ Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Englitazone and Other Thiazolidinediones: A Guide for Researchers
An in-depth analysis of the therapeutic potential and underlying mechanisms of Englitazone in comparison to other prominent thiazolidinediones (TZDs), including Pioglitazone (B448), Rosiglitazone (B1679542), and the discontinued (B1498344) Troglitazone. This guide provides a comprehensive overview of their comparative efficacy, safety profiles, and the experimental frameworks used for their evaluation.
The thiazolidinedione (TZD) class of oral antidiabetic agents has been a cornerstone in the management of type 2 diabetes mellitus by primarily targeting insulin (B600854) resistance. These agents exert their therapeutic effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the expression of genes involved in glucose and lipid metabolism.[1] While Pioglitazone and Rosiglitazone have been extensively studied and utilized in clinical practice, earlier compounds like this compound have also contributed to the understanding of this drug class. This guide offers a detailed head-to-head comparison of this compound with other TZDs, focusing on quantitative data, experimental methodologies, and the core signaling pathways.
Efficacy and Potency: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other TZDs are limited. However, preclinical data provides insights into its potential efficacy. In studies using obese, hyperglycemic, and hyperinsulinemic ob/ob mice, this compound demonstrated a dose-dependent reduction in plasma glucose and insulin levels.[2] Administration of this compound at doses of 5-50 mg/kg/day effectively lowered plasma glucose without inducing hypoglycemia.[2]
For comparison, clinical trials with Pioglitazone and Rosiglitazone have shown mean reductions in hemoglobin A1c (HbA1c) of approximately 0.99% and 0.92%, respectively, when compared to placebo.[3]
Table 1: Comparative Efficacy of Thiazolidinediones
| Thiazolidinedione | Key Efficacy Findings | Model/Study Type | Reference |
| This compound | Dose-dependent reduction in plasma glucose and insulin. At 50 mg/kg for 11 days, plasma glucose decreased from 22.2 mM to 14.0 mM. | Preclinical (ob/ob mice) | [2] |
| Pioglitazone | Mean HbA1c reduction of -0.99% vs. placebo. | Meta-analysis of RCTs | [3] |
| Rosiglitazone | Mean HbA1c reduction of -0.92% vs. placebo. | Meta-analysis of RCTs | [3] |
| Troglitazone | Effective in lowering blood glucose, but withdrawn due to hepatotoxicity. | Clinical Use (Discontinued) |
Impact on Lipid Profiles
A key differentiator among TZDs is their effect on plasma lipid profiles. While the class generally tends to increase high-density lipoprotein (HDL) cholesterol, their effects on low-density lipoprotein (LDL) cholesterol and triglycerides vary.[4][5]
Preclinical data for this compound in ob/ob mice showed significant reductions in triglycerides and cholesterol after 11 days of treatment at 50 mg/kg.[2] In contrast, clinical studies have demonstrated that Pioglitazone is associated with a decrease in triglycerides, while Rosiglitazone has shown variable effects.[4][6] Both Pioglitazone and Rosiglitazone increase HDL cholesterol.[7] However, Rosiglitazone has been associated with a greater increase in LDL cholesterol compared to Pioglitazone.[7]
Table 2: Comparative Effects of Thiazolidinediones on Lipid Profiles
| Thiazolidinedione | Effect on Triglycerides | Effect on HDL Cholesterol | Effect on LDL Cholesterol | Reference |
| This compound | ↓ (1.99 to 1.03 g/L) | Not specified | ↓ (6.27 to 3.87 mM) | [2] |
| Pioglitazone | ↓ | ↑ | Neutral or slight ↑ | [4][6][7] |
| Rosiglitazone | Variable (neutral or slight ↓ ) | ↑ | ↑ | [4][7] |
| Troglitazone | ↓ | ↑ | Neutral |
Note: Data for this compound is from preclinical studies and may not be directly comparable to clinical data for other TZDs.
Safety and Adverse Event Profiles
The clinical use of TZDs has been associated with a range of adverse events, with some being class effects and others specific to individual drugs. The most notable serious adverse event was the hepatotoxicity associated with Troglitazone, which led to its withdrawal from the market. While newer TZDs have a much lower risk of liver injury, other safety concerns remain.
Common side effects for the TZD class include weight gain and fluid retention, which can lead to edema and an increased risk of heart failure.[8] Cardiovascular safety has been a significant point of differentiation between Pioglitazone and Rosiglitazone. Some studies have suggested an increased risk of myocardial infarction with Rosiglitazone, leading to restrictions on its use.[9] In contrast, some evidence suggests that Pioglitazone may be associated with a reduction in certain macrovascular events.[10]
Due to the limited clinical trial data available for this compound, a comprehensive adverse event profile in humans is not well-established. Preclinical studies did not report significant hypoglycemia with this compound treatment.[2]
Table 3: Comparative Safety and Adverse Event Profiles of Thiazolidinediones
| Adverse Event | This compound | Pioglitazone | Rosiglitazone | Troglitazone |
| Weight Gain | Likely (class effect) | Yes | Yes | Yes |
| Edema/Fluid Retention | Likely (class effect) | Yes | Yes | Yes |
| Heart Failure Risk | Unknown | Increased risk | Increased risk | Increased risk |
| Hepatotoxicity | Unknown | Low risk | Low risk | High risk (withdrawn) |
| Cardiovascular Risk | Unknown | Potential benefit | Increased risk of MI (disputed) | |
| Hypoglycemia (as monotherapy) | Low risk | Low risk | Low risk | Low risk |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for all thiazolidinediones is the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[11] This signaling cascade ultimately leads to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
To compare the efficacy of different TZDs, a series of in vitro and in vivo experiments are typically performed. A common workflow involves initial screening for PPARγ activation followed by cellular assays for glucose uptake and then in vivo studies in animal models of diabetes.
Experimental Protocols
PPARγ Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the ability of a compound to activate the PPARγ receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Transfection: Cells are transiently transfected with expression vectors for PPARγ and RXR, along with a reporter plasmid containing multiple copies of a PPRE linked to a luciferase gene.
-
Treatment: After 24 hours, cells are treated with varying concentrations of the test compounds (e.g., this compound, Pioglitazone, Rosiglitazone) or a vehicle control.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., β-galactosidase).
-
Data Analysis: The fold activation of luciferase activity relative to the vehicle control is calculated to determine the potency (EC50) and efficacy of each compound.
2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the effect of TZDs on insulin-stimulated glucose uptake in fat cells.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes over several days using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Differentiated adipocytes are serum-starved for several hours to establish a baseline state.
-
Treatment: Cells are pre-treated with the TZD compounds for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Insulin Stimulation: Cells are then stimulated with a submaximal concentration of insulin for a short period (e.g., 30 minutes).
-
Glucose Uptake: Radiolabeled 2-deoxy-D-[³H]glucose is added, and uptake is allowed to proceed for a short time (e.g., 5-10 minutes).
-
Cell Lysis and Scintillation Counting: The reaction is stopped, and cells are washed and lysed. The amount of incorporated radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Glucose uptake is calculated and compared between control and TZD-treated cells, both in the presence and absence of insulin.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
This in vivo model is used to evaluate the anti-hyperglycemic effects of TZDs in a state of insulin deficiency.
-
Induction of Diabetes: Male Wistar or Sprague-Dawley rats are administered a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.
-
Confirmation of Diabetes: After a few days, blood glucose levels are measured to confirm the development of hyperglycemia (typically >250 mg/dL).
-
Treatment: Diabetic rats are then treated daily with the TZD compounds or a vehicle control via oral gavage for a period of several weeks.
-
Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study. At the end of the study, blood samples are collected for the measurement of HbA1c, insulin, and lipid profiles.
-
Data Analysis: The changes in glycemic and lipid parameters are compared between the TZD-treated groups and the vehicle-treated diabetic control group.
References
- 1. This compound | 19 Publications | 469 Citations | Top Authors | Related Topics [scispace.com]
- 2. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmaj.ca [cmaj.ca]
- 5. cmaj.ca [cmaj.ca]
- 6. Effects of pioglitazone on lipid and lipoprotein profiles in patients with type 2 diabetes and dyslipidaemia after treatment conversion from rosiglitazone while continuing stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the safety of pioglitazone : results of a prescription-event monitoring study of 12,772 patients in England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cda-amc.ca [cda-amc.ca]
- 10. Drugs affecting HbA1c levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
Englitazone: A Comparative Clinical Trial Analysis of Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Englitazone and other thiazolidinediones (TZDs), focusing on clinical trial data, outcomes, and experimental methodologies. This compound, an early TZD, was discontinued (B1498344) due to safety concerns, specifically hepatotoxicity. This document compares its profile with Troglitazone (B1681588) (also withdrawn for liver toxicity), Rosiglitazone (B1679542), and Pioglitazone (B448) to provide context on the development and challenges of this drug class.
Mechanism of Action: PPARγ Agonism
Thiazolidinediones act as selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in pancreatic beta cells, vascular endothelium, and macrophages.[1][2]
Mechanism Steps:
-
Ligand Binding: TZDs enter the cell and bind to the PPARγ nuclear receptor.[1][3]
-
Heterodimerization: Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4]
-
PPRE Binding: This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3][4]
-
Gene Transcription Regulation: This binding modulates the transcription of genes involved in glucose and lipid metabolism.[1][4] Key effects include:
-
Increased expression of genes for glucose uptake (e.g., GLUT4) and fatty acid storage in adipose tissue.[1][3]
-
Altered expression and release of adipokines, such as adiponectin, which improves insulin (B600854) sensitivity in peripheral tissues like muscle and liver.[5]
-
Reduction in free fatty acids, which alleviates insulin resistance.[4]
-
Comparative Clinical Efficacy
While comprehensive efficacy data for this compound is limited due to its early discontinuation, data from its class members, particularly Rosiglitazone and Pioglitazone, provide a benchmark for the potential therapeutic effects of TZDs. Clinical trials showed that these drugs effectively lower blood glucose and HbA1c levels.[6]
Table 1: Comparison of Glycemic Control among Thiazolidinediones
| Drug | Monotherapy HbA1c Reduction (%) | Monotherapy FPG Reduction (mg/dL) | Status |
|---|---|---|---|
| This compound | Data not available (Development discontinued) | Data not available (Development discontinued) | Discontinued |
| Troglitazone | ~0.5 - 1.5% (in trials before withdrawal)[6] | Significant reductions reported[6] | Withdrawn |
| Rosiglitazone | No significant difference vs. glyburide/repaglinide[7] | -0.62% (WMD vs. glyburide/repaglinide)[7] | Available (Use Restricted) |
| Pioglitazone | +0.46% (WMD vs. glyburide/repaglinide)[7] | No significant difference vs. repaglinide[7] | Available |
Note: Data represents typical findings from various clinical trials. WMD: Weighted Mean Difference. Direct comparison is challenging due to differing trial designs.
Safety and Outcomes: The Decisive Factor
The clinical trajectory of the TZD class has been largely defined by safety concerns, primarily idiosyncratic hepatotoxicity and later, cardiovascular risks.
Hepatotoxicity
The development of this compound was halted due to liver toxicity, a fate shared by the first marketed TZD, Troglitazone.
-
Troglitazone: Approved in 1997, it was withdrawn in 2000 after numerous reports of severe liver injury, including acute liver failure requiring transplantation.[6][8] Over 130 cases of hepatic reactions were reported worldwide, with dozens of deaths.[8][9] The mechanism is thought to involve the formation of toxic metabolites, mitochondrial dysfunction, and oxidant stress, potentially exacerbated by an immune response.[10][11]
-
Rosiglitazone and Pioglitazone: These second-generation TZDs were developed with a presumed better liver safety profile. Clinical data showed that while mild, transient elevations in liver enzymes can occur, the risk of severe, idiosyncratic liver injury is significantly lower than with Troglitazone.[10][12] In a study using a liver-immune microphysiological system, no hepatotoxicity was observed with Rosiglitazone or Pioglitazone at clinically relevant concentrations, unlike with Troglitazone.[11]
Table 2: Comparative Hepatotoxicity Profile
| Drug | Reported Incidence of Severe Liver Injury | Mechanism Hypothesis | Regulatory Action |
|---|---|---|---|
| This compound | Signal detected in early trials | Not fully elucidated, presumed similar to Troglitazone | Development Discontinued |
| Troglitazone | Rare but severe (<0.01%), leading to dozens of deaths/transplants[9][11] | Toxic metabolites, mitochondrial injury, immune-mediated damage[10] | Withdrawn from Market |
| Rosiglitazone | Significantly lower than Troglitazone[12] | N/A | Remained on Market |
| Pioglitazone | Significantly lower than Troglitazone[12] | N/A | Remained on Market |
Cardiovascular and Other Outcomes
Following the hepatotoxicity issues, the focus shifted to the cardiovascular safety of the remaining TZDs, Rosiglitazone and Pioglitazone. Head-to-head studies revealed important differences.
-
Lipid Profile: Pioglitazone was associated with a more favorable lipid profile, showing a reduction in triglycerides, whereas Rosiglitazone was shown to increase triglycerides and LDL cholesterol.[13]
-
Cardiovascular Events: Large observational studies suggested that Rosiglitazone was associated with a higher risk of mortality and heart failure compared to Pioglitazone.[14][15] One study found a 15% higher mortality rate in Rosiglitazone users compared to Pioglitazone users.[14]
-
Other Adverse Events: Both drugs are associated with side effects such as fluid retention, edema, and weight gain.[5]
Table 3: Comparative Safety of Rosiglitazone and Pioglitazone
| Outcome | Rosiglitazone | Pioglitazone | Reference |
|---|---|---|---|
| Triglycerides | Increased (~15%) | Decreased (~12%) | [13] |
| LDL Cholesterol | Increased (significantly) | Increased (less than Rosiglitazone) | [13] |
| HDL Cholesterol | No significant effect | Increased | [13] |
| All-Cause Mortality | Higher risk (IRR 1.15 vs. Pioglitazone) | Lower risk | [14] |
| Heart Failure | Higher risk (IRR 1.13 vs. Pioglitazone) | Lower risk | [14][15] |
| Myocardial Infarction | Trend toward increased risk (non-significant) | Lower risk |[14] |
IRR: Incidence Rate Ratio
Experimental Protocols: A Generalized Approach
Key Methodological Components:
-
Study Design: Typically randomized, double-blind, placebo- and/or active-controlled parallel-group studies.[7][16]
-
Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7.5% and 11.0%) despite diet and exercise or treatment with another anti-diabetic agent.
-
Interventions: Patients are randomized to receive different fixed doses of the investigational TZD, a placebo, or an active comparator (e.g., a sulfonylurea like glyburide).[7]
-
Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 24 or 52 weeks).[7]
-
Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose (FPG), lipid profiles (total cholesterol, LDL, HDL, triglycerides), and measures of insulin resistance.[7][13]
-
Safety Assessments: Rigorous monitoring of adverse events, with a specific focus on liver function tests (ALT, AST), edema, weight gain, and cardiovascular events.[7]
Conclusion
The story of this compound and the broader TZD class offers critical insights for drug development. While the core mechanism of PPARγ agonism proved effective for glycemic control, off-target effects and idiosyncratic toxicities presented major hurdles. The failure of this compound and Troglitazone due to hepatotoxicity underscored the importance of subtle structural differences between molecules in the same class. Furthermore, the subsequent differentiation between Rosiglitazone and Pioglitazone based on cardiovascular outcomes highlights the necessity of long-term safety and comparative effectiveness studies. For researchers, the TZD class serves as a compelling case study in balancing efficacy with safety and the complex, often unpredictable, nature of drug-target interactions in diverse patient populations.
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy of rosiglitazone and pioglitazone compared to other anti-diabetic agents: systematic review and budget impact analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Pioglitazone vs Rosiglitazone in Older Patients With Type 2 Diabetes [medscape.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Analysis of Gene Expression Changes Induced by Englitazone and Pioglitazone: A Guide for Researchers
A comprehensive review of the molecular impacts of two potent PPARγ agonists, with a focus on Pioglitazone due to the current availability of experimental data.
Preface
Therefore, this guide will present a detailed analysis of the well-documented gene expression changes induced by Pioglitazone as a representative member of the TZD class. The information presented for Pioglitazone can be largely inferred to be similar for Englitazone, given their shared mechanism of action through PPARγ activation. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by providing a thorough understanding of the molecular effects of these compounds, along with detailed experimental protocols and pathway diagrams to facilitate future research, particularly for this compound.
Mechanism of Action: The PPARγ Signaling Pathway
Both this compound and Pioglitazone exert their therapeutic effects by binding to and activating PPARγ.[1][2] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a suite of genes involved in various metabolic processes.
The activation of PPARγ leads to:
-
Enhanced Insulin (B600854) Sensitivity: By upregulating the expression of genes like Glucose Transporter Type 4 (GLUT4), which facilitates glucose uptake into muscle and adipose tissue.[1]
-
Regulation of Lipid Metabolism: By influencing the expression of genes involved in fatty acid uptake, synthesis, and storage.
-
Adipocyte Differentiation: Promoting the maturation of pre-adipocytes into mature fat cells.[4]
-
Anti-inflammatory Effects: By repressing the expression of pro-inflammatory cytokines.[1]
Comparative Gene Expression Changes
While a direct, side-by-side comparison of gene expression profiles for this compound and Pioglitazone is not currently possible due to a lack of data for this compound, the following table summarizes the well-documented effects of Pioglitazone on key target genes. It is highly probable that this compound, as a potent PPARγ agonist, regulates a similar set of genes.
| Gene Category | Gene Name | Effect of Pioglitazone | Function | Reference |
| Glucose Metabolism | Glucose Transporter Type 4 (GLUT4 / SLC2A4) | Upregulation | Facilitates glucose uptake into cells | [1] |
| Adiponectin (ADIPOQ) | Upregulation | Enhances insulin sensitivity | [5] | |
| Lipid Metabolism | Fatty Acid Binding Protein 4 (FABP4) | Upregulation | Intracellular fatty acid transport | [6] |
| CD36 | Upregulation | Fatty acid translocase | [6] | |
| Lipoprotein Lipase (LPL) | Upregulation | Hydrolyzes triglycerides in lipoproteins | [7] | |
| Stearoyl-CoA Desaturase (SCD) | Upregulation | Fatty acid synthesis | ||
| Adipogenesis | PPARγ Coactivator 1-alpha (PGC-1α / PPARGC1A) | Upregulation | Transcriptional coactivator for PPARγ | [7] |
| Inflammation | Interleukin-6 (IL-6) | Downregulation | Pro-inflammatory cytokine | [7] |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Pro-inflammatory cytokine | [4] |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound and Pioglitazone on gene expression in cell culture, based on methodologies reported in Pioglitazone literature.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying adipogenesis and metabolism include 3T3-L1 preadipocytes, human adipose-derived stem cells (hADSCs), and HepG2 hepatocytes.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for 3T3-L1 and HepG2) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (for adipocytes): For 3T3-L1 cells, differentiation is typically induced with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Drug Treatment: Prepare stock solutions of this compound and Pioglitazone in a suitable solvent (e.g., DMSO). Treat cells with the desired concentrations of the drugs for a specified period (e.g., 24-72 hours). A vehicle control (DMSO) must be included in all experiments.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA can be extracted from cell lysates using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed using an Agilent Bioanalyzer.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for specific target genes.
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the ΔΔCt method.
-
-
Microarray Analysis:
-
Sample Preparation: Label the cDNA or cRNA with fluorescent dyes.
-
Hybridization: Hybridize the labeled samples to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Extraction: Scan the microarray chip to detect fluorescence intensity and extract the raw data.
-
Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes.
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: Construct a cDNA library from the RNA samples.
-
Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the expression levels of genes. Perform differential expression analysis to identify genes with significant changes in expression.
-
Conclusion
This compound and Pioglitazone are potent PPARγ agonists that play a significant role in regulating gene expression related to glucose and lipid metabolism. While direct comparative gene expression data is currently lacking for this compound, the extensive research on Pioglitazone provides a strong foundation for understanding its likely molecular effects. The information and protocols presented in this guide are intended to facilitate further research into the comparative effects of these two compounds, ultimately contributing to a more comprehensive understanding of their therapeutic potential and mechanisms of action. Future studies employing genome-wide expression profiling of this compound are crucial to fill the existing data gap and enable a direct and detailed comparison with Pioglitazone.
References
- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in PPARs Molecular Dynamics and Glitazones as a Repurposing Therapeutic Strategy through Mitochondrial Redox Dynamics against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the long-term safety of Englitazone in comparison to other glitazones
While the experimental drug Englitazone showed early promise in preclinical studies, its development was discontinued, leaving no long-term human safety data available for comparison. This guide, therefore, focuses on the long-term safety profiles of the marketed glitazones, Rosiglitazone (B1679542) and Pioglitazone (B448), and the withdrawn glitazone, Troglitazone, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The thiazolidinedione (TZD) class of drugs, commonly known as glitazones, revolutionized the treatment of type 2 diabetes by targeting insulin (B600854) resistance through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). However, the history of this drug class has been marked by significant long-term safety concerns, leading to the withdrawal of Troglitazone and restrictions on the use of Rosiglitazone. This guide provides a detailed comparison of the long-term safety of these agents, supported by experimental data and methodologies.
Comparative Safety Profile of Glitazones
The long-term safety of glitazones has been a subject of intense scrutiny, with large-scale clinical trials and meta-analyses revealing distinct risk profiles for each compound. The primary areas of concern have been cardiovascular events, bladder cancer, and hepatotoxicity.
| Adverse Event | Troglitazone | Rosiglitazone | Pioglitazone |
| Cardiovascular | |||
| Myocardial Infarction (MI) | Insufficient long-term data | Increased risk[1][2][3][4][5][6] | No significant increased risk; some studies suggest potential benefit[7][8][9][10][11] |
| Congestive Heart Failure (CHF) | Increased risk | Significant increased risk[1][2][5][7][8][9][10] | Increased risk (class effect)[7][8][9][10] |
| Bladder Cancer | No established link | No established link[12] | Increased risk with long-term use and higher doses[12][13][14][15][16] |
| Hepatotoxicity | High risk of severe liver injury (withdrawn from market) [17][18][19][20][21][22][23][24] | No significant risk of hepatotoxicity | No significant risk of hepatotoxicity |
| Bone Fractures | Insufficient long-term data | Increased risk, particularly in women | Increased risk, particularly in women |
| Weight Gain | Yes (class effect) | Yes (class effect) | Yes (class effect) |
| Edema | Yes (class effect) | Yes (class effect) | Yes (class effect) |
Experimental Protocols of Key Safety Studies
Understanding the methodologies of the key clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for pivotal studies that evaluated the long-term safety of Rosiglitazone and Pioglitazone.
Rosiglitazone: RECORD Trial (Rosiglitazone Evaluated for Cardiovascular Outcomes in Oral Agent Combination Therapy for Type 2 Diabetes)
-
Objective: To evaluate the cardiovascular safety of rosiglitazone in patients with type 2 diabetes.
-
Study Design: A multicenter, open-label, randomized, non-inferiority trial.
-
Participants: 4,447 patients with type 2 diabetes who were inadequately controlled on metformin (B114582) or a sulfonylurea.
-
Intervention: Patients were randomized to receive either rosiglitazone in addition to their existing therapy (metformin or sulfonylurea) or a combination of metformin and a sulfonylurea.
-
Primary Outcome: The primary endpoint was a composite of cardiovascular hospitalization or cardiovascular death.
-
Duration: The trial had a median follow-up of 5.5 years.
Pioglitazone: PROactive Trial (PROspective pioglitAzone Clinical Trial In macroVascular Events)
-
Objective: To determine the effect of pioglitazone on macrovascular outcomes in high-risk patients with type 2 diabetes.
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.
-
Intervention: Patients were randomized to receive either pioglitazone (titrated from 15 to 45 mg daily) or a placebo, in addition to their existing glucose-lowering and cardiovascular medications.
-
Primary Outcome: The primary endpoint was a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and amputation above the ankle.
-
Duration: The mean follow-up was 34.5 months.
Visualizing Key Pathways and Concepts
To further elucidate the mechanisms and context of glitazone safety, the following diagrams are provided.
Caption: PPARγ signaling pathway activated by glitazones.
Caption: General workflow of a long-term safety clinical trial.
Caption: Relationship between glitazones and major safety concerns.
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. Cardiac safety profile of rosiglitazone: a comprehensive meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term risk of cardiovascular events with rosiglitazone: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. bmj.com [bmj.com]
- 7. bmj.com [bmj.com]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Comparison of cardiovascular outcomes in elderly patients with diabetes who initiated rosiglitazone vs pioglitazone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. medscape.com [medscape.com]
- 12. uspharmacist.com [uspharmacist.com]
- 13. Pioglitazone and bladder cancer risk: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Pioglitazone use in patients with diabetes and risk of bladder cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Hepatotoxicity due to troglitazone: report of two cases and review of adverse events reported to the United States Food and Drug Administration | Semantic Scholar [semanticscholar.org]
- 20. Federal Register :: Pfizer, Inc.; Withdrawal of Approval of a New Drug Application [federalregister.gov]
- 21. Company played down drug's risks, report says - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diabetes drug withdrawn after reports of hepatic events | Semantic Scholar [semanticscholar.org]
- 23. Two Cases of Severe Clinical and Histologic Hepatotoxicity Associated with Troglitazone | Semantic Scholar [semanticscholar.org]
- 24. Troglitazone-induced liver failure: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Englitazone's Nuclear Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is primarily recognized for its potent agonist activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which mediates its insulin-sensitizing effects. However, the potential for cross-reactivity with other nuclear receptors is a critical consideration in drug development, as off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide provides a comparative overview of the known cross-reactivity of this compound with other nuclear receptors, supported by available experimental data and detailed methodologies.
Quantitative Analysis of this compound's Nuclear Receptor Interactions
| Nuclear Receptor | Ligand Type | Binding Affinity (Ki/Kd) | Functional Activity (EC50) | Notes |
| PPARγ | Agonist | High Affinity | Potent Agonist | Primary therapeutic target for insulin (B600854) sensitization. |
| PPARα | Weak Agonist / Inactive | Lower affinity than PPARγ | Significantly less potent than on PPARγ | TZDs generally show much weaker activity on PPARα compared to PPARγ. |
| PPARδ | Weak Agonist / Inactive | Lower affinity than PPARγ | Significantly less potent than on PPARγ | Similar to PPARα, TZDs exhibit lower potency for PPARδ. |
| LXR | No significant binding reported | No significant activation reported | Limited data available specifically for this compound. | |
| FXR | No significant binding reported | No significant activation reported | Limited data available specifically for this compound. | |
| RXR | No direct binding reported | Forms heterodimers with PPARs | This compound's effect is mediated through the PPARγ/RXR heterodimer. | |
| ER | No significant binding reported | No significant activation reported | Limited data available specifically for this compound. | |
| GR | No significant binding reported | No significant activation reported | Limited data available specifically for this compound. | |
| PR | No significant binding reported | No significant activation reported | Limited data available specifically for this compound. | |
| MR | No significant binding reported | No significant activation reported | Limited data available specifically for this compound. | |
| AR | No significant binding reported | No significant activation reported | Limited data available specifically for this compound. |
Data for nuclear receptors other than PPAR subtypes for this compound is largely unavailable in public literature, underscoring a gap in the comprehensive selectivity profiling of this compound.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and potential off-target effects of this compound, it is crucial to visualize the signaling pathways of nuclear receptors and the experimental workflows used to assess cross-reactivity.
Caption: PPARγ signaling pathway activated by this compound.
Caption: Workflow for assessing nuclear receptor cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the cross-reactivity of compounds like this compound with nuclear receptors.
Radioligand Displacement Assay
This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from a nuclear receptor.
-
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD).
-
Radiolabeled ligand (e.g., [³H]-Rosiglitazone for PPARγ).
-
Test compound (this compound).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 10 mM KCl, 1 mM DTT).
-
Scintillation vials and scintillation fluid.
-
Filter plates and vacuum manifold.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add the purified nuclear receptor LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at 4°C for a specified time to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that displaces 50% of the radiolabeled ligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between a nuclear receptor and a co-activator peptide, providing a functional measure of agonism (EC50).
-
Materials:
-
GST-tagged nuclear receptor LBD.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled co-activator peptide (e.g., from SRC-1 or PGC-1α) (acceptor fluorophore).
-
Test compound (this compound).
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the GST-tagged nuclear receptor LBD and the test compound to the wells of a microplate and incubate.
-
Add a mixture of the Terbium-labeled anti-GST antibody and the Fluorescein-labeled co-activator peptide.
-
Incubate the plate at room temperature to allow for receptor-co-activator binding.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the Terbium donor at ~340 nm and measure emission at ~490 nm (Terbium) and ~520 nm (FRET signal to Fluorescein).
-
Calculate the ratio of the acceptor emission (520 nm) to the donor emission (490 nm).
-
Plot the emission ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the transcription of a reporter gene.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2).
-
Expression plasmid for the full-length nuclear receptor of interest.
-
Reporter plasmid containing a nuclear receptor response element upstream of a luciferase gene (e.g., PPRE-luc for PPARs).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
After an incubation period, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity (e.g., to total protein concentration or to a co-transfected control reporter like Renilla luciferase).
-
Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
While this compound is a well-established PPARγ agonist, a comprehensive understanding of its selectivity profile across the nuclear receptor superfamily remains incomplete based on publicly available data. The methodologies outlined in this guide provide a robust framework for researchers to conduct thorough cross-reactivity studies. Such investigations are imperative for a complete safety and efficacy assessment of this compound and to potentially uncover novel therapeutic avenues for this class of compounds. Further research is encouraged to populate the existing data gaps and provide a clearer picture of this compound's interactions with the broader nuclear receptor family.
A meta-analysis of the efficacy of different thiazolidinediones including Englitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various thiazolidinediones (TZDs), a class of oral antidiabetic drugs that improve insulin (B600854) sensitivity. While commercially available TZDs such as Pioglitazone (B448) and Rosiglitazone have extensive clinical data, this guide also incorporates available preclinical data for Englitazone to offer a broader comparative perspective for research and development purposes. The information presented herein is intended to facilitate an objective comparison of these compounds based on available experimental data.
Mechanism of Action: The PPARγ Pathway
Thiazolidinediones exert their therapeutic effects by acting as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in other tissues like skeletal muscle and liver.[1][2] Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This modulation of gene expression leads to several beneficial effects on glucose and lipid metabolism:
-
Enhanced Insulin Sensitivity: TZDs increase the expression of genes involved in insulin signaling, such as IRS-2, and promote the uptake and storage of fatty acids in adipose tissue.[3] This "fatty acid steal" reduces the levels of circulating free fatty acids, which can otherwise interfere with insulin signaling in muscle and liver.[3]
-
Adipokine Regulation: PPARγ activation favorably alters the secretion of adipokines, hormones produced by fat cells.[1][2] Notably, TZDs increase the production of adiponectin, an insulin-sensitizing hormone with anti-inflammatory properties, while reducing the levels of inflammatory cytokines like TNF-α.[1][3]
-
Glucose Utilization: By improving insulin sensitivity, TZDs enhance glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and adipose tissue, and may also reduce hepatic glucose production.[2]
Comparative Efficacy of Thiazolidinediones
The following table summarizes the efficacy of this compound based on preclinical data and compares it with the clinical efficacy of other notable thiazolidinediones. It is crucial to note that direct comparisons between preclinical and clinical data have significant limitations due to differences in species, study design, and drug dosages.
| Efficacy Parameter | This compound (Preclinical Data) | Pioglitazone (Clinical Data) | Rosiglitazone (Clinical Data) | Troglitazone (Withdrawn) |
| Glycemic Control | ||||
| ↓ Plasma Glucose | 22.2 to 14.0 mM in ob/ob mice[1] | ↓ HbA1c by 0.5-1.5%[4] | ↓ HbA1c by 0.5-1.5%[5] | Effective in lowering blood glucose[6] |
| ↓ Plasma Insulin | 7.57 to 1.64 nM in ob/ob mice[1] | ↓ Fasting insulin[4] | ↓ Fasting insulin | ↓ Fasting insulin |
| Lipid Profile | ||||
| ↓ Triglycerides | 1.99 to 1.03 g/L in ob/ob mice[1] | ↓ Triglycerides[4][7] | Neutral or slight increase in triglycerides[7] | Variable effects |
| ↑ HDL-C | Not reported | ↑ HDL-C[4][7] | ↑ HDL-C[7] | Variable effects |
| ↓ LDL-C | Not reported | Neutral or slight increase in LDL-C[7] | ↑ LDL-C[7] | Variable effects |
| ↓ Total Cholesterol | 6.27 to 3.87 mM in ob/ob mice[1] | Neutral effect | ↑ Total Cholesterol | Variable effects |
| Insulin Sensitization | ||||
| ↑ Glucose Transport | Stimulated 2-deoxy-D-glucose transport in 3T3-L1 adipocytes[1] | Improved insulin sensitivity (HOMA)[4] | Improved insulin sensitivity | Improved insulin sensitivity |
Note: Data for this compound is from a study in ob/ob mice and is not directly comparable to human clinical trial data for other TZDs.
Experimental Protocols
This compound Efficacy Assessment in an Animal Model (ob/ob Mice)
The preclinical efficacy of this compound was evaluated in a hyperglycemic and hyperinsulinemic ob/ob mouse model, a common animal model for type 2 diabetes.
Methodology:
-
Animal Model: Male ob/ob mice were used for the in vivo experiments.
-
Drug Administration: this compound was administered orally at doses ranging from 5 to 50 mg/kg/day for 11 days.
-
Blood Sampling: Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
In Vitro Glucose Transport Assay: 3T3-L1 adipocytes were treated with this compound (30 µM), and the uptake of 2-deoxy-D-glucose was measured at 24 and 48 hours to assess insulin-mimetic action.
-
Tissue-Specific Effects: Isolated soleus muscles from treated and control mice were used to measure insulin-stimulated glycolysis and glycogenesis. Adipocytes were used to assess lipogenesis.
Clinical Efficacy Assessment of Thiazolidinediones (General Protocol)
Clinical trials for thiazolidinediones like Pioglitazone and Rosiglitazone typically follow a randomized, double-blind, placebo-controlled design to assess their efficacy and safety in patients with type 2 diabetes.
General Methodology:
-
Patient Population: Patients with a diagnosis of type 2 diabetes and inadequate glycemic control (e.g., HbA1c > 7.5%) are recruited.
-
Randomization: Participants are randomly assigned to receive the investigational TZD, a placebo, or an active comparator.
-
Treatment Period: The treatment duration typically ranges from 12 to 52 weeks.
-
Primary Efficacy Endpoint: The primary outcome is usually the change in HbA1c from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose, fasting insulin, and lipid profiles (triglycerides, HDL-C, LDL-C). Insulin sensitivity is also assessed using methods like the homeostasis model assessment (HOMA).
-
Safety Monitoring: Adverse events, including weight gain, edema, and liver function tests, are monitored throughout the study.
Discussion and Conclusion
The available data indicates that this compound exhibits a pharmacological profile consistent with other thiazolidinediones in a preclinical setting, demonstrating significant improvements in glycemic control and lipid parameters in an animal model of type 2 diabetes.[1] However, the lack of a comprehensive meta-analysis including this compound and the discontinuation of its clinical development limit a direct and robust comparison with clinically approved agents like Pioglitazone and Rosiglitazone.
While Pioglitazone and Rosiglitazone have well-established efficacy in improving glycemic control and insulin sensitivity in humans, they exhibit some differences in their effects on lipid profiles, with Pioglitazone generally showing a more favorable impact on triglycerides and HDL-C.[4][7] Troglitazone, the first TZD to be marketed, was withdrawn due to concerns about hepatotoxicity, a side effect that has not been significantly associated with Pioglitazone or Rosiglitazone.[6]
For researchers and drug development professionals, the preclinical data on this compound may offer insights into structure-activity relationships within the thiazolidinedione class. Future research could explore the unique structural features of this compound to design novel PPARγ modulators with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for such endeavors.
References
- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sustained effects of pioglitazone vs. glibenclamide on insulin sensitivity, glycaemic control, and lipid profiles in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ligelizumab in adults and adolescents with chronic spontaneous urticaria: results of two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Insulin sensitizing and anti-inflammatory effects of thiazolidinediones are heightened in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Englitazone
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Englitazone, a member of the thiazolidinedione class of compounds. Adherence to these guidelines is critical for maintaining a safe and regulatory-compliant laboratory environment.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, specific regulations such as "Subpart P" provide healthcare-specific requirements for managing hazardous waste pharmaceuticals, which often serve as a benchmark for laboratory practices.[1] A key principle is the avoidance of environmental contamination by preventing the entry of such chemicals into waterways and soil.[1][2][3]
Prohibited Disposal Methods
To mitigate environmental impact and ensure safety, the following disposal methods for this compound are strictly prohibited in a laboratory setting:
-
Do NOT flush down the drain: Sewage treatment systems are often ill-equipped to filter out complex chemical compounds, leading to environmental contamination.[1]
-
Do NOT dispose of in regular trash: Solid chemical waste should not be placed in regular trash receptacles.[1] While some household pharmaceutical disposal guidelines suggest mixing with undesirable substances, this is not appropriate for a laboratory environment.[1]
-
Do NOT incinerate in-house: Unless your facility is a licensed medical incineration site, in-house incineration of chemical waste is not permitted.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on safety data sheets and regulatory best practices. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]
Waste Containment and Labeling
-
Original Containers: Whenever possible, leave chemicals in their original containers.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name "this compound" and any relevant hazard warnings.[1]
-
Containment: The waste container must be kept tightly closed and stored in a designated, well-ventilated, and secure area.[1][3] Store it away from incompatible materials, such as strong oxidizing agents.[1]
Spill Management
In the event of a spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance. The absorbed material should then be transferred into a sealed container for disposal.[1]
Professional Disposal
The standard and required method for the disposal of laboratory chemical waste is to engage a licensed, professional waste disposal company.[1] Your institution's EHS department will have established procedures and contracts with such a company. Follow your EHS department's specific instructions for waste pickup and documentation.
Documentation
Maintain meticulous records of the amount of this compound waste generated and the date of its disposal.[1] This documentation is crucial for regulatory compliance and institutional oversight.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Englitazone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Englitazone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for handling potent pharmaceutical compounds.
| PPE Category | Recommendation |
| Hand Protection | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of as contaminated waste after handling.[1] |
| Eye Protection | Use chemical safety goggles or a face shield where splashing is a potential hazard.[2] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. |
| Body Protection | A disposable, low-permeability gown should be worn to prevent skin contact.[1] |
Procedural Guidance for Handling this compound
Adherence to a strict, step-by-step procedure is critical for the safe handling of this compound from receipt to disposal.
1. Pre-Operational Checks:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area, such as a chemical fume hood or biological safety cabinet, is clean and functioning correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Operational Protocol:
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use an appropriate spill kit to absorb and contain the material. Dispose of all contaminated materials as hazardous waste.
3. Post-Operational Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Waste Disposal: Segregate all waste contaminated with this compound into clearly labeled hazardous waste containers. This includes gloves, gowns, and any disposable equipment.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including unused this compound, contaminated PPE, and labware, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
